Lauryl Behenate
Description
Properties
IUPAC Name |
dodecyl docosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34(35)36-33-31-29-27-25-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLDFHHUUCVKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195065 | |
| Record name | Lauryl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42233-07-8 | |
| Record name | Lauryl behenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042233078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAURYL BEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96309WU4RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Lauryl Behenate: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Lauryl Behenate, also known by its systematic name dodecyl docosanoate, is a saturated fatty acid ester. It is formed from the reaction of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analysis, with a particular focus on its applications within the pharmaceutical industry.
Core Chemical and Physical Properties
This compound is a waxy, white solid at room temperature, a characteristic that makes it suitable for various applications in drug formulation and delivery. Its lipophilic nature is a key attribute influencing its function as a lubricant, binder, and matrix-forming agent.
Chemical Structure and Formula
The chemical structure of this compound consists of a long C22 acyl chain from behenic acid esterified with a C12 alkyl chain from lauryl alcohol.
Chemical Formula: C₃₄H₆₈O₂[1]
Molecular Weight: 508.90 g/mol [1]
CAS Number: 42233-07-8[2]
Synonyms: Dodecyl docosanoate, Dodecyl behenate[2]
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that experimental data for this specific long-chain ester is not widely published; therefore, some values are estimated or based on data from structurally similar compounds.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | ~75 °C | Estimated based on similar long-chain esters like Behenyl Behenate |
| Boiling Point | > 300 °C at reduced pressure | Estimated based on its constituent fatty acid and alcohol |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane and other hydrocarbons. | Based on the properties of long-chain fatty acid esters |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide protocols based on established chemical principles for esters.
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is through Fischer esterification, an acid-catalyzed reaction between lauryl alcohol and behenic acid.
Materials:
-
Behenic Acid (1 molar equivalent)
-
Lauryl Alcohol (1.5 molar equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.02 molar equivalents)
-
Toluene (solvent)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Hexane (for purification)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine behenic acid, lauryl alcohol, and toluene.
-
Add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with hexane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
If the analyte is in a complex matrix, a prior extraction step may be necessary.
Instrumental Parameters (suggested):
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 15 °C/min to 320 °C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.
High-Performance Liquid Chromatography (HPLC)
For less volatile compounds or as an alternative to GC, HPLC can be used. Since this compound lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable.
Instrumental Parameters (suggested):
-
HPLC Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water or isopropanol and water.
-
Detector: ELSD or CAD.
-
Column Temperature: Maintained at an elevated temperature (e.g., 40-50 °C) to improve solubility and peak shape.
Applications in Drug Development
This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly in oral solid dosage forms.
Role as a Lubricant in Tablet Manufacturing
In tablet production, lubricants are essential to reduce the friction between the tablet surface and the die wall during ejection. This compound, due to its waxy nature, can function as an effective boundary lubricant.
Use in Controlled-Release Matrix Tablets
This compound can be used to form a hydrophobic matrix in tablets to control the release of a drug. The drug is dispersed within the lipid matrix, and its release is governed by diffusion through the matrix and/or erosion of the matrix.
Safety and Regulatory Information
Fatty acid esters, as a class, are generally considered to have low toxicity. This compound is expected to be hydrolyzed in the body to lauryl alcohol and behenic acid, which are then metabolized. Specific toxicological data for this compound is limited, but based on its components, it is not expected to be a significant irritant or sensitizer. It is important to consult the relevant safety data sheets for handling and storage information.
References
Lauryl Behenate CAS number and molecular weight.
This technical guide provides essential information on Lauryl Behenate, focusing on its core chemical and physical properties. The data is intended for researchers, scientists, and professionals in drug development who may utilize this compound in formulation and research.
Core Identification
This compound, also known as dodecyl docosanoate, is the ester of lauryl alcohol and behenic acid. It functions as an emollient, thickener, and formulation stabilizer in various cosmetic and pharmaceutical applications.
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 42233-07-8 | [1][2] |
| Molecular Weight | 508.9 g/mol | [1][2][3] |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Boiling Point (Predicted) | 528.4 ± 18.0 °C | |
| Density (Predicted) | 0.857 ± 0.06 g/cm³ | |
| LogP (Estimated) | 16.649 | |
| Synonyms | Dodecyl behenate, Docosanoic acid, dodecyl ester |
Chemical Identity and Structure
The following diagram illustrates the key identifiers and the molecular formula of this compound.
Due to the nature of this compound as a lipid excipient, detailed experimental protocols for its synthesis or specific signaling pathway involvement are not prominently featured in publicly available scientific literature. Its primary application is in the formulation of drug products, where its physical properties are of greatest interest. Researchers are advised to consult specific formulation literature for protocols related to their application of interest.
References
The Solubility of Lauryl Behenate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl behenate (dodecyl docosanoate), a wax ester with the chemical formula C34H68O2, is a lipophilic compound utilized in various pharmaceutical and cosmetic formulations for its emollient, thickening, and stabilizing properties. A thorough understanding of its solubility in organic solvents is critical for formulation development, purification, and analytical method development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for its quantitative determination, and a logical workflow to guide researchers. While specific quantitative solubility data for this compound is scarce in publicly available literature, this guide consolidates general principles of wax ester solubility and provides a robust framework for its empirical determination.
Introduction to this compound and its Solubility
This compound is the ester of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). Its long alkyl chains render it a nonpolar and hydrophobic molecule. The principle of "like dissolves like" is the primary determinant of its solubility. Consequently, this compound is generally soluble in nonpolar organic solvents and insoluble in polar solvents such as water.[1][2] Factors that influence its solubility include the polarity of the solvent, temperature, and the purity of both the solute and the solvent.
Qualitative Solubility of this compound
Based on the general behavior of wax esters, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below. It is important to note that this information is predictive and should be confirmed by experimental determination for specific applications.
| Solvent Class | Solvent Example | Expected Solubility |
| Nonpolar Solvents | Hexane, Toluene, Chloroform, Diethyl Ether | High |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate to High |
| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate |
| Aqueous Solvents | Water | Insoluble |
Experimental Protocol for Determining the Equilibrium Solubility of this compound
The following protocol details a reliable method for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature, employing the isothermal shake-flask method followed by quantification using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Vortex mixer
-
Syringes
-
Solvent-compatible syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system equipped with an Evaporative Light Scattering Detector (ELSD)
-
HPLC column suitable for lipid analysis (e.g., C18 or a specialized lipid column)
Experimental Procedure
Step 1: Preparation of Standard Solutions for Calibration
-
Accurately prepare a stock solution of this compound in the chosen organic solvent at a known concentration.
-
Perform a serial dilution of the stock solution to create a series of standard solutions with at least five different concentrations. These standards will be used to generate a calibration curve for the HPLC-ELSD system.
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibrium should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
Step 3: Sample Collection and Preparation for Analysis
-
After the equilibration period, cease agitation and allow the vials to remain in the constant temperature bath for at least 4 hours to allow the excess solid this compound to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.
-
Accurately dilute a known volume of the filtered saturated solution with the organic solvent in a volumetric flask to bring the concentration within the range of the calibration curve.
Step 4: Quantification by HPLC-ELSD
-
Analyze the prepared standard solutions and the diluted sample solutions using a validated HPLC-ELSD method. An Evaporative Light Scattering Detector is suitable for quantifying compounds like this compound which lack a UV chromophore.[3][4][5]
-
Typical HPLC-ELSD parameters may include:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and/or isopropanol may be necessary.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
ELSD Drift Tube Temperature: 50-70 °C
-
Nebulizing Gas (Nitrogen) Pressure: 3.0-4.0 bar
-
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample solutions.
Step 5: Calculation of Solubility
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A logical workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed, practical protocol for its quantitative determination. While precise, pre-existing quantitative data is limited, the provided experimental framework enables researchers and formulation scientists to generate reliable solubility data tailored to their specific needs. Accurate solubility data is indispensable for the successful formulation of pharmaceutical and cosmetic products containing this compound, ensuring product performance and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Behavior of Lauryl Behenate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Lauryl Behenate is the ester of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). Its long, saturated hydrocarbon chains confer a waxy, crystalline nature at room temperature. Key physicochemical properties are summarized below.
| Property | Value/Information | Source |
| Chemical Name | Dodecyl docosanoate | - |
| Synonyms | This compound, Dodecyl behenate | [1] |
| CAS Number | 42233-07-8 | [2] |
| Molecular Formula | C₃₄H₆₈O₂ | [1] |
| Molecular Weight | 508.90 g/mol | [2] |
| Melting Point (Tₘ) | Not Experimentally Determined in Cited Sources. Reference (Behenyl Behenate): 70 - 75 °C | [3] |
| Appearance | Expected to be a white to off-white waxy solid at room temperature. | - |
Note: The melting point provided is for Behenyl Behenate (docosyl docosanoate), a structurally similar long-chain ester. This value can be used as an estimate, but experimental verification for this compound is required.
Thermal Analysis: Experimental Protocols
The thermal behavior of this compound can be thoroughly investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide critical information on melting, crystallization, phase transitions, and thermal stability.
DSC is a fundamental technique for characterizing the melting behavior and phase transitions of materials like this compound.
Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHբ), crystallization temperature (T꜀), and to identify any polymorphic transitions.
Instrumentation: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent any loss of sample.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
First Heating Scan: Heat the sample from the starting temperature to a temperature significantly above its melting point (e.g., 90 °C) at a controlled rate, typically 10 °C/min. This scan provides information on the initial thermal properties of the sample and erases its prior thermal history.
-
Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe its crystallization behavior.
-
Second Heating Scan: Heat the sample again under the same conditions as the first scan to analyze the thermal properties after controlled cooling. This can reveal information about polymorphic changes.
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Analysis: The melting point is typically determined as the onset or peak of the endothermic melting event on the thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.
TGA is employed to evaluate the thermal stability and decomposition profile of this compound.
Objective: To determine the temperature at which this compound begins to decompose and to identify the temperature range of its thermal degradation.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at room temperature.
-
Heating Scan: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled heating rate, typically 10 °C/min.
-
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative degradation. A typical purge gas flow rate is 20-50 mL/min.
-
Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal characterization of a long-chain ester like this compound.
References
Spectroscopic Fingerprinting of Lauryl Behenate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lauryl Behenate (dodecyl docosanoate), a long-chain ester with the chemical formula C34H68O2, is a key excipient in the pharmaceutical industry, valued for its properties as a lubricant, binder, and release-modifying agent in solid dosage forms. A thorough understanding of its molecular structure and purity is paramount for formulation development and quality control. This technical guide provides a detailed overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into its characteristic spectral features and the experimental protocols for their acquisition.
Molecular Structure and Spectroscopic Correlation
This compound is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). Its structure is characterized by a central ester functional group flanked by two long saturated hydrocarbon chains. This molecular architecture gives rise to distinct signals in both FTIR and NMR spectra, which can be used for its identification and characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The spectrum of this compound is dominated by absorptions corresponding to the ester group and the long alkyl chains.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2917 | C-H Asymmetric Stretching | -CH₂- | Strong |
| ~2849 | C-H Symmetric Stretching | -CH₂- | Strong |
| ~1738 | C=O Stretching | Ester | Strong |
| ~1465 | C-H Bending (Scissoring) | -CH₂- | Medium |
| ~1175 | C-O Stretching | Ester | Strong |
| ~720 | C-H Rocking | -(CH₂)n- (n ≥ 4) | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
-
Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is brought into firm contact with the crystal using the pressure clamp.
-
The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: The resulting spectrum is baseline corrected and peak positions are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in the lauryl and behenoyl chains.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration (Relative) | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ - (Lauryl) |
| ~2.28 | Triplet | 2H | -CH₂ -C=O (Behenoyl) |
| ~1.62 | Multiplet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |
| ~1.25 | Broad Singlet | ~56H | -(CH₂ )n- (Bulk methylene) |
| ~0.88 | Triplet | 6H | -CH₃ (Lauryl and Behenoyl) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~174.0 | C =O (Ester) |
| ~64.4 | -O-CH₂ - (Lauryl) |
| ~34.4 | -CH₂ -C=O (Behenoyl) |
| ~31.9 | -(CH₂ )n- (Bulk methylene) |
| ~29.7 | -(CH₂ )n- (Bulk methylene) |
| ~29.3 | -(CH₂ )n- (Bulk methylene) |
| ~28.6 | -O-CH₂-CH₂ - |
| ~25.9 | -CH₂ -CH₂-C=O |
| ~22.7 | -CH₂ -CH₃ |
| ~14.1 | -CH₃ |
Experimental Protocol: Solution-State NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the key structural features of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Key functional groups of this compound and their corresponding spectroscopic signals.
Conclusion
The combination of FTIR and NMR spectroscopy provides a comprehensive analytical toolkit for the characterization of this compound. FTIR offers a rapid and straightforward method for confirming the presence of the key ester functional group and the overall aliphatic nature of the molecule. NMR spectroscopy, in turn, delivers a detailed map of the molecular structure, allowing for unambiguous identification and assessment of purity. The experimental protocols and characteristic spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical excipient.
Lauryl Behenate synthesis and purification methods.
An In-depth Technical Guide to the Synthesis and Purification of Lauryl Behenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound (dodecyl docosanoate), a wax ester with applications in the cosmetic, pharmaceutical, and other industries. This document details chemical and enzymatic synthesis routes, purification protocols, and the analytical methods required for characterization.
Introduction
This compound (CAS No. 42233-07-8) is the ester formed from the reaction of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid)[1][2][3][4]. Its chemical formula is C34H68O2, and it has a molecular weight of approximately 508.9 g/mol [2]. As a wax ester, it possesses properties that make it a valuable ingredient in various formulations, acting as an emollient, thickener, and structuring agent. The synthesis of high-purity this compound is crucial for its application in regulated industries.
Synthesis of this compound
The primary methods for synthesizing this compound are direct esterification, which can be chemically or enzymatically catalyzed, and transesterification.
Chemical Synthesis: Fischer Esterification
Fischer-Speier esterification is a common method for producing esters through the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.
This protocol is based on the esterification of behenic acid with fatty alcohols.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine behenic acid (1.0 eq) and lauryl alcohol (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as n-butyl benzene, to facilitate the removal of water. Introduce an acid catalyst, for example, tetra-n-butyl titanate (0.3–1.2% w/w of reactants). Alternative catalysts include sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to a temperature between 165–185°C with continuous stirring. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by measuring the acid value of the reaction mixture at regular intervals via titration with a standard solution of sodium hydroxide. The reaction is considered complete when the acid value stabilizes at a low level.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a non-polar organic solvent like hexane.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the remaining acid catalyst and unreacted behenic acid.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
Enzymatic Synthesis
Enzymatic synthesis using lipases offers a greener alternative to chemical methods, proceeding under milder conditions with high specificity, which can reduce the formation of byproducts. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are commonly used.
This protocol is adapted from the enzymatic synthesis of similar wax esters, such as lauryl palmitate and lauryl stearate.
-
Substrate Preparation: In a temperature-controlled reaction vessel, combine behenic acid (1.0 eq) and lauryl alcohol (1.0-2.0 eq). The reaction can be performed in a solvent-free system by gently heating the substrates to a molten state or in a non-polar organic solvent like hexane.
-
Enzyme Addition: Add the immobilized lipase, typically 5-10% (w/w) of the total substrate mass. The addition of molecular sieves can help to remove the water produced and shift the equilibrium towards the product.
-
Incubation: Incubate the reaction mixture at a controlled temperature, generally between 40–60°C, with constant agitation for 4 to 24 hours.
-
Monitoring: The reaction progress can be monitored by titrating for the residual behenic acid or by using chromatographic techniques such as TLC or GC.
-
Enzyme Recovery and Product Isolation:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and potentially reused.
-
If a solvent was used, remove it by rotary evaporation.
-
The crude product can be further purified as described in the purification section.
-
Data on Synthesis Parameters
The following table summarizes typical reaction parameters for the synthesis of wax esters, which can be used as a starting point for optimizing this compound synthesis.
| Parameter | Chemical Esterification | Enzymatic Esterification | Reference |
| Reactants | Behenic Acid, Lauryl Alcohol | Behenic Acid, Lauryl Alcohol | |
| Catalyst/Enzyme | Tetra n-butyl titanate (TBT) | Immobilized Lipase (e.g., Novozym 435) | |
| Catalyst/Enzyme Load | 0.3–1.2% (w/w) | 5–10% (w/w) | |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1:1 to 1:2 | |
| Temperature | 165–185°C | 40–60°C | |
| Reaction Time | Not specified, monitor by acid value | 4–24 hours | |
| Solvent | n-butyl benzene or solvent-free | Hexane or solvent-free | |
| Yield/Conversion | High conversion reported | >90% (for similar esters) |
Purification of this compound
Purification is essential to remove unreacted starting materials, catalyst residues, and any byproducts. A combination of techniques is often employed to achieve high purity (>99%).
Neutralization and Washing
This initial step is crucial after chemical synthesis to remove acidic components.
-
Dissolve the crude this compound in a non-polar solvent (e.g., hexane).
-
Transfer the solution to a separatory funnel.
-
Wash with a 5% aqueous solution of sodium bicarbonate or sodium carbonate to remove residual behenic acid and the acid catalyst.
-
Wash sequentially with deionized water until the aqueous layer is neutral.
-
Perform a final wash with brine to facilitate phase separation.
-
Dry the organic phase over an anhydrous salt like MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an effective method for purifying solid organic compounds.
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Good solvents are those in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., acetone, isopropanol, or ethanol).
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the purified this compound crystals in a vacuum oven.
Chromatographic Methods
For very high purity requirements, chromatographic techniques can be employed.
-
Stationary Phase: Silica gel is commonly used for the separation of wax esters.
-
Elution: A non-polar solvent system, such as hexane with a small amount of a more polar solvent like diethyl ether or ethyl acetate, is used to elute the this compound. The polarity of the mobile phase can be gradually increased to elute any more polar impurities. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
HPLC can be used for both analytical and preparative scale purification. For wax esters, a non-aqueous reversed-phase (NARP) method may be effective.
-
Column: A C18 column is often suitable.
-
Mobile Phase: A gradient of organic solvents, such as acetonitrile and ethyl acetate, can be used to achieve separation.
-
Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-volatile compounds like wax esters.
Visualization of Workflows
Chemical Synthesis and Purification Workflow
Caption: Workflow for chemical synthesis and purification of this compound.
Enzymatic Synthesis and Purification Workflowdot
References
An In-depth Technical Guide to the Natural Sources and Synthesis of Lauryl Behenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Behenate, a monoester of lauryl alcohol and behenic acid, is a wax ester with growing interest in the pharmaceutical and cosmetic industries due to its properties as an emollient, thickener, and structuring agent. Its long-chain structure imparts unique physicochemical characteristics beneficial for various formulations. This technical guide provides a comprehensive overview of the natural sources of its constituent components, detailed methodologies for its synthesis, and relevant quantitative data for researchers and professionals in drug development.
Natural Sources of this compound Precursors
This compound itself is not found in significant quantities in nature. However, its precursor molecules, lauryl alcohol and behenic acid, are readily available from various natural sources.
Lauryl Alcohol (1-Dodecanol)
Lauryl alcohol is a saturated 12-carbon fatty alcohol. Its primary natural sources are tropical oils.[1][2][3]
-
Coconut Oil (Cocos nucifera): A major source of lauric acid, which can be reduced to lauryl alcohol.[1]
-
Palm Kernel Oil (Elaeis guineensis): Similar to coconut oil, it is rich in lauric acid.[1]
The extraction and processing of these oils to yield lauryl alcohol typically involve hydrolysis of the triglycerides to separate the fatty acids, followed by reduction of the lauric acid component.
Behenic Acid (Docosanoic Acid)
Behenic acid is a saturated fatty acid with a 22-carbon chain. It is found in various plant-based oils.
-
Moringa Oil (Moringa oleifera): Also known as Ben oil, it is a significant source of behenic acid, containing up to 9%.
-
Rapeseed (Canola) Oil (Brassica napus): Contains behenic acid among its fatty acid constituents.
-
Peanut Oil (Arachis hypogaea): Peanut oil and its skins are also sources of behenic acid.
-
Pracaxi Oil (Pentaclethra macroloba): This oil is noted for having one of the highest concentrations of behenic acid and is utilized in hair conditioning products.
Synthesis of this compound
The primary methods for synthesizing this compound are chemical and enzymatic esterification of lauryl alcohol and behenic acid.
Chemical Synthesis: Fischer-Tropsch Esterification
Fischer-Tropsch esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.
This protocol is adapted from general procedures for the synthesis of long-chain fatty acid esters.
Materials:
-
Behenic Acid (1.0 equivalent)
-
Lauryl Alcohol (1.2 equivalents)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.02 equivalents)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for purification)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine behenic acid, lauryl alcohol, and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is nearing completion. The reaction progress can also be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted behenic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
-
Enzymatic Synthesis
Enzyme-catalyzed esterification using lipases offers a greener alternative to chemical synthesis, proceeding under milder reaction conditions with high specificity. Immobilized lipases are often used to facilitate catalyst recovery and reuse.
This protocol is based on general procedures for the enzymatic synthesis of wax esters.
Materials:
-
Behenic Acid (1.0 equivalent)
-
Lauryl Alcohol (1.0 - 1.5 equivalents)
-
Immobilized Lipase (e.g., Novozym® 435 or Lipozyme® RMIM, typically 5-10% by weight of total substrates)
-
Anhydrous hexane or solvent-free system
-
Molecular sieves (3Å or 4Å, activated)
Equipment:
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Substrate Preparation: In a reaction vessel, dissolve behenic acid and lauryl alcohol in a minimal amount of anhydrous hexane. For a solvent-free reaction, gently melt the reactants together.
-
Enzyme and Desiccant Addition: Add the immobilized lipase and activated molecular sieves to the reaction mixture. The molecular sieves serve to remove the water produced during the reaction, shifting the equilibrium towards the product.
-
Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation (shaking or stirring).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion of the fatty acid, for example, by titration to determine the acid value.
-
Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized lipase and molecular sieves from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and potentially reused.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. If a solvent-free system was used, the product is obtained directly after enzyme filtration. Further purification can be performed if necessary.
Quantitative Data
The following tables summarize typical reaction conditions and outcomes for the synthesis of long-chain wax esters, which can be considered analogous to this compound.
Table 1: Chemical Synthesis of Wax Esters - Representative Data
| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| Lauric Acid | 2-Ethylhexanol | Amberlyst-16 | 1:1.25 | 140 | 5 | >98 (Conversion) |
| Stearic Acid | Butanol | H₂SO₄ | 1:15 | 65 | Not Specified | 99 (Yield) |
| Oleic Acid | Cetyl Alcohol | Immobilized Lipase | 1:0.9 | 40 | 8 | 98 (Conversion) |
Table 2: Enzymatic Synthesis of Wax Esters - Representative Data
| Lipase Source | Fatty Acid | Alcohol | Temperature (°C) | Time (h) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Amount (% w/w) | Yield (%) |
| Candida antarctica (Novozym® 435) | Octanoic Acid | Cetyl Alcohol | 65 | 3.75 | 2:1 | 30 | 99 |
| Rhizomucor miehei (Lipozyme® RMIM) | Octanoic Acid | Cetyl Alcohol | 60 | 4 | 2.5:1 | 40 | 94.86 |
| Candida sp. 99-125 | Oleic Acid | Cetyl Alcohol | 40 | 24 | 1:0.9 | 2.5 | 95 |
Note: The data presented are for analogous wax esters and serve as a reference for the synthesis of this compound.
Physicochemical and Analytical Data
Specific experimental data for this compound is limited. The data for Behenyl Behenate, a close structural analog (C44 ester), is provided for reference.
Table 3: Physicochemical Properties of Behenyl Behenate
| Property | Value |
| Molecular Formula | C₄₄H₈₈O₂ |
| Molecular Weight | 649.2 g/mol |
| Appearance | White to yellowish, hard granules |
| Melting Point | 70 - 74°C |
| Boiling Point | 627.1 °C at 760 mmHg (estimated) |
| Solubility | Insoluble in water |
| Acid Value | < 2 mg KOH/g |
| Saponification Value | 79 - 89 mg KOH/g |
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of wax esters. It allows for the determination of purity and the identification of the fatty acid and fatty alcohol components after hydrolysis and derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the ester linkage and the structure of the alkyl chains.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic ester carbonyl (C=O) stretching vibration.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the wax ester.
Conclusion
While this compound is not a primary natural product, its precursors, lauryl alcohol and behenic acid, are readily available from plant-based sources. The synthesis of this compound can be effectively achieved through both chemical and enzymatic esterification methods. This guide provides foundational protocols and comparative data to aid researchers and professionals in the development and characterization of this compound for pharmaceutical and other applications. Further optimization of the presented protocols will be necessary to achieve desired yields and purity for specific applications.
References
Lauryl Behenate: An In-depth Technical Guide for Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Behenate, more commonly known in the pharmaceutical industry by its trade name Compritol® 888 ATO (Glyceryl Behenate), is a versatile lipid excipient with a well-established safety profile and a wide range of applications in drug delivery.[1][2] Chemically, it is a mixture of mono-, di-, and triglycerides of behenic acid, with the diester fraction being predominant.[3] Its lipophilic nature, high melting point, and solid-state at room temperature make it an ideal candidate for various formulation strategies, including modified-release solid oral dosage forms and as a lipid matrix for nanoparticles.[4][5]
This technical guide provides a comprehensive overview of this compound's physicochemical properties, its applications in pharmaceutical formulations with a focus on sustained-release tablets and solid lipid nanoparticles (SLNs), and detailed experimental protocols for key characterization and formulation techniques.
Physicochemical Properties
This compound is a fine, white to off-white powder with a faint odor. Its key physicochemical properties are summarized in the table below, providing essential data for formulation development.
| Property | Value | Reference(s) |
| Chemical Name | Glyceryl Behenate | |
| Molecular Formula | C34H68O2 (for dodecyl behenate) | |
| Molecular Weight | 508.9 g/mol (for dodecyl behenate) | |
| CAS Number | 77538-19-3 (for Glyceryl Behenate) | |
| Appearance | Fine powder | |
| Color | White to off-white | |
| Odor | Faint | |
| Melting Point (Drop Point) | 69.0 to 74.0 °C | |
| Acid Value | ≤ 4.00 mg KOH/g | |
| Saponification Value | 145 to 165 mg KOH/g | |
| Iodine Value | ≤ 3.0 g I2/100g | |
| Peroxide Value | ≤ 6.0 meq O2/kg | |
| Water Content | ≤ 1.0 % | |
| Free Glycerol Content | ≤ 1.0 % |
Pharmaceutical Applications
This compound's unique properties lend it to a variety of applications in pharmaceutical manufacturing.
Sustained-Release Matrix Tablets
This compound is widely used to formulate sustained-release matrix tablets. It forms a hydrophobic, inert matrix from which the active pharmaceutical ingredient (API) diffuses in a controlled manner. This sustained release is beneficial for reducing dosing frequency and improving patient compliance. The drug release mechanism is primarily diffusion-controlled, where the gastrointestinal fluid penetrates the matrix, dissolves the drug, which then diffuses out through the lipidic network.
Table 2: Example Formulations of Sustained-Release Matrix Tablets and their In Vitro Drug Release
| Formulation Component | Formulation 1 (%) | Formulation 2 (%) | Formulation 3 (%) |
| Theophylline (API) | 30 | 30 | 30 |
| This compound | 20 | 30 | 40 |
| Lactose (Filler) | 49 | 39 | 29 |
| Magnesium Stearate (Lubricant) | 1 | 1 | 1 |
| In Vitro Drug Release (%) | |||
| 1 hour | 25 | 20 | 15 |
| 4 hours | 60 | 50 | 40 |
| 8 hours | 85 | 75 | 65 |
| 12 hours | >95 | 90 | 80 |
Note: The data in this table is illustrative and compiled from various sources to demonstrate the effect of this compound concentration on drug release. Actual results will vary depending on the specific API and other formulation parameters.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound is a key lipid used in the formulation of SLNs and NLCs. These are colloidal drug delivery systems where the solid lipid core encapsulates the API. SLNs offer advantages such as improved bioavailability of poorly water-soluble drugs, protection of labile APIs from degradation, and the potential for targeted drug delivery.
Table 3: Typical Formulation Parameters for this compound-based Solid Lipid Nanoparticles
| Parameter | Typical Range |
| This compound Concentration | 1 - 10% (w/v) |
| Surfactant Concentration | 0.5 - 5% (w/v) |
| Drug Loading | 0.1 - 5% (w/w of lipid) |
| Particle Size | 100 - 500 nm |
| Zeta Potential | -10 to -30 mV |
| Entrapment Efficiency | 70 - 95% |
Hot-Melt Extrusion (HME)
Hot-melt extrusion is a solvent-free manufacturing process used to create solid dispersions, granules, and tablets. This compound can be used as a lipidic binder and release-modifying agent in HME processes. Its thermoplastic properties allow for efficient processing and the formation of a uniform drug-excipient matrix.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and characterization of this compound-based drug delivery systems.
Preparation of Sustained-Release Matrix Tablets by Direct Compression
-
Weighing: Accurately weigh the API, this compound, and other excipients (e.g., filler, glidant) according to the desired formulation.
-
Blending: Sieve all powders through a suitable mesh screen to ensure uniformity. Blend the API and excipients (except the lubricant) in a V-blender or a suitable mixer for 15-20 minutes to achieve a homogenous mixture.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for an additional 2-5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve the desired tablet hardness and friability.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. If the drug is lipophilic, dissolve it in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear stirring (e.g., using an Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (typically 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.
In Vitro Drug Release Testing (USP Apparatus II - Paddle Method)
-
Apparatus Setup: Set up a USP Apparatus II (Paddle Method) with 900 mL of the desired dissolution medium (e.g., simulated gastric fluid pH 1.2 for the first 2 hours, followed by simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 or 100 rpm.
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
Particle Size and Zeta Potential Analysis of SLNs
-
Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., a Zetasizer) for analysis.
-
Measurement:
-
Particle Size: Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the SLNs.
-
Zeta Potential: Measure the electrophoretic mobility of the SLNs to determine their surface charge.
-
-
Analysis: Perform the measurements in triplicate at a constant temperature (e.g., 25°C) and report the mean values with standard deviations.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (typically 3-5 mg) of the sample (e.g., pure this compound, API, physical mixture, or lyophilized SLNs) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 100°C).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram to determine melting points, enthalpies of fusion, and to assess the physical state of the drug within the lipid matrix (crystalline or amorphous).
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and mechanisms involving this compound.
Caption: Workflow for Sustained-Release Matrix Tablet Manufacturing by Direct Compression.
References
A Technical Guide to Lauryl Behenate as a Phase Change Material
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Phase Change Materials in Advanced Drug Delivery
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a relatively constant temperature during their transition from one physical state to another (e.g., solid to liquid). This property makes them highly effective for thermal energy storage and temperature regulation. In the pharmaceutical industry, PCMs are gaining significant attention for their application in creating advanced, stimuli-responsive drug delivery systems.
Organic PCMs, such as fatty acids and their esters, are particularly promising due to their biocompatibility, chemical stability, and tunable phase transition temperatures.[1][2] These materials can be engineered into formulations, such as solid lipid nanoparticles (SLNs) or matrix tablets, to control the release of therapeutic agents.[3] The drug release mechanism can be triggered by changes in physiological temperature, offering a pathway for targeted and sustained drug action. Lauryl behenate, a long-chain fatty acid ester, has emerged as a candidate for such applications, warranting a detailed exploration of its physicochemical and thermal properties.
This compound: Physicochemical Properties
This compound (also known as dodecyl behenate) is the ester formed from lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). Its long hydrocarbon chains contribute to its waxy, solid nature at room temperature and its hydrophobic characteristics.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₆₈O₂ | [4][5] |
| Molecular Weight | 508.9 g/mol | |
| Appearance | Solid | |
| Purity | >99% (Typical commercial grade) | |
| Stereochemistry | Achiral |
Thermal Properties of this compound as a PCM
The defining characteristics of a PCM are its melting temperature and latent heat of fusion. These properties dictate the temperature range of its application and its energy storage capacity. While specific data for this compound is sparse in publicly available literature, the properties can be inferred from related long-chain esters and fatty alcohols used as PCMs. Fatty acid esters generally exhibit a high latent heat of fusion, often in the range of 100 to 250 J/g.
For context, data for related and commonly used lipid excipients are presented below. Glyceryl behenate, a mixture of mono-, di-, and tribehenates of glycerol, is frequently used in controlled-release formulations and shares structural similarities. Lauryl alcohol, a precursor to this compound, is also studied as a PCM.
| Material | Melting Point (°C) | Latent Heat of Fusion (J/g) | Notes |
| Glyceryl Behenate | 65 - 74 °C | Not specified | A mixture of glycerides, its properties can vary. |
| Lauryl Alcohol | ~23 °C | 90 - 217 J/g | A fatty alcohol PCM for near-ambient temperature applications. |
| Behenic Acid | 65 - 85 °C | ~58 J/g (microencapsulated) | The fatty acid precursor to this compound. |
The thermal properties of this compound are expected to fall within a range suitable for applications involving physiological temperatures, making it a material of interest for temperature-triggered drug release.
Experimental Protocols for PCM Characterization
To evaluate the suitability of this compound as a PCM for pharmaceutical applications, a series of standardized characterization techniques are employed.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for measuring the thermal properties of PCMs, including melting temperature and latent heat of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The analysis is performed using a calibrated DSC instrument. The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The sample is subjected to a controlled temperature program under an inert nitrogen atmosphere. A typical program involves:
-
An initial heating ramp to melt the sample and erase its prior thermal history.
-
A controlled cooling ramp (e.g., 10 °C/min) to observe crystallization (exothermic peak).
-
A subsequent controlled heating ramp (e.g., 10 °C/min) to observe melting (endothermic peak).
-
-
Data Analysis: The onset temperature of the endothermic peak is typically taken as the melting point, and the area under the peak is integrated to calculate the latent heat of fusion (ΔH).
Caption: Workflow for Thermal Property Analysis using DSC.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to verify the chemical structure of this compound and to assess its chemical compatibility with active pharmaceutical ingredients (APIs) or other excipients. The analysis confirms that no chemical reactions or degradation occur during formulation processing.
Methodology:
-
Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound, primarily the ester carbonyl (C=O) stretch and the long alkyl chain (C-H) stretches.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the PCM. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600 °C).
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the upper limit of the material's thermal stability.
Application in Controlled Drug Delivery
The primary application of this compound as a PCM in pharmaceuticals is in the development of temperature-sensitive, controlled-release dosage forms. Its lipophilic nature and solid matrix-forming ability at body temperature are key to this function.
Mechanism of Action:
-
Formulation: The drug is dispersed within a molten this compound matrix. This mixture is then formulated into tablets or solidified into nanoparticles (SLNs).
-
Administration: When administered orally, the solid lipid matrix remains intact in the gastrointestinal tract, preventing immediate release of the drug.
-
Triggered Release: As the formulation is exposed to physiological temperatures that approach or exceed the melting point of the PCM, the lipid matrix begins to soften or melt. This phase transition increases the diffusion rate of the encapsulated drug, leading to its controlled and sustained release.
References
The Dual Functionality of Lauryl Behenate: A Technical Guide to its Efficacy as an Emollient and Thickener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl Behenate, the ester of lauryl alcohol and behenic acid, is a multifunctional ingredient utilized in cosmetic and pharmaceutical formulations for its pronounced emollient and thickening properties. This technical guide delves into the core functionalities of this compound, outlining the established experimental protocols for substantiating its performance. While specific quantitative data for this compound is not extensively available in the public domain, this document provides a comprehensive framework for its evaluation, including detailed methodologies for assessing skin hydration, transepidermal water loss, and rheological characteristics. Furthermore, this guide presents a visual representation of the relationship between its molecular structure and its functional attributes, as well as standardized experimental workflows.
Introduction
This compound (CAS No. 42233-07-8) is a wax-like ester with the chemical formula C34H68O2 and a molecular weight of approximately 508.90 g/mol .[1][2] Its structure, characterized by long, straight alkyl chains, is fundamental to its dual role in topical formulations. As an emollient, it forms a protective, occlusive film on the skin's surface, thereby reducing moisture loss and enhancing skin softness and smoothness. Concurrently, its crystalline structure allows it to act as a thickener, particularly in the oil phase of emulsions, contributing to the desired viscosity and texture of the final product.[1] This guide will provide the technical framework for quantifying these effects.
Role as an Emollient
The primary function of an emollient is to improve skin condition by providing a protective barrier and increasing hydration. This compound achieves this by forming a semi-occlusive layer on the stratum corneum, which reduces the rate of transepidermal water loss (TEWL).
Mechanism of Action
The long carbon chains of this compound align on the skin's surface to form a hydrophobic film. This film reinforces the skin's natural lipid barrier, preventing the evaporation of water from the underlying tissues. This increase in water content within the stratum corneum leads to improved skin hydration and a smoother, more supple appearance.
Role as a Thickener
In addition to its emollient properties, this compound is an effective agent for modifying the rheology of cosmetic and pharmaceutical formulations. It is particularly adept at increasing the viscosity of the lipid phase in emulsions.
Mechanism of Action
As a wax ester, this compound can form a crystalline network within the oil phase of an emulsion. This network structure entraps the liquid oil, thereby increasing the overall viscosity of the formulation. The result is a richer, more substantive texture. The efficiency of thickening is dependent on the concentration of this compound and the composition of the oil phase.
Quantitative Data Presentation
While specific performance data for this compound is not widely published, the following tables serve as templates for the presentation of quantitative data obtained through the experimental protocols outlined in this guide.
Table 1: Emollient Performance of this compound
| Performance Metric | Test Formulation (with this compound) | Control Formulation (without this compound) | % Change |
| Skin Hydration (Corneometer Units) | |||
| - Baseline | |||
| - 2 Hours Post-Application | |||
| - 4 Hours Post-Application | |||
| TEWL (g/m²/h) | |||
| - Baseline | |||
| - 2 Hours Post-Application | |||
| - 4 Hours Post-Application |
Table 2: Thickening and Textural Properties of this compound
| Rheological/Textural Parameter | Formulation with X% this compound | Formulation with Y% this compound |
| Viscosity (cP at 25°C) | ||
| Firmness (g) | ||
| Consistency (g.s) | ||
| Spreadability (mm²) |
Table 3: Sensory Panel Evaluation of Formulations Containing this compound
| Sensory Attribute (Scale 1-10) | Formulation with this compound | Control Formulation |
| Greasiness | ||
| Smoothness | ||
| Absorption | ||
| After-feel |
Experimental Protocols
The following protocols describe standard methods for the evaluation of this compound's emollient and thickening properties.
In-Vivo Evaluation of Emollient Properties
Objective: To quantify the effect of a formulation containing this compound on skin hydration and transepidermal water loss (TEWL).
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.
-
Test Areas: Two to four test sites are demarcated on the volar forearm of each subject.
-
Baseline Measurements: Baseline skin hydration is measured using a Corneometer, and baseline TEWL is measured using a Tewameter.
-
Product Application: A standardized amount of the test formulation (containing this compound) and a control formulation (placebo) are applied to the designated test sites. One site may be left untreated as a negative control.
-
Post-Application Measurements: Skin hydration and TEWL measurements are repeated at specified time points (e.g., 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: The percentage change in skin hydration and TEWL from baseline is calculated for each formulation and compared.
Rheological and Textural Analysis
Objective: To characterize the thickening and textural properties imparted by this compound to a formulation.
Methodology:
-
Sample Preparation: Formulations with varying concentrations of this compound are prepared.
-
Viscosity Measurement: The viscosity of each formulation is measured at a controlled temperature (e.g., 25°C) using a rotational viscometer. Viscosity is recorded at various shear rates to characterize the flow behavior.
-
Texture Analysis: A texture analyzer equipped with a probe is used to measure parameters such as:
-
Firmness: The force required to compress the sample.
-
Consistency: The total work of shear.
-
Spreadability: The area to which the sample spreads under a defined force.
-
-
Data Analysis: The rheological and textural parameters are compared across different concentrations of this compound.
Sensory Panel Evaluation
Objective: To assess the sensory characteristics of a formulation containing this compound.
Methodology:
-
Panelist Training: A panel of trained sensory assessors is used.
-
Sample Evaluation: Panelists evaluate the test and control formulations for attributes such as greasiness, smoothness, absorption, and after-feel.
-
Data Collection: Panelists rate each attribute on a standardized scale (e.g., 1-10).
-
Data Analysis: The average scores for each attribute are calculated and statistically analyzed to identify significant differences between the formulations.
Mandatory Visualizations
Logical Relationships
Caption: Structure-Function Relationship of this compound.
Experimental Workflows
Caption: Experimental Workflows for Efficacy Testing.
Conclusion
References
A Technical Guide to Long-Chain Fatty Acid Esters in Materials Science: Focus on Lauryl Behenate and Glyceryl Behenate
Introduction: This technical guide explores the applications of long-chain fatty acid esters in materials science, with a specific focus on Lauryl Behenate and its close, extensively studied analogue, Glyceryl Behenate. While specific research on this compound (the ester of lauryl alcohol and behenic acid) is limited, the principles and applications are well-represented by Glyceryl Behenate (a mixture of esters of glycerol and behenic acid), a key excipient in pharmaceutical and materials science.[1] This document will leverage the comprehensive data available for Glyceryl Behenate to provide researchers, scientists, and drug development professionals with an in-depth understanding of its utility in advanced material applications, particularly in drug delivery systems.
Glyceryl Behenate is a biocompatible and biodegradable lipid that is solid at room and body temperatures, making it an ideal candidate for creating structured lipid matrices.[2][3] It is widely used in oral pharmaceutical formulations, cosmetics, and food products.[1] Its primary applications in materials science are as a matrix-former for controlled-release drug delivery systems, a lubricant in tablet manufacturing, and a viscosity-increasing agent in emulsions.[1]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for their application. This compound is the dodecyl ester of docosanoic acid, while Glyceryl Behenate is predominantly a mix of mono-, di-, and triglycerides of behenic acid.
| Property | This compound | Glyceryl Behenate (Compritol® 888 ATO) |
| Chemical Formula | C₃₄H₆₈O₂ | Variable (Primarily Glyceryl Dibehenate) |
| Molecular Weight | 508.9 g/mol | Variable |
| Synonyms | Dodecyl Docosanoate, Dodecyl Behenate | Glycerol Behenate, Glycerin Behenate |
| Appearance | Solid | Fine white powder or hard waxy mass |
| Melting Point | Not specified | ~70°C |
| Regulatory Status | Not specified | GRAS Listed, FDA Inactive Ingredients Guide |
Core Application: Lipid-Based Nanoparticles for Drug Delivery
The most significant application of Glyceryl Behenate in materials science is in the formulation of lipid-based nanoparticles, namely Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the therapeutic efficacy of drugs by enhancing solubility, stability, and bioavailability.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the drug is encapsulated within a solid lipid core. The highly ordered crystalline structure of the solid lipid matrix, often made from Glyceryl Behenate, allows for controlled, diffusion-based drug release.
-
Nanostructured Lipid Carriers (NLCs): An evolution of SLNs, NLCs incorporate a blend of solid and liquid lipids (oils). This creates a less-ordered, imperfect lipid matrix, which increases drug loading capacity and reduces potential drug expulsion during storage.
Quantitative Formulation Data
The choice of lipid, surfactant, and manufacturing process significantly impacts the final characteristics of the nanoparticles. The following table summarizes data from various studies using Glyceryl Behenate as the solid lipid.
| Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| NLC | Aceclofenac | 150 ± 10 | -25 ± 2 | 85 ± 3 | Not Specified | |
| SLN | Haloperidol | 103 ± 9 | -23.5 ± 1.07 | 79.46 ± 1.97 | Not Specified | |
| SLN | Donepezil | Not Specified | Not Specified | 67.95 ± 1.58 | 12.15 ± 0.98 | |
| SLN/NLC | Curcumin | 100 - 200 | Not Specified | Up to 99 | Up to 5 |
Experimental Protocols
Detailed methodologies are critical for reproducible research and development. Below are standard protocols for the preparation and characterization of Glyceryl Behenate-based nanoparticles.
Protocol 1: Preparation of SLNs/NLCs by Hot Homogenization
This is a widely used, scalable method that avoids organic solvents.
Materials:
-
Glyceryl Behenate (Solid Lipid)
-
Medium-Chain Triglycerides (MCT) or Oleic Acid (Liquid Lipid, for NLCs only)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer (HPH) or Ultrasonicator
-
Water Bath or Heating Mantle
-
Magnetic Stirrer
Methodology:
-
Preparation of Lipid Phase: Melt the Glyceryl Behenate (and liquid lipid for NLCs) at a temperature 5-10°C above its melting point (approx. 75-80°C).
-
Drug Incorporation: Dissolve or disperse the lipophilic API into the molten lipid mixture with continuous stirring.
-
Preparation of Aqueous Phase: Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.
-
Pre-Emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Process the emulsion for 3-5 cycles at a pressure between 500-1500 bar. The high shear forces break down the coarse droplets into nano-sized particles.
-
Cooling and Recrystallization: Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath. The lipid droplets solidify, forming the SLN or NLC dispersion.
-
Purification (Optional): The dispersion can be purified via dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Caption: Workflow for preparing lipid nanoparticles via hot homogenization.
Protocol 2: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) using an instrument like a Zetasizer.
-
Procedure:
-
Dilute the SLN/NLC dispersion with purified water to an appropriate concentration to prevent multiple scattering effects.
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI (an indicator of size distribution uniformity), and zeta potential (an indicator of colloidal stability) at 25°C.
-
Perform measurements in triplicate for reproducibility.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: This determines the amount of drug successfully entrapped within the nanoparticles.
-
Procedure:
-
Separate Free Drug: Separate the unencapsulated drug from the nanoparticles. Common methods include ultra-centrifugation (e.g., using Amicon® ultra-centrifugal filters) or size exclusion chromatography.
-
Quantify Drug: Measure the concentration of the free drug in the supernatant (W_free) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL:
-
EE (%) = [(W_total - W_free) / W_total] * 100
-
DL (%) = [(W_total - W_free) / W_lipid] * 100
-
Where W_total is the total amount of drug used and W_lipid is the total amount of lipid used in the formulation.
-
-
Mechanism of Action: Controlled Drug Release
Glyceryl Behenate-based systems are primarily designed for sustained or controlled drug release. The solid, non-erodible lipid matrix governs the release, which typically follows a diffusion-controlled mechanism. The drug, dispersed within the matrix, slowly diffuses through the lipid structure into the surrounding medium.
For NLCs, the presence of liquid lipid pockets within the solid matrix can create additional pathways and alter the diffusion rate, providing another level of control over the release profile. In-vitro release studies often show a biphasic pattern: an initial burst release from the drug adsorbed on the nanoparticle surface, followed by a prolonged, slow release from the core.
Caption: Relationship between Glyceryl Behenate's properties and its applications.
Further Applications in Materials Science
Beyond nanoparticle drug delivery, this compound and its analogues have other important uses.
Phase Change Materials (PCMs)
Waxy esters like Behenyl Behenate are investigated as organic PCMs for thermal energy storage. PCMs absorb and release large amounts of latent heat during their solid-liquid phase transition, making them useful for temperature regulation in buildings, electronics, and textiles. Organic PCMs are valued for their consistent melting behavior and lack of corrosion. The long alkyl chains in this compound suggest it would have similar potential for storing thermal energy.
Cosmetics and Personal Care
In cosmetic formulations, these lipids function as emollients, thickeners, and stabilizers. Glyceryl Behenate is non-comedogenic, meaning it can soften and smooth the skin without clogging pores, making it suitable for a wide range of products from lotions to makeup. Lauryl Laurate, a similar ester, is used to provide a dry, powdery feel and reduce greasiness in formulations.
Caption: Biphasic drug release from a solid lipid nanoparticle matrix.
Conclusion
This compound and its analogue Glyceryl Behenate are highly versatile materials with significant applications in materials science, particularly within the pharmaceutical and cosmetic industries. Their biocompatibility, solid-state nature, and lipophilicity make them ideal for creating advanced drug delivery systems like SLNs and NLCs, which offer controlled release and enhanced bioavailability for poorly soluble drugs. The detailed protocols and quantitative data provided herein serve as a foundational guide for researchers aiming to harness the potential of these long-chain fatty acid esters in developing novel materials and formulations. Further research into the specific properties of this compound could reveal unique advantages in areas such as phase change materials and specialized drug delivery applications.
References
A Preliminary Investigation of Behenate Esters in Drug Delivery: A Technical Guide
Introduction: The Role of Lipid Excipients in Modern Pharmaceutics
Lipid-based drug delivery systems (LDDS) have become a cornerstone of modern pharmaceutical development, offering viable solutions for enhancing the bioavailability of poorly soluble drugs, achieving controlled release, and enabling targeted delivery. Among the various LDDS, solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are particularly promising due to their biocompatibility, biodegradability, and capacity for large-scale production.[1]
The performance of these systems is critically dependent on the choice of lipid excipients, which form the core matrix. Long-chain fatty acid esters are of particular interest due to their solid state at physiological temperatures and their ability to form stable, drug-encapsulating matrices. This guide focuses on behenate esters, a class of lipids derived from behenic acid (a C22 saturated fatty acid).
The primary subject of this investigation is Lauryl Behenate (also known as dodecyl docosanoate). While its chemical structure suggests potential as a lipid excipient, there is a notable scarcity of published research on its specific application in drug delivery. In contrast, the closely related compound Glyceryl Behenate (commercially known as Compritol® 888 ATO) is extensively studied and widely used in pharmaceutical formulations.[2][3]
Therefore, this technical guide will use Glyceryl Behenate as a foundational model to explore the principles, experimental methodologies, and formulation strategies relevant to behenate esters. The data and protocols presented for Glyceryl Behenate provide a robust framework for researchers seeking to conduct a preliminary investigation into novel candidates like this compound.
Physicochemical Properties of Behenate Esters
A thorough understanding of the physicochemical properties of the lipid matrix is fundamental to designing an effective drug delivery system. These properties, particularly the melting point, influence the manufacturing process, drug solubility within the matrix, and the release profile of the final formulation.
| Property | This compound | Glyceryl Behenate | Source(s) |
| Synonyms | Dodecyl Behenate, Dodecyl Docosanoate | Compritol® 888 ATO, Glycerol Dibehenate | [4],[2] |
| Chemical Formula | C₃₄H₆₈O₂ | Mixture (Predominantly C₄₇H₉₂O₅ - Dibehenate) | , |
| Molecular Weight | 508.90 g/mol | ~1060 g/mol (as a mixture) | , |
| Appearance | Solid | Fine, white to off-white powder or waxy solid | , |
| Melting Point | Data not available | 65 - 77 °C | |
| Solubility | Insoluble in water | Insoluble in water; Soluble in hot chloroform | |
| Regulatory Status | Not specified for pharma use | GRAS Listed, FDA Inactive Ingredients Guide | , |
Applications in Drug Delivery Systems (Glyceryl Behenate as a Model)
Glyceryl Behenate's versatility allows for its use in multiple dosage forms, primarily as a matrix-forming agent for controlled release.
-
Solid Lipid Nanoparticles (SLNs): Glyceryl Behenate serves as the solid lipid core of SLNs. Its high melting point ensures the nanoparticles remain solid at body temperature, providing a stable matrix for encapsulating lipophilic drugs. The crystalline structure of the lipid matrix is a key factor in determining drug loading capacity and preventing drug expulsion during storage.
-
Sustained-Release Matrix Tablets: In oral solid dosage forms, Glyceryl Behenate is used to create an inert, hydrophobic matrix. Drug release from these tablets occurs via diffusion through the lipid matrix. The rate of release can be modulated by altering the concentration of Glyceryl Behenate in the formulation.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of behenate ester-based SLNs, using Glyceryl Behenate as the model lipid. These protocols are directly applicable for an initial investigation of this compound.
Protocol 1: SLN Preparation by High-Pressure Homogenization (HPH)
This is a widely used, solvent-free method suitable for scaling up production. It involves the homogenization of a hot oil-in-water (o/w) emulsion.
Materials:
-
Glyceryl Behenate (or this compound)
-
Lipophilic drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: The lipid (e.g., Glyceryl Behenate) is melted at a temperature 5-10 °C above its melting point (approx. 80-85 °C). The lipophilic drug is then dissolved or dispersed completely in the molten lipid.
-
Aqueous Phase Preparation: The aqueous phase, containing the surfactant, is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax homogenizer) for 3-5 minutes. This forms a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer, which is also pre-heated. This step is typically performed for several cycles at a pressure ranging from 500 to 1500 bar.
-
Cooling and Crystallization: The resulting hot nanoemulsion is cooled down to room temperature or in an ice bath. The cooling process causes the lipid to recrystallize, forming solid lipid nanoparticles with the drug entrapped inside.
-
Purification (Optional): The SLN dispersion can be purified to remove excess surfactant and un-entrapped drug using techniques like dialysis or centrifugation.
Protocol 2: SLN Preparation by Solvent Emulsification-Diffusion
This technique is particularly useful for thermolabile drugs as it can be performed at lower temperatures. It involves the use of a water-miscible organic solvent.
Materials:
-
Glyceryl Behenate (or this compound)
-
Drug
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Water-immiscible organic solvent (e.g., chloroform, ethyl acetate)
-
Surfactant/Stabilizer (e.g., Tween 80, Poloxamer 188)
-
Purified water
Procedure:
-
Organic Phase Preparation: The lipid and the drug are dissolved in a mixture of a water-miscible and a water-immiscible organic solvent (e.g., ethanol:chloroform 1:1). This solution constitutes the internal organic phase.
-
Aqueous Phase Saturation: A volume of purified water is saturated with the water-miscible solvent to ensure initial thermodynamic equilibrium. The surfactant is dissolved in this aqueous phase.
-
Emulsification: The organic phase is added dropwise to the aqueous surfactant solution under moderate homogenization (e.g., 3,000 rpm for 30 min) to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: The o/w emulsion is then diluted with a large volume of purified water (typically a 5-10 fold dilution) under constant stirring. This causes the water-miscible solvent to diffuse rapidly from the droplets into the continuous phase.
-
Nanoparticle Precipitation: The rapid diffusion of the solvent leads to the precipitation of the lipid, forming solid nanoparticles that encapsulate the drug.
-
Solvent Removal: The remaining organic solvents are removed by evaporation under reduced pressure (e.g., using a rotary evaporator).
Protocol 3: Characterization of SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for Zeta Potential.
-
Procedure: The SLN dispersion is diluted with purified water to an appropriate concentration. The sample is then analyzed using an instrument like a Malvern Zetasizer. Zeta potential is a measure of surface charge and indicates the physical stability of the colloidal dispersion.
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Technique: Indirect method involving separation of free drug from the SLNs.
-
Procedure:
-
Place a known amount of the SLN dispersion in a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at high speed to separate the aqueous phase (filtrate) containing the un-entrapped drug from the nanoparticles.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid + Drug] x 100
-
-
3. Solid-State Characterization:
-
Technique: Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).
-
Procedure (DSC): Samples of the pure drug, pure lipid, physical mixture, and lyophilized SLNs are heated at a constant rate (e.g., 10 °C/min). The resulting thermograms show melting points and enthalpy changes. A disappearance or shift of the drug's melting peak in the SLN sample indicates its amorphous state or solubilization within the lipid matrix.
Quantitative Data from Glyceryl Behenate Formulations
The following table summarizes formulation parameters and key characteristics from published studies on Glyceryl Behenate-based SLNs. This data serves as a benchmark for developing new formulations.
| Drug | Preparation Method | Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Source(s) |
| Donepezil | Solvent Emulsification-Diffusion | Tween 80, Poloxamer 188 | ~150-250 | -15 to -25 | 67.95 ± 1.58 | |
| Haloperidol | Emulsification-Diffusion | Tween 80 | 103 ± 9 | -23.5 ± 1.07 | 79.46 ± 1.97 | |
| Lopinavir | Hot Self-Nanoemulsification | Poloxamer 407, PEG 4000 | 214.5 ± 4.07 | -12.7 ± 0.87 | 81.6 ± 2.3 | |
| Aceclofenac | High Shear Homogenization & Ultrasonication | Poloxamer 188 | 245 ± 5 | -15 to -25 | ~68-90 |
Safety and Biocompatibility
Glyceryl Behenate is generally regarded as safe (GRAS) and is included in the FDA's Inactive Ingredient Guide. It is considered a non-toxic and non-irritant material for oral formulations. This favorable safety profile is a significant advantage for its use in drug delivery.
For this compound, a specific toxicological profile in the context of drug delivery is not available. Preliminary safety assessments would be a critical step in its investigation. This would typically involve in vitro cytotoxicity studies on relevant cell lines (e.g., Caco-2 for oral delivery) followed by in vivo acute toxicity studies if warranted.
Conclusion and Future Research Directions
Glyceryl Behenate is a highly effective and versatile lipid excipient for formulating controlled-release drug delivery systems, particularly SLNs and matrix tablets. Its established safety profile and extensive characterization in the literature make it a reliable choice for pharmaceutical development.
For novel esters like This compound , the methodologies and benchmarks established by Glyceryl Behenate provide a clear path for preliminary investigation. Based on its long alkyl chain structure, this compound is a plausible candidate for forming a solid lipid matrix. Future research should focus on empirically determining its suitability and performance compared to the established standard.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Lauryl Behenate Solid Lipid Nanoparticles (SLNs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for lipophilic drugs, offering advantages such as improved bioavailability, controlled release, and enhanced stability. Lauryl behenate, a wax ester, is a potential lipid for the formulation of SLNs due to its solid state at room temperature and biocompatibility. These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of this compound SLNs.
This compound is composed of lauryl alcohol and behenic acid. While specific data on this compound SLNs is limited, the following protocols are adapted from established methods for chemically similar solid lipids, such as glyceryl behenate. It is crucial to note that optimization of these protocols for this compound is essential. A key physicochemical parameter for the preparation of SLNs is the melting point of the lipid. For the purpose of these protocols, the melting point of the closely related Behenyl Behenate, which is in the range of 70-74°C, will be used as an estimate for this compound.
Physicochemical Properties and Characterization of this compound SLNs
The successful formulation of SLNs requires careful control over their physicochemical properties, which dictates their in vitro and in vivo performance. Key parameters to characterize include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
| Parameter | Typical Range for SLNs | Method of Analysis | Importance |
| Particle Size (Z-average) | 50 - 1000 nm | Dynamic Light Scattering (DLS) | Influences bioavailability, cellular uptake, and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the particle size distribution. |
| Zeta Potential | > ±30 mV (for electrostatic stabilization) | Electrophoretic Light Scattering (ELS) | Predicts the physical stability of the nanoparticle dispersion. |
| Encapsulation Efficiency (%) | > 70% | UV-Vis Spectroscopy, HPLC | Quantifies the amount of drug successfully entrapped in the SLNs. |
Experimental Protocols
The following are detailed protocols for three common methods for preparing solid lipid nanoparticles. These have been adapted for this compound and should be optimized for specific applications.
Protocol 1: High-Pressure Homogenization (HPH)
High-pressure homogenization is a widely used, scalable method for producing SLNs. It can be performed using a hot or cold homogenization technique.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soy Lecithin)
-
Co-surfactant (optional, e.g., Span® 80)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating
-
Water bath
Procedure (Hot Homogenization):
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its estimated melting point (i.e., 75-85°C). If encapsulating a drug, dissolve the lipophilic API in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in purified water and heat to the same temperature as the lipid phase. A typical surfactant concentration is 0.5-5% (w/v).
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize at a pressure between 500 and 1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point.
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.
Protocol 2: Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion which is then diluted in a cold aqueous medium to precipitate the SLNs.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Butanol, Sodium deoxycholate)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Purified water
Equipment:
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Preparation of the Microemulsion: Melt the this compound at a temperature 5-10°C above its estimated melting point (75-85°C). Add the surfactant and co-surfactant to the molten lipid and stir until a clear, homogenous mixture is formed. If encapsulating a drug, dissolve the lipophilic API in this mixture.
-
Addition of Aqueous Phase: Heat the purified water to the same temperature as the lipid mixture. Slowly add the hot water to the lipid mixture under gentle stirring until a transparent, stable o/w microemulsion is formed.
-
Precipitation of SLNs: Disperse the hot microemulsion into cold water (2-4°C) under continuous stirring. The volume ratio of the cold water to the microemulsion should be at least 10:1.
-
Solidification: The rapid cooling of the microemulsion causes the lipid to precipitate, forming SLNs.
-
Purification: The resulting SLN dispersion may require purification by dialysis or ultrafiltration to remove the co-surfactant and excess surfactant.
Protocol 3: Solvent Emulsification-Evaporation Method
This technique is suitable for thermolabile drugs as it can be performed at lower temperatures. It involves dissolving the lipid and drug in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent.
Materials:
-
This compound
-
Organic solvent (e.g., Dichloromethane, Chloroform, Ethyl acetate)
-
Surfactant (e.g., Poloxamer 188, Polyvinyl alcohol (PVA))
-
Active Pharmaceutical Ingredient (API)
-
Purified water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase: Dissolve the this compound and the API in a water-immiscible organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure using a rotary evaporator to remove the organic solvent.
-
SLN Formation: The evaporation of the solvent leads to the precipitation of the lipid, forming the SLNs.
-
Purification: The SLN dispersion can be washed and centrifuged to remove any residual organic solvent and excess surfactant.
Characterization Protocols
Particle Size, PDI, and Zeta Potential
These parameters are fundamental for the characterization of SLNs and are typically measured using a Zetasizer.
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument at 25°C.
-
Perform measurements in triplicate to ensure reproducibility.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL are critical for evaluating the drug delivery capacity of the SLNs.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the SLN dispersion. This can be achieved by ultracentrifugation, where the SLNs form a pellet, and the supernatant contains the free drug.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (%EE): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100
-
Drug Loading (%DL): ((Total amount of drug - Amount of free drug) / Total weight of lipid and drug) x 100
-
Summary of Formulation Parameters and Expected Outcomes
The table below summarizes typical formulation parameters and expected outcomes for this compound SLNs, based on general knowledge of SLN preparation. These should be considered as starting points for optimization.
| Preparation Method | Lipid Concentration (% w/v) | Surfactant Concentration (% w/v) | Expected Particle Size (nm) | Expected PDI | Expected Zeta Potential (mV) |
| High-Pressure Homogenization | 5 - 10 | 1 - 5 | 100 - 300 | < 0.25 | > |+/- 20| |
| Microemulsion | 1 - 5 | 10 - 30 (including co-surfactant) | 50 - 200 | < 0.2 | > |+/- 30| |
| Solvent Emulsification-Evaporation | 1 - 5 | 0.5 - 2 | 150 - 500 | < 0.3 | > |+/- 20| |
Disclaimer: These protocols provide a general framework. The optimal conditions for preparing this compound SLNs will depend on the specific drug to be encapsulated and the desired final product characteristics. Therefore, systematic optimization of the formulation and process parameters is highly recommended.
Application Notes and Protocols for the Formulation of Lauryl Behenate Nanostructured Lipid Carriers (NLCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles, offering significant advantages for drug delivery. These carriers are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes potential drug expulsion during storage, issues often associated with earlier solid lipid nanoparticles (SLNs).[1] Lauryl Behenate, a wax ester, is a promising solid lipid for NLC formulations due to its biocompatibility and ability to form a stable lipid matrix.
These application notes provide a comprehensive protocol for the formulation of this compound NLCs using the hot homogenization followed by ultrasonication technique. This method is widely adopted due to its simplicity, scalability, and the absence of organic solvents.[2] Detailed methodologies for characterization are also provided to ensure the development of NLCs with optimal physicochemical properties for various therapeutic applications.
Materials and Equipment
Materials
-
Solid Lipid: this compound (Dodecyl Behenate)
-
Liquid Lipid: Oleic Acid, Miglyol® 812 (Caprylic/Capric Triglyceride), or similar
-
Surfactant: Polysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F68), or a combination
-
Co-surfactant (Optional): Soy Lecithin
-
Active Pharmaceutical Ingredient (API): To be encapsulated
-
Purified Water: High-purity, deionized, or distilled water
Equipment
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath or heating mantle with magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Digital thermometer
-
Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification
-
Centrifugation and ultrafiltration units (e.g., Amicon® Ultra)
-
Transmission Electron Microscope (TEM) (for morphological analysis)
-
Differential Scanning Calorimeter (DSC) (for thermal analysis)
Experimental Protocols
Formulation of this compound NLCs by Hot Homogenization and Ultrasonication
This protocol details the step-by-step procedure for preparing this compound NLCs. The quantities provided are for a standard laboratory-scale batch and may require optimization based on the specific API and desired final characteristics.
1. Preparation of the Lipid Phase: a. Accurately weigh the required amounts of this compound (solid lipid) and the selected liquid lipid. A common starting ratio is 70:30 (solid lipid:liquid lipid) within the total lipid phase. b. Place the lipids in a beaker and heat them in a water bath to a temperature 5-10°C above the melting point of this compound, under continuous stirring, to ensure a homogenous molten lipid mixture. c. Once the lipid phase is completely melted and homogenous, dissolve the predetermined amount of the active pharmaceutical ingredient (API) in the molten lipid mixture.
2. Preparation of the Aqueous Phase: a. In a separate beaker, prepare the aqueous phase by dissolving the surfactant (and co-surfactant, if used) in purified water. A typical surfactant concentration ranges from 1% to 3% (w/v). b. Heat the aqueous phase in a water bath to the same temperature as the lipid phase.
3. Formation of the Pre-emulsion: a. Pour the hot aqueous phase into the hot lipid phase dropwise while continuously stirring with a magnetic stirrer. b. Subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[3]
4. Nanolization by Ultrasonication: a. Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator. b. Sonicate for 10-15 minutes. To avoid overheating, it is advisable to use pulsed sonication (e.g., 30 seconds on, 30 seconds off).[4] c. The resulting nanoemulsion is then allowed to cool down to room temperature while stirring, leading to the recrystallization of the lipid matrix and the formation of NLCs.
5. Storage: a. Store the prepared NLC dispersion at 4°C for further characterization and use.
Disclaimer: The following quantitative data is based on studies of NLCs formulated with Glyceryl Behenate (Compritol® 888 ATO), a chemically related solid lipid. These values should be considered as a reference, and optimization will be necessary for this compound-based formulations to achieve the desired characteristics.
Data Presentation
Table 1: Example Formulation Compositions for NLCs
| Formulation Code | Solid Lipid (mg) | Liquid Lipid (mg) | Surfactant (% w/v) | Drug (mg) |
| NLC-LB-F1 | 700 | 300 (Oleic Acid) | 2% (Polysorbate 80) | 50 |
| NLC-LB-F2 | 800 | 200 (Miglyol® 812) | 2.5% (Poloxamer 188) | 50 |
| NLC-LB-F3 | 750 | 250 (Oleic Acid) | 2% (Polysorbate 80) + 0.5% (Soy Lecithin) | 50 |
Table 2: Physicochemical Characterization of NLC Formulations (Reference Data)
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Ref-NLC-1[5] | 150 ± 10 | < 0.25 | -25 | 85 ± 3 | - |
| Ref-NLC-2 | 111.0 ± 1.56 | 0.287 ± 0.01 | -23.8 ± 0.36 | 48.34 ± 2.76 | 8.06 ± 0.42 |
| Ref-NLC-3 | 285.1 ± 4.71 | 0.484 ± 0.026 | +21 ± 1.44 | 72.82 ± 0.49 | 15.15 ± 0.10 |
Characterization Protocols
Particle Size, Polydispersity Index (PDI), and Zeta Potential
The particle size, PDI (a measure of the homogeneity of the particle size distribution), and zeta potential (an indicator of colloidal stability) are critical quality attributes of NLCs.
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurements using a particle size and zeta potential analyzer at a controlled temperature (e.g., 25°C).
-
For zeta potential, the diluted sample is measured in a specific capillary cell.
-
All measurements should be performed in triplicate.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug amount that is successfully entrapped within the NLCs, while DL is the percentage of the drug's weight relative to the total weight of the nanoparticles.
Method: Ultrafiltration-Centrifugation
-
Place a known amount of the NLC dispersion into an ultrafiltration tube with a suitable molecular weight cut-off.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the NLCs from the aqueous phase containing the free, unencapsulated drug.
-
Quantify the amount of free drug in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / (Total Drug - Free Drug + Total Lipid)] x 100
Visualization of Experimental Workflow
Caption: A flowchart illustrating the key steps in the formulation and subsequent characterization of this compound NLCs.
Caption: Diagram showing the relationship between key characterization parameters and the inferred performance of the NLC formulation.
References
- 1. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpasjournals.com [bpasjournals.com]
Application Notes and Protocols for Lauryl Behenate in Controlled Drug Release Studies
Disclaimer: Scientific literature extensively documents the use of Glyceryl Behenate (often under the trade name Compritol® 888 ATO) for controlled drug release. However, specific experimental data and established protocols for Lauryl Behenate are less prevalent. As both are lipid excipients derived from behenic acid, Glyceryl Behenate is used here as a representative compound to illustrate the principles and methodologies applicable to this compound. Researchers should consider the differing physicochemical properties stemming from the alcohol moiety (lauryl alcohol vs. glycerol) when adapting these protocols.
Introduction to this compound in Controlled Drug Delivery
This compound, a wax ester, is a promising lipid excipient for oral controlled-release dosage forms. Its hydrophobic nature and solid-state at physiological temperatures make it an excellent candidate for creating a matrix that modulates drug release. By forming an inert, non-erodible matrix, this compound can control the release of an active pharmaceutical ingredient (API) primarily through a diffusion-controlled mechanism. The versatility of this lipid allows for its use in various formulation strategies, including matrix tablets and solid lipid nanoparticles (SLNs), offering tailored release profiles for a wide range of therapeutic agents.
These application notes provide an overview of the formulation strategies, experimental protocols, and characterization techniques for developing controlled-release drug delivery systems using this compound, with Glyceryl Behenate as a practical exemplar.
Formulation Strategies and Data Presentation
This compound can be employed in several formulation strategies to achieve controlled drug release. The two primary approaches are the fabrication of matrix tablets and the formulation of solid lipid nanoparticles.
Matrix Tablets
In this approach, the drug is homogeneously dispersed within the this compound matrix. Upon administration, the gastrointestinal fluid penetrates the matrix, dissolving the drug, which then diffuses out through the inert lipid network.
Table 1: Representative Quantitative Data for Lipid-Based Matrix Tablets using Glyceryl Behenate
| Parameter | Model Drug | Formulation Details | Result |
| Manufacturing Method | Tramadol HCl | Hot Fusion Granulation | More effective in retarding drug release compared to direct compression.[1][2] |
| Drug Release Profile | Theophylline | Glyceryl Behenate matrix with lactose as a pore-former | Sustained release for up to 12 hours.[3][4] |
| Effect of Pore-Formers | Tramadol HCl | Addition of lactose or microcrystalline cellulose | Lactose resulted in a higher release rate.[1] |
| Influence of pH | Tramadol HCl | Dissolution media at different pH values | Drug release was independent of the pH of the dissolution medium. |
| Hardness | Metformin HCl | Direct Compression | 4.8 - 6.8 kg/cm ² |
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal drug carriers where the drug is encapsulated within a solid lipid core. This nanotechnology approach can enhance the bioavailability of poorly soluble drugs, protect the API from degradation, and provide sustained release.
Table 2: Representative Quantitative Data for Solid Lipid Nanoparticles (SLNs) using Glyceryl Behenate
| Parameter | Model Drug | Formulation Details | Result |
| Particle Size | Lopinavir | Hot Self-Nanoemulsification (SNE) | 214.5 ± 4.07 nm |
| Zeta Potential | Lopinavir | Hot Self-Nanoemulsification (SNE) | -12.7 ± 0.87 mV |
| Entrapment Efficiency | Lopinavir | Hot Self-Nanoemulsification (SNE) | 81.6 ± 2.3 % |
| In Vitro Release | Clarithromycin | High-Speed Homogenization | Extended-release up to 48 hours. |
| Bioavailability Enhancement | Lopinavir | Oral administration in rats | 3.56-fold higher oral bioavailability compared to bulk drug. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of controlled-release drug delivery systems using a lipid excipient like this compound.
Protocol for Preparation of Matrix Tablets by Hot Fusion Granulation
This method involves melting the lipid excipient to granulate the drug and other excipients, which can lead to a more effective retardation of drug release.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Pore-former (e.g., Lactose, Microcrystalline Cellulose) (optional)
-
Other standard tableting excipients (e.g., binder, glidant)
Equipment:
-
Water bath or heating mantle
-
Granulator/Mixer
-
Sieve
-
Tablet press
Procedure:
-
Melting: Melt the this compound in a suitable container using a water bath at a temperature approximately 10-15°C above its melting point.
-
Granulation: While mixing, add the API and any other excipients to the molten this compound. Continue mixing until a homogeneous mass is formed.
-
Cooling and Sizing: Allow the mixture to cool to room temperature to solidify. Pass the solidified mass through a sieve of appropriate mesh size to obtain granules.
-
Blending: Blend the granules with any extragranular excipients (e.g., lubricant).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a widely used method for producing SLNs, which involves emulsifying a molten lipid phase in a hot aqueous surfactant solution.
Materials:
-
API (lipophilic)
-
This compound
-
Surfactant (e.g., Poloxamer 407, Polysorbate 80)
-
Purified Water
Equipment:
-
Water bath or heating mantle
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle size)
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve or disperse the API in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring with a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (if available) for several cycles to reduce the particle size to the nanometer range.
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
Protocol for In Vitro Drug Release Study (for Matrix Tablets and SLNs)
This protocol describes a standard method for evaluating the drug release profile from the prepared formulations.
Equipment:
-
USP Dissolution Apparatus (Apparatus 2 - Paddle)
-
UV-Vis Spectrophotometer or HPLC
-
Syringes and filters
-
Dialysis bags (for SLNs)
Procedure:
-
Medium Preparation: Prepare a suitable dissolution medium (e.g., phosphate buffer pH 6.8 to simulate intestinal fluid).
-
Apparatus Setup: Set up the dissolution apparatus with the specified volume of dissolution medium, maintained at 37 ± 0.5°C, and a specified paddle speed (e.g., 50 rpm).
-
Sample Introduction:
-
For Matrix Tablets: Place one tablet in each dissolution vessel.
-
For SLNs: Place a known amount of the SLN dispersion into a dialysis bag, seal it, and place it in the dissolution vessel.
-
-
Sampling: At predetermined time intervals, withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Visualizations
Experimental Workflow for Matrix Tablet Formulation
Caption: Workflow for Matrix Tablet Preparation.
Experimental Workflow for Solid Lipid Nanoparticle (SLN) Formulation
Caption: Workflow for SLN Preparation and Characterization.
Logical Relationship of Drug Release from a Lipid Matrix
References
Application Note: Incorporating Hydrophobic Drugs into Lauryl Behenate Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical development due to their poor aqueous solubility, which often leads to low bioavailability. Lauryl Behenate, a monoester of lauryl alcohol and behenic acid, is a lipid excipient increasingly utilized for creating solid lipid matrices. These matrices can encapsulate hydrophobic active pharmaceutical ingredients (APIs), enhancing their solubility, stability, and controlling their release profile. This document provides detailed protocols and data for three common methods of incorporating hydrophobic drugs into this compound matrices: Hot-Melt Extrusion (HME), Melt Granulation, and Solvent Emulsification/Evaporation for producing Solid Lipid Nanoparticles (SLNs).
Hot-Melt Extrusion (HME)
Hot-Melt Extrusion is a solvent-free, continuous manufacturing process that uses heat and pressure to disperse a drug within a polymer or lipid matrix at a molecular level.[1][2] This technique is highly efficient for producing solid dispersions, which can enhance the bioavailability of poorly water-soluble drugs by maintaining the API in an amorphous, pre-dissolved state within the matrix.[3] Glyceryl behenate, a lipid chemically similar to this compound, has been successfully used as a plasticizer and release modifier in HME processes.[4]
Experimental Protocol: Hot-Melt Extrusion
Objective: To prepare a drug-loaded this compound matrix as a solid dispersion using HME.
Materials & Equipment:
-
Hydrophobic API
-
This compound
-
Hydrophilic polymer (e.g., Soluplus®, PVP) (optional, to enhance dissolution)
-
Twin-screw extruder
-
Blender/V-blender
-
Pelletizer or other downstream shaping equipment
-
Hot-stage microscope or DSC (for determining processing temperature)
Procedure:
-
Pre-formulation: Determine the melting point of this compound and the thermal stability of the hydrophobic API using Differential Scanning Calorimetry (DSC) to establish a suitable extrusion temperature window. The processing temperature should be above the melting point of the lipid but well below the degradation temperature of the API.
-
Blending: Accurately weigh the hydrophobic API, this compound, and any other excipients. Mix thoroughly in a blender for 15-20 minutes to ensure a homogenous powder blend.
-
Extruder Setup: Set the temperature profile of the extruder barrel zones. A gradually increasing temperature profile is often used, with the final zone at or slightly above the melting temperature of the this compound.
-
Extrusion: Feed the powder blend into the extruder at a constant rate. The high temperature and shear forces within the extruder will melt the this compound and disperse the API within the molten lipid matrix.[2]
-
Downstream Processing: The extrudate emerges from the die and can be cooled on a conveyor belt. The cooled, solid extrudate can then be pelletized, milled into a powder for capsule filling, or compressed into tablets.
Logical Workflow for Hot-Melt Extrusion
Caption: Workflow for incorporating hydrophobic drugs via Hot-Melt Extrusion.
Melt Granulation
Melt granulation is a size-enlargement process where a meltable binder (in this case, this compound) is used to agglomerate powder particles. This technique avoids the use of water or organic solvents, making it ideal for moisture-sensitive drugs. The process can be performed in a high-shear mixer or a fluidized bed granulator and can be used to prepare formulations for immediate or sustained release.
Experimental Protocol: High-Shear Melt Granulation
Objective: To produce drug-loaded granules with this compound as a meltable binder.
Materials & Equipment:
-
Hydrophobic API
-
This compound (as meltable binder)
-
Filler (e.g., lactose, microcrystalline cellulose)
-
High-shear mixer with a heating/cooling jacket
-
Sieve
Procedure:
-
Blending: Place the weighed hydrophobic API and filler(s) into the bowl of the high-shear mixer and mix for 5 minutes with the impeller at a low speed.
-
Binder Addition: Add the solid this compound powder to the blend and continue mixing for another 5 minutes to ensure uniform distribution.
-
Heating and Granulation: Start the heating jacket to raise the temperature of the powder bed to the melting point of this compound (typically 60-80°C). Increase the impeller speed to a high setting. The molten binder will distribute and cause the fine powders to agglomerate into granules.
-
Granule Growth: Continue mixing for 5-15 minutes until granules of the desired size and consistency are formed. The endpoint can be determined by monitoring the power consumption of the impeller motor.
-
Cooling: Stop the heating and turn on the cooling jacket (or allow to cool to room temperature while mixing at a low speed) to solidify the granules.
-
Sizing: Pass the cooled granules through a sieve of appropriate mesh size to obtain a uniform granule size distribution.
Logical Workflow for Melt Granulation
Caption: Step-by-step workflow for the Melt Granulation process.
Solvent Emulsification-Evaporation for Solid Lipid Nanoparticles (SLNs)
This technique is used to produce drug-loaded solid lipid nanoparticles (SLNs), which are colloidal carriers with particle sizes ranging from 50 to 1000 nm. It is particularly suitable for thermolabile drugs. The method involves dissolving the drug and lipid in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to allow the SLNs to form.
Experimental Protocol: Solvent Emulsification-Evaporation
Objective: To prepare drug-loaded this compound SLNs.
Materials & Equipment:
-
Hydrophobic API
-
This compound
-
Water-immiscible organic solvent (e.g., chloroform, dichloromethane)
-
Aqueous phase (e.g., distilled water)
-
Surfactant/Stabilizer (e.g., Tween 80, Poloxamer 188, PVA)
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer with heating plate or rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the accurately weighed hydrophobic API and this compound in the selected organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase. Heat both the organic and aqueous phases to a temperature slightly above the melting point of this compound.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion. For smaller particle sizes, this can be followed by ultrasonication.
-
Solvent Evaporation: Transfer the resulting emulsion to a magnetic stirrer and allow the organic solvent to evaporate under constant stirring at room temperature or slightly elevated temperature. A rotary evaporator can also be used for more efficient solvent removal.
-
SLN Formation & Purification: As the solvent evaporates, the lipid precipitates, encapsulating the drug to form a nanoparticle dispersion. The SLN suspension can be cooled in an ice bath and then washed (e.g., by centrifugation or dialysis) to remove excess surfactant.
-
Storage: The final SLN dispersion can be stored as a liquid or lyophilized to a powder for long-term stability.
Logical Workflow for SLN Preparation via Solvent Evaporation
Caption: Workflow for preparing SLNs using the solvent emulsification-evaporation method.
Data Presentation
The successful incorporation of a hydrophobic drug is evaluated by several key parameters. The following table summarizes typical ranges for these parameters when using lipid-based matrices like this compound, based on studies with similar lipids such as Glyceryl Behenate.
| Method | Key Parameters | Typical Values/Ranges | References |
| Hot-Melt Extrusion | Drug Loading (%) | 5 - 40% | |
| Processing Temperature (°C) | 70 - 150°C (Lipid Dependent) | ||
| Release Profile | Controlled/Sustained | ||
| Melt Granulation | Binder Concentration (% w/w) | 10 - 30% | |
| Drug Loading (%) | 2.5 - 10% | ||
| Dissolution Enhancement | Significant increase vs. pure drug | ||
| Solvent Evaporation (SLNs) | Particle Size (nm) | 100 - 500 nm | |
| Entrapment Efficiency (%) | 50 - >90% | ||
| Polydispersity Index (PDI) | < 0.3 (indicates narrow size distribution) | ||
| Zeta Potential (mV) | -20 to -30 mV (for stability) |
Models of Drug Incorporation in Lipid Matrices
The method of preparation influences how the drug is distributed within the this compound matrix. Three primary models describe this incorporation, which in turn affects the drug's release kinetics.
Caption: Visualization of drug distribution models within a solid lipid matrix.
References
- 1. Hot melt extrusion: enhancing the bioavailability of hydrophobic drugs [manufacturingchemist.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. HOT MELT EXTRUSION - API Bioavailability: Suspending Hydrophobic Drugs in a Solid Solution [drug-dev.com]
- 4. Effect of tablet structure on controlled release from supersaturating solid dispersions containing glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauryl Behenate as a Matrix-Forming Agent in Tablets
Disclaimer: Scholarly literature and technical data specifically detailing the use of Lauryl Behenate as a primary matrix-forming agent for oral sustained-release tablets are limited. However, Glyceryl Behenate (commonly known by the trade name Compritol® 888 ATO) is a structurally similar and well-documented lipid excipient used for the same purpose. Glyceryl Behenate is a mixture of mono-, di-, and triglycerides of behenic acid and shares key physicochemical properties with this compound, such as a high melting point and hydrophobicity, making it a suitable surrogate for outlining formulation and manufacturing principles. The following application notes and protocols are based on the extensive data available for Glyceryl Behenate and provide a robust framework for the development of sustained-release matrix tablets using this compound or other similar lipid excipients.
Introduction to Lipid-Based Sustained-Release Matrices
Lipid-based matrix tablets are a widely utilized approach for achieving sustained drug release in oral dosage forms. These systems offer several advantages, including manufacturing simplicity and protection of the active pharmaceutical ingredient (API). This compound, a wax-like lipid, can function as a hydrophobic matrix-forming agent. The lipid matrix controls drug release primarily through diffusion and erosion mechanisms. The insoluble and hydrophobic nature of the lipid matrix retards the penetration of aqueous fluids into the tablet core, thereby slowing down the dissolution and release of the API. The drug release kinetics can be modulated by altering the concentration of the lipid matrix former, the inclusion of pore-formers, and the manufacturing process.
Physicochemical Properties of Glyceryl Behenate (as a surrogate for this compound)
A summary of the key physicochemical properties of Glyceryl Behenate is presented below. These properties are critical for its function as a matrix-forming agent.
| Property | Value | Reference |
| Melting Point | 69-74 °C | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 1 | [1] |
| Description | Fine white-yellow powder, hard waxy mass, or flakes | [2] |
| Solubility | Practically insoluble in water and ethanol; soluble when heated in chloroform and dichloromethane | [3] |
Formulation Development
The formulation of this compound matrix tablets involves the selection of appropriate excipients to achieve the desired drug release profile and tablet properties.
| Component | Function | Example(s) | Typical Concentration Range (% w/w) |
| Active Pharmaceutical Ingredient (API) | Therapeutic agent | Theophylline, Tramadol HCl, Allopurinol | Varies based on dose |
| Matrix-Forming Agent | Controls drug release | This compound (surrogate: Glyceryl Behenate) | 10 - 50 |
| Diluent / Filler / Pore-Former | Adjusts tablet weight, aids in processing, and can modulate drug release | Lactose, Dibasic Calcium Phosphate Anhydrous (DCPA), Microcrystalline Cellulose (MCC) | 20 - 80 |
| Lubricant | Reduces friction during tablet ejection | Magnesium Stearate, Sodium Stearyl Fumarate | 0.5 - 2 |
The following table summarizes example formulations from the literature that can serve as a starting point for developing this compound matrix tablets.
| Formulation Code | API (Drug) | Glyceryl Behenate (% w/w) | Diluent (% w/w) | Lubricant (% w/w) | Key Finding | Reference |
| F1 | Theophylline | 30 | Dibasic Calcium Phosphate Anhydrous (DCPA) (69.5) | Magnesium Stearate (0.5) | Slower drug release compared to lactose-containing tablets. | [4] |
| F2 | Theophylline | 30 | Lactose (69.5) | Magnesium Stearate (0.5) | Faster drug release due to the high water-solubility of lactose. | |
| - | Salicylic Acid | 10 - 20 | Microcrystalline Cellulose or Spray-dried Lactose | - | Increasing Glyceryl Behenate concentration prolonged drug release. | |
| - | Allopurinol | 0.65 (3 mg/tablet) | Microcrystalline Cellulose | Magnesium Stearate | Sustained release over 10 hours was achieved with a post-heating process. |
Manufacturing Processes
This compound matrix tablets can be manufactured using several techniques, with direct compression and melt granulation being the most common.
Caption: Workflow for the development of this compound matrix tablets.
Direct compression is a simple and cost-effective method for tablet manufacturing.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (or Glyceryl Behenate)
-
Diluent/Filler (e.g., Lactose, Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
Protocol:
-
Weighing: Accurately weigh all components according to the desired formulation.
-
Blending: Place the API, this compound, and diluent in a suitable blender (e.g., Turbula blender). Mix for 10-15 minutes at a set speed (e.g., 90 rpm) to ensure a homogenous blend.
-
Lubrication: Add the lubricant to the powder blend and mix for an additional 1-2 minutes. Avoid over-mixing, as it can negatively affect tablet hardness.
-
Compression: Transfer the final blend to a tablet press (e.g., eccentric or rotary press). Compress the blend into tablets of the target weight and hardness using appropriate tooling. A compression force of 18 kN can be a starting point.
Melt granulation is suitable for creating a more robust matrix and can improve the flowability of the powder blend.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (or Glyceryl Behenate)
Protocol:
-
Melting: Place the this compound in a jacketed high-shear granulator or a suitable vessel and heat it to just above its melting point.
-
Granulation: Gradually add the API to the molten lipid with continuous stirring or under high shear. Continue mixing until a homogenous mass is formed and the drug particles are uniformly coated.
-
Cooling and Solidification: Allow the molten mass to cool and solidify.
-
Milling/Sieving: Mill the solidified mass to obtain granules of the desired particle size.
-
Blending and Lubrication: Blend the granules with any extra-granular excipients and a lubricant.
-
Compression: Compress the final blend into tablets as described in the direct compression protocol.
Tablet Characterization and Drug Release Analysis
After manufacturing, the tablets must be characterized to ensure they meet the required quality attributes.
| Parameter | Method | Typical Acceptance Criteria |
| Weight Variation | Weigh 20 tablets individually and calculate the average weight. | USP <905> |
| Hardness | Measure the crushing strength of at least 5 tablets using a tablet hardness tester. | 5-8 kp |
| Friability | Subject a known weight of tablets to abrasion in a friabilator (e.g., 100 rotations at 25 rpm) and measure the weight loss. | < 1% |
| Thickness | Measure the thickness of at least 5 tablets using a caliper. | Consistent across the batch |
This is a critical test to evaluate the sustained-release performance of the formulated tablets.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium:
-
Typically 900 mL of a buffered solution (e.g., pH 1.2 for 2 hours, followed by pH 6.8) or as specified for the API.
Protocol:
-
Setup: Place 900 mL of the pre-warmed (37 ± 0.5 °C) dissolution medium in each vessel.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Operation: Start the apparatus at a specified paddle speed (e.g., 50 or 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.
-
Sample Analysis: Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Mechanism of Drug Release
The primary mechanism of drug release from a this compound matrix is diffusion. The aqueous dissolution medium penetrates the hydrophobic matrix, dissolving the API, which then diffuses out through the porous network. The rate of drug release is influenced by the concentration of this compound; higher concentrations create a more tortuous path for drug diffusion, resulting in a slower release rate. The inclusion of water-soluble excipients, such as lactose, can create pores upon their dissolution, leading to a faster drug release.
Caption: Factors influencing drug release from a this compound matrix.
Conclusion
This compound, and its well-studied surrogate Glyceryl Behenate, are effective lipid-based excipients for the formulation of sustained-release matrix tablets. By carefully selecting the formulation components and manufacturing process, it is possible to develop robust oral dosage forms with tailored drug release profiles. The protocols and data presented herein provide a comprehensive guide for researchers and formulation scientists working on the development of such delivery systems.
References
Application of Lauryl Behenate in Topical Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl behenate, a monoester of lauryl alcohol and behenic acid, is emerging as a promising lipid excipient in the development of novel topical drug delivery systems. Its solid lipid nature at physiological temperatures, biocompatibility, and occlusive properties make it an excellent candidate for formulating Nanostructured Lipid Carriers (NLCs). These advanced delivery systems can enhance the skin penetration of active pharmaceutical ingredients (APIs), provide controlled release, and improve the overall therapeutic efficacy of topical treatments.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of NLCs for topical drug delivery. Due to the limited availability of specific data on this compound, information on the closely related and structurally similar lipid, glyceryl behenate, is used as a proxy to provide comprehensive and relevant protocols and data. Glyceryl behenate is a well-studied solid lipid in the formulation of lipid nanoparticles and serves as an excellent model for the application of long-chain fatty acid esters like this compound.
Application Notes
This compound is primarily utilized as a solid lipid component in the matrix of Nanostructured Lipid Carriers (NLCs). NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure offers several advantages over traditional solid lipid nanoparticles (SLNs), including higher drug loading capacity and reduced drug expulsion during storage.
Key Applications of this compound in Topical Formulations:
-
Solid Lipid Matrix Former: this compound's high melting point allows it to form a solid core for the nanoparticles at skin temperature, providing a stable matrix for drug entrapment.
-
Controlled Release Vehicle: The lipid matrix of NLCs formulated with this compound can provide a sustained release of the encapsulated drug, prolonging its therapeutic effect and reducing the frequency of application.
-
Skin Penetration Enhancer: The occlusive film formed by lipid nanoparticles on the skin surface enhances skin hydration, which can facilitate the penetration of the encapsulated drug into the deeper layers of the skin.
-
Improved Drug Stability: Encapsulation within the lipid matrix can protect sensitive APIs from degradation by environmental factors such as light and oxidation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for NLCs formulated with glyceryl behenate, which are expected to be comparable to formulations using this compound.
Table 1: Formulation Parameters of Glyceryl Behenate-Based NLCs
| Parameter | Value | Reference |
| Solid Lipid (Glyceryl Behenate) Concentration | 1-5% (w/v) | [1] |
| Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglyceride) Concentration | 0.5-2% (w/v) | [1] |
| Surfactant (e.g., Polysorbate 80, Poloxamer 188) Concentration | 1-3% (w/v) | [1] |
| Drug Loading | 0.1-1% (w/v) | [1] |
Table 2: Physicochemical Characterization of Glyceryl Behenate-Based NLCs
| Parameter | Typical Range | Reference |
| Particle Size (Z-average) | 150 - 300 nm | [1] |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential | -20 to -40 mV | |
| Encapsulation Efficiency | 70 - 95% |
Experimental Protocols
Protocol 1: Preparation of this compound-Based NLCs by High-Shear Homogenization and Ultrasonication
This protocol describes a common method for producing NLCs suitable for topical delivery.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Medium-Chain Triglycerides)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Tween 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Purified Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
-
Water Bath
-
Magnetic Stirrer with Hot Plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and the liquid lipid and place them in a beaker.
-
Heat the beaker in a water bath to 5-10°C above the melting point of this compound (approximately 70-80°C) until a clear, homogenous lipid melt is obtained.
-
Add the pre-weighed API to the molten lipid phase and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Subject the pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes. The sonication step is critical for reducing the droplet size to the nanometer range. Maintain the temperature during this step.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. As the lipid matrix solidifies, NLCs are formed.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the NLC dispersion can be purified by dialysis or ultracentrifugation.
-
Protocol 2: Characterization of this compound-Based NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or similar instrument to determine the average particle size (Z-average), PDI, and zeta potential.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Ultracentrifugation or dialysis followed by quantification of the free drug.
-
Procedure:
-
Separate the free, unencapsulated drug from the NLCs using a suitable method (e.g., ultracentrifugation at high speed).
-
Quantify the amount of drug in the supernatant (free drug) using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. Morphological Examination:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Prepare a diluted sample of the NLC dispersion.
-
Place a drop of the sample onto a carbon-coated copper grid and allow it to dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) for better contrast in TEM.
-
Observe the morphology and size of the NLCs under the microscope.
-
Protocol 3: In Vitro Skin Permeation Study
This protocol evaluates the ability of the NLC formulation to deliver the API across the skin.
Materials:
-
Full-thickness animal or human skin (e.g., porcine ear skin, human cadaver skin)
-
Franz Diffusion Cells
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
NLC formulation
-
Control formulation (e.g., API in a simple gel or solution)
Procedure:
-
Skin Preparation:
-
Excise the subcutaneous fat from the skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Hydrate the skin in phosphate-buffered saline (PBS) before mounting.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32 ± 1°C to mimic skin surface temperature. Stir the receptor medium continuously.
-
-
Application of Formulation:
-
Apply a known amount of the NLC formulation and the control formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area of skin (μg/cm²) against time (hours).
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Determine the permeability coefficient (Kp) and enhancement ratio (ER) compared to the control.
-
Visualization of Key Processes
Experimental Workflow for Topical NLC Development
Caption: Workflow for the development and evaluation of a this compound-based NLC topical delivery system.
Signaling Pathway for Topical Corticosteroids in Psoriasis
Topical corticosteroids are commonly used to treat inflammatory skin conditions like psoriasis. An NLC formulation with this compound could be used to deliver these drugs.
References
Characterizing Lauryl Behenate Nanoparticles: Application Notes and Protocols for DLS, SEM, and TEM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing Lauryl Behenate solid lipid nanoparticles (SLNs) using Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM). Detailed protocols for each technique are included to ensure accurate and reproducible results in the development and quality control of nanoparticle-based drug delivery systems.
Application Note: Dynamic Light Scattering (DLS)
Introduction
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a liquid suspension.[1] By analyzing the intensity fluctuations of scattered light resulting from the Brownian motion of the particles, DLS provides critical information on particle size, polydispersity index (PDI), and zeta potential, which are key indicators of the stability of the nanoparticle formulation.[2][3]
Key Parameters Measured
-
Hydrodynamic Diameter (Z-average): The average effective diameter of the nanoparticles in suspension, including any hydration layer.
-
Polydispersity Index (PDI): A measure of the heterogeneity of particle sizes in the sample. A PDI value below 0.3 is generally considered acceptable for a monodisperse population of nanoparticles.
-
Zeta Potential: An indicator of the surface charge of the nanoparticles, which influences their stability in suspension. Higher absolute zeta potential values (typically > ±30 mV) suggest better colloidal stability due to electrostatic repulsion between particles.[4]
Data Presentation
| Parameter | This compound SLNs (Example Data) | Reference |
| Z-average Diameter (nm) | 176.3 ± 2.78 | [4] |
| Polydispersity Index (PDI) | 0.268 ± 0.022 | |
| Zeta Potential (mV) | -35.5 ± 0.36 |
Experimental Protocol: Dynamic Light Scattering (DLS)
This protocol outlines the steps for analyzing this compound SLNs using a Zetasizer Nano ZS or similar instrument.
Materials
-
This compound SLN suspension
-
Deionized water (filtered, 0.22 µm)
-
Disposable cuvettes (for size and PDI measurements)
-
Disposable folded capillary cells (for zeta potential measurements)
-
Pipettes and tips
Methodology
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.
-
Select the appropriate measurement parameters in the software (e.g., material refractive index, dispersant refractive index, temperature). For this compound in water, typical values are a material refractive index of ~1.45 and a dispersant (water) refractive index of 1.330.
-
Set the measurement temperature to 25°C.
-
-
Sample Preparation:
-
Dilute the this compound SLN suspension with filtered deionized water to a suitable concentration to avoid multiple scattering effects. A dilution factor of 1:100 is a good starting point.
-
Ensure the sample is well-mixed by gentle inversion. Avoid vigorous shaking or vortexing, which can induce aggregation.
-
-
Size and PDI Measurement:
-
Pipette the diluted sample into a clean, disposable cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement angle to 90° or 173° (backscatter).
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Pipette the diluted sample into a disposable folded capillary cell, avoiding bubble formation.
-
Insert the cell into the instrument.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average diameter and PDI.
-
Analyze the phase analysis light scattering (PALS) data to determine the zeta potential.
-
Report the results as mean ± standard deviation for all parameters.
-
Application Note: Scanning Electron Microscopy (SEM)
Introduction
Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface morphology, size, and shape of nanoparticles. A focused beam of electrons scans the surface of the sample, and the resulting signals (primarily secondary electrons) are collected to form a high-resolution, three-dimensional-like image. For this compound SLNs, SEM provides valuable qualitative information about the particle's sphericity and surface texture.
Key Parameters Observed
-
Morphology: Assessment of the particle shape (e.g., spherical, irregular) and surface characteristics (e.g., smooth, rough).
-
Size and Size Distribution: Direct measurement of particle diameters from the micrographs, providing a number-based size distribution that can be compared with DLS data.
-
Aggregation/Agglomeration: Visualization of the degree of particle clustering.
Data Presentation
| Parameter | This compound SLNs (Example Observation) |
| Morphology | Generally spherical with a relatively smooth surface. |
| Size Range (from SEM) | 50 - 200 nm |
| State of Dispersion | Individual particles and small agglomerates observed. |
Experimental Protocol: Scanning Electron Microscopy (SEM)
This protocol describes the sample preparation and imaging of this compound SLNs for SEM analysis.
Materials
-
This compound SLN suspension
-
Deionized water
-
SEM stubs (aluminum)
-
Double-sided carbon adhesive tape
-
Silicon wafer or glass coverslip (as a substrate)
-
Pipettes and tips
-
Sputter coater with a gold or gold-palladium target
Methodology
-
Sample Preparation:
-
Dilute the this compound SLN suspension in deionized water to obtain a slightly cloudy suspension.
-
Ultrasonicate the diluted suspension for 2-5 minutes to break up loose agglomerates.
-
Secure a small piece of silicon wafer or a glass coverslip onto an SEM stub using double-sided carbon tape.
-
Using a micropipette, place a small droplet (5-10 µL) of the sonicated nanoparticle suspension onto the substrate.
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature or in a desiccator. This may take several hours.
-
-
Sputter Coating:
-
Once the sample is completely dry, place the stub in a sputter coater.
-
Coat the sample with a thin layer (5-10 nm) of a conductive material like gold or gold-palladium to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Mount the coated stub onto the SEM sample stage.
-
Introduce the sample into the SEM chamber and allow the vacuum to reach the required level.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV) and working distance.
-
Focus the electron beam and adjust magnification to visualize the nanoparticles.
-
Capture images at various magnifications to show both an overview of the particle distribution and detailed morphology of individual particles.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual particles (at least 100) to determine the average size and size distribution.
-
References
Application Note: Thermal Characterization of Lauryl Behenate using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Behenate (CAS No. 42233-07-8), a monoester of lauryl alcohol and behenic acid, is a waxy solid utilized in various applications within the pharmaceutical and cosmetic industries, primarily for its properties as a thickener, emollient, and formulation stabilizer. Its thermal behavior is a critical parameter that influences its performance, processing, and stability in final products. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials.[1] This application note provides a detailed protocol for the analysis of this compound using DSC to determine its melting characteristics and associated enthalpy changes.
Principles of Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature or time, while both are subjected to a controlled temperature program.[1] When the sample undergoes a thermal transition, such as melting or crystallization, it will absorb or release heat. This results in a temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition, and the peak temperature provides information about the transition temperature.
Data Presentation
| Property | Value | Reference |
| This compound | ||
| CAS Number | 42233-07-8 | [2][3] |
| Molecular Formula | C₃₄H₆₈O₂ | [2] |
| Molecular Weight | 508.9 g/mol | |
| Predicted Boiling Point | 528.4 ± 18.0 °C | |
| Predicted Density | 0.857 ± 0.06 g/cm³ | |
| Behenyl Behenate (Illustrative Data) | ||
| Melting Point | 70 - 74 °C | |
| Enthalpy of Fusion (ΔHfus) | Not Found |
Note: The melting point for Behenyl Behenate is provided as an illustrative example due to the lack of specific experimental data for this compound in the reviewed literature. The enthalpy of fusion for both compounds was not found in the conducted searches.
Experimental Protocols
This section details the methodology for the thermal analysis of this compound using DSC.
Materials and Equipment
-
Sample: this compound (>99% purity)
-
DSC Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans and lids.
-
Purge Gas: High-purity nitrogen.
-
Analytical Balance: Capable of weighing to ±0.01 mg.
-
Crimper: For sealing the DSC pans.
Sample Preparation
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan using an analytical balance.
-
Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of volatile components, although this compound is not highly volatile.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Instrument Setup and Measurement
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Equilibrate the sample at a temperature well below its expected melting point, for example, at 25°C.
-
Program the DSC to perform a heat-cool-heat cycle to erase the sample's prior thermal history and ensure accurate determination of its thermal properties. A typical temperature program is as follows:
-
Segment 1 (First Heating): Heat the sample from 25°C to 100°C at a rate of 10°C/min. This will provide an initial look at the melting behavior.
-
Segment 2 (Cooling): Cool the sample from 100°C to 25°C at a controlled rate, for example, 10°C/min, to observe its crystallization behavior.
-
Segment 3 (Second Heating): Heat the sample again from 25°C to 100°C at a rate of 10°C/min. The data from this second heating scan is typically used for analysis of the melting point and enthalpy of fusion.
-
Data Analysis
-
From the second heating scan of the DSC thermogram, determine the following parameters:
-
Onset Temperature (T_onset): The temperature at which the melting process begins, determined by the intersection of the baseline with the tangent to the steepest slope of the melting peak.
-
Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum, corresponding to the peak of the endothermic melting event.
-
Enthalpy of Fusion (ΔH_fus): The total heat absorbed during melting, calculated by integrating the area under the melting peak. The value is typically expressed in Joules per gram (J/g).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the DSC analysis and the expected thermal events for a crystalline substance like this compound.
Figure 1. Experimental workflow for DSC analysis of this compound.
Figure 2. Phase transitions observed during DSC analysis.
References
Application Note: X-ray Diffraction Analysis of Crystalline Lauryl Behenate
Introduction
Lauryl Behenate (dodecyl docosanoate), a long-chain wax ester with the chemical formula C34H68O2, is utilized in various industries, including pharmaceuticals, cosmetics, and material science, owing to its unique physicochemical properties. In pharmaceutical formulations, it can function as a lubricant, binder, or as a matrix-forming agent in controlled-release drug delivery systems. The crystalline state of this compound is critical to its performance, influencing properties such as melting point, hardness, and dissolution rate. X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. This application note provides a detailed protocol for the XRD analysis of crystalline this compound and presents a representative diffraction pattern.
Crystalline Structure of Long-Chain Esters
Long-chain aliphatic compounds, such as wax esters, typically crystallize in a lamellar structure. The X-ray diffraction pattern of such materials is characterized by two main regions:
-
Low-Angle Region (Long Spacings): A series of sharp, intense peaks at low 2θ angles correspond to the (00l) reflections from the lamellar planes. The d-spacing of the primary (001) peak is related to the length of the molecule and its packing arrangement (e.g., single or double-layer).
-
Wide-Angle Region (Short Spacings): A set of peaks at higher 2θ angles relate to the lateral packing of the hydrocarbon chains within the layers. For many long-chain hydrocarbons and esters, a common packing is the orthorhombic perpendicular subcell, which gives rise to characteristic strong reflections.
Representative X-ray Diffraction Data
Table 1: Representative XRD Peaks for Crystalline this compound
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) (Tentative) |
| ~1.5 - 3.0 | ~58.9 - 29.4 | 100 | (001) |
| ~21.2 | ~4.19 | 80 | (110) |
| ~23.5 | ~3.78 | 60 | (200) |
Note: The 2θ value for the (001) peak is an estimation and can vary depending on the polymorphism (the specific crystalline form). The intensities are also representative and can be influenced by sample preparation and preferred orientation.
Experimental Protocols
This section details the methodology for the characterization of crystalline this compound using powder X-ray diffraction.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRD data.
-
Starting Material: High-purity (>99%) this compound.
-
Grinding: To ensure random orientation of the crystallites, the sample should be gently ground into a fine powder using an agate mortar and pestle. Over-grinding should be avoided as it can induce amorphization or phase transitions.
-
Sample Holder: The finely ground powder is then carefully packed into a sample holder. A back-loading technique is recommended to minimize preferred orientation of the plate-like crystals.
XRD Data Acquisition
-
Instrument: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a detector (e.g., scintillation or solid-state detector).
-
Instrument Settings:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Time per Step: 1-2 seconds.
-
-
Data Collection: The sample is mounted in the diffractometer, and the diffraction pattern is recorded.
Data Analysis
-
Phase Identification: The obtained diffraction pattern is processed to identify the peak positions (2θ) and their corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).
-
Crystallinity Assessment: The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity (including any amorphous halo).
-
Lattice Parameter Calculation: If the crystal system is known or can be indexed, the lattice parameters can be refined using appropriate software.
Logical Workflow for XRD Analysis
The following diagram illustrates the logical workflow from sample reception to final data analysis for the characterization of crystalline this compound.
Caption: Workflow for XRD analysis of this compound.
Signaling Pathway for Polymorph Identification
The identification of different crystalline forms (polymorphs) of this compound is a critical application of XRD. Different processing or storage conditions can lead to the formation of various polymorphs, each with distinct physical properties.
Caption: Polymorph identification pathway using XRD.
Conclusion
X-ray diffraction is an indispensable tool for the solid-state characterization of this compound. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can effectively analyze the crystalline structure of this important excipient. The provided representative XRD data serves as a valuable reference for phase identification and quality control, ensuring the desired material properties for various applications. Further studies may be required to fully characterize all possible polymorphic forms and their transitions under different thermal treatments.
Application Note: Quantification of Lauryl Behenate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Principle of Detection
The ELSD nebulizes the column eluent into a fine mist, which is then passed through a heated drift tube where the mobile phase evaporates, leaving behind fine particles of the non-volatile analyte. These particles are then passed through a light beam, and the scattered light is detected by a photodiode. The detector response is proportional to the mass of the analyte.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD is required.
Table 1: HPLC-ELSD Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | ELSD (e.g., Sedere SEDEX 90LT, Waters 2424) |
| Column | Reversed-Phase C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient Program | 0-5 min: 80% B; 5-20 min: 80% to 100% B; 20-25 min: 100% B; 25.1-30 min: 80% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp | 40°C |
| ELSD Evaporator Temp | 60°C |
| ELSD Gas Flow Rate | 1.5 SLM (Nitrogen) |
Preparation of Standard Solutions
a. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Lauryl Behenate (>99% purity) reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of Chloroform and Methanol (1:9, v/v). Sonicate if necessary to ensure complete dissolution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase B (Acetonitrile/Methanol 50:50).
-
Recommended concentrations for the calibration curve: 50, 100, 250, 500, and 750 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. The following is a general procedure for a lipid-based formulation.
-
Accurately weigh a portion of the sample formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of Tetrahydrofuran and Methanol, 1:1 v/v). The choice of solvent may need to be optimized based on the sample matrix to ensure complete extraction of this compound while minimizing the dissolution of interfering excipients.
-
Vortex for 5 minutes to disperse the sample.
-
Heat the sample in a water bath at 60°C for 15 minutes to ensure the melting of the lipid matrix and complete dissolution of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes to precipitate any insoluble excipients.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Dilute the filtered sample with mobile phase B to bring the concentration of this compound within the calibration range.
Method Validation Summary
The described method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 for a concentration range of 50-750 µg/mL. The ELSD response is often non-linear and may require a logarithmic or quadratic fit. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday (n=6): ≤ 2.0%; Interday (n=6, 3 days): ≤ 3.0% |
| Limit of Detection (LOD) | Approximately 5 µg/mL (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | Approximately 15 µg/mL (Signal-to-Noise ratio of 10:1) |
| Specificity | No interference from placebo or other excipients at the retention time of this compound. |
| Robustness | The method should be robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from a sample formulation.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of HPLC Method Development and Validation
This diagram outlines the logical progression from method development to routine analysis.
Caption: Logical flow of HPLC method development and validation.
References
- 1. Compritol® 888 ATO ⋅ Gattefossé [gattefosse.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Surfactant analysis by HPLC - UV detection - Chromatography Forum [chromforum.org]
- 5. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauryl Behenate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and optimization of Lauryl Behenate nanoparticles, specifically Solid Lipid Nanoparticles (SLNs), for effective drug delivery. This compound, a wax ester, is a promising lipid for creating stable and efficient drug carrier systems. This document outlines detailed experimental protocols and presents key quantitative data to facilitate the development of this compound-based nanoformulations.
Introduction to this compound in Nanoparticle Drug Delivery
This compound is a solid lipid at room and physiological temperatures, making it an excellent candidate for the matrix of SLNs. These nanoparticles are colloidal carriers that offer several advantages, including the potential for controlled drug release, enhanced bioavailability of poorly soluble drugs, and protection of labile drug molecules from degradation. The selection of a suitable lipid matrix is a critical factor in determining the physicochemical properties and in vivo performance of the nanoparticles. Key parameters for evaluation include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and encapsulation efficiency. An ideal formulation for many applications will have a particle size under 200 nm to avoid rapid clearance by the reticuloendothelial system, a low PDI indicating a uniform particle population, and a sufficiently high zeta potential to ensure colloidal stability[1].
Quantitative Data on Nanoparticle Formulations
While specific quantitative data for this compound nanoparticles is limited in publicly available literature, extensive research has been conducted on the closely related and structurally similar lipid, Glyceryl Behenate. The following tables summarize representative data from studies using Glyceryl Behenate, which can serve as a valuable starting point for formulating this compound nanoparticles.
Table 1: Physicochemical Properties of Glyceryl Behenate-Based Solid Lipid Nanoparticles
| Drug | Lipid Concentration (% w/v) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lopinavir | - | Poloxamer 407, Polyethylene glycol 4000 | 214.5 ± 4.07 | - | -12.7 ± 0.87 | [2] |
| Haloperidol | - | Tween 80 | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | [3] |
| Donepezil | - | Tween 80, Poloxamer 188 | 99.42 ± 7.26 | 0.173 | - | [2] |
| Aceclofenac | - | Polysorbate 80, PVA | 150 ± 10 | < 0.25 | -25 | [4] |
Table 2: Encapsulation Efficiency and Drug Loading of Glyceryl Behenate-Based Nanoparticles
| Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Lopinavir | 81.6 ± 2.3 | - | |
| Haloperidol | 79.46 ± 1.97 | - | |
| Donepezil | 67.95 ± 1.58 | 12.15 ± 0.98 | |
| Aceclofenac | 85 ± 3 | - |
Experimental Protocols
The following protocols are detailed methodologies for the preparation and characterization of this compound nanoparticles.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles by Hot Homogenization
This method involves the emulsification of a melted lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization and cooling to form nanoparticles.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the API in the molten lipid with continuous stirring to form a homogenous lipid phase.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization for a set number of cycles (e.g., 3-5 cycles) at a pressure between 500 and 1500 bar. The homogenizer should be pre-heated to the same temperature.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. This allows for the recrystallization of this compound, leading to the formation of solid lipid nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further analysis.
-
Protocol 2: Determination of Encapsulation Efficiency (EE%)
Encapsulation efficiency is typically determined by an indirect method, which involves separating the nanoparticles from the aqueous phase containing the unencapsulated drug.
Method: Ultrafiltration-Centrifugation
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the SLN dispersion.
-
Place it in a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles while allowing the free drug to pass through.
-
Centrifuge the sample at a specified speed and for a duration sufficient to separate the aqueous phase.
-
-
Quantification of Free Drug:
-
Collect the filtrate, which contains the unencapsulated (free) drug.
-
Quantify the amount of free drug in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Calculation of Encapsulation Efficiency and Drug Loading:
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Calculate the Drug Loading (DL%) using the following formula: DL% = [Weight of drug in nanoparticles / (Weight of drug in nanoparticles + Weight of lipid)] x 100
-
Protocol 3: Particle Size and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
Procedure:
-
Sample Preparation:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to achieve an optimal scattering intensity.
-
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Place the diluted sample in a disposable cuvette.
-
Perform the measurement in triplicate at a controlled temperature (e.g., 25°C) to determine the average particle size and PDI.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a specific folded capillary cell.
-
Perform the measurement in triplicate at a controlled temperature to determine the surface charge of the nanoparticles.
-
Visualizations
The following diagrams illustrate the key experimental workflows.
References
Application Note: In Vitro Drug Release Testing from Lauryl Behenate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl behenate, also known as glyceryl behenate (e.g., Compritol® 888 ATO), is a lipid excipient widely used in the pharmaceutical industry for the formulation of sustained-release solid dosage forms and is a key component in lipid-based nanoparticle systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2] Its high melting point and lipid nature allow for the creation of a matrix that controls the release of an encapsulated active pharmaceutical ingredient (API).[3] The rate of drug release from these formulations is a critical quality attribute that influences the therapeutic efficacy and safety of the drug product. Therefore, robust and reproducible in vitro release testing (IVRT) methods are essential for formulation development, quality control, and for establishing potential in vitro-in vivo correlations (IVIVC).
This application note provides detailed protocols for three common IVRT methods used to characterize drug release from this compound formulations: the Dialysis Bag Method, the Franz Diffusion Cell System, and the USP Apparatus 2 (Paddle Method).
Factors Influencing Drug Release from this compound Matrices
The release of a drug from a this compound matrix is a complex process governed by several interacting factors. The formulation's composition, the manufacturing process, and the conditions of the release medium all play a significant role. Understanding these relationships is key to designing formulations with the desired release profile.
Caption: Key factors influencing the drug release profile from this compound formulations.
Experimental Protocols
Dialysis Bag Method
The dialysis bag method is frequently used for nanoparticle formulations. It separates the formulation (donor compartment) from the release medium (receptor compartment) by a semi-permeable membrane, which allows the diffusion of the released, free drug but retains the nanoparticles.[4][5]
Experimental Workflow
Caption: Workflow for the in vitro drug release testing using the Dialysis Bag Method.
Protocol Details
-
Materials and Equipment:
-
Dialysis tubing (e.g., cellulose membrane, MWCO 12-14 kDa)
-
Beakers or dissolution vessels
-
Magnetic stirrer with stir bars
-
Thermostatically controlled water bath or heater
-
Syringes and filters for sampling
-
Validated analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer)
-
-
Procedure:
-
Cut a piece of dialysis tubing of the desired length and hydrate it in the release medium for at least 12 hours to ensure thorough wetting.
-
Prepare the nanoparticle dispersion by suspending an amount equivalent to a known quantity of the drug (e.g., 5 mg) in a small volume (e.g., 3-5 mL) of the release medium.
-
Pipette the dispersion into the pre-hydrated dialysis bag and securely clamp both ends.
-
Place the sealed bag into a vessel containing a larger volume of the same release medium (e.g., 150-200 mL), ensuring the bag is fully submerged.
-
Place the vessel in a water bath set to 37 ± 0.5°C and begin stirring the receptor medium at a constant rate (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed volume of the sample (e.g., 5 mL) from the receptor medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Filter the samples if necessary and analyze for drug content using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Note: It is crucial to run a control experiment with a solution of the free drug to assess the diffusion characteristics of the drug across the dialysis membrane itself. The membrane can act as a barrier and become the rate-limiting step, potentially underestimating the true release rate from the formulation.
Franz Diffusion Cell System
Originally designed for testing transdermal and topical formulations, the Franz diffusion cell is also a valuable tool for assessing release from semi-solid and nanoparticle-based formulations. It consists of a donor chamber and a receptor chamber separated by a synthetic membrane.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of tablet structure on controlled release from supersaturating solid dispersions containing glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauryl Behenate as a Gelling Agent in Oleogels
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct published research on lauryl behenate as a primary gelling agent in oleogels is limited. The following application notes and protocols are based on established principles and data from analogous long-chain wax esters, such as behenyl behenate and mixtures of behenyl alcohol and behenic acid. These protocols provide a robust starting point for the investigation of this compound as an oleogelator.
Introduction to this compound in Oleogel Formation
This compound, the ester of lauryl alcohol and behenic acid, is a wax ester with significant potential as an oleogelator for structuring liquid oils. Oleogels are semi-solid systems in which a liquid oil phase is entrapped within a three-dimensional network of a gelling agent. These systems are of increasing interest in the pharmaceutical, cosmetic, and food industries as alternatives to traditional solid fats, offering improved nutritional profiles and unique textural properties.
The gelling mechanism of wax esters like this compound in oil is primarily driven by their crystallization upon cooling from a molten state. The long-chain molecules of this compound self-assemble into a network of small crystals that immobilize the liquid oil, transforming it into a gel. The properties of the resulting oleogel, such as firmness, thermal stability, and oil-binding capacity, are influenced by factors including the concentration of this compound, the type of oil used, and the cooling conditions.
Potential Applications:
-
Topical Drug Delivery: Oleogels can serve as stable, biocompatible vehicles for the controlled release of lipophilic active pharmaceutical ingredients (APIs). The semi-solid consistency allows for easy application and prolonged contact with the skin.
-
Oral Drug Delivery: For poorly water-soluble drugs, oleogels can enhance solubility and bioavailability.
-
Cosmetics and Personal Care: In products like creams, lotions, and balms, this compound oleogels can act as structuring agents, emollients, and stabilizers.
-
Food Industry: As a replacement for saturated and trans fats in various food products to provide structure and desirable textural attributes.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following tables summarize expected and extrapolated quantitative data based on studies of similar long-chain wax esters and fatty acid/fatty alcohol mixtures. These values should be considered as starting points for experimental design.
Table 1: Expected Gelling Properties of this compound in a Medium-Chain Triglyceride (MCT) Oil
| Parameter | Expected Range | Influencing Factors |
| Critical Gelling Concentration (CGC) | 2 - 10% (w/w) | Oil type, cooling rate, presence of other components. |
| Melting Temperature (Tm) | 65 - 80 °C | Concentration of this compound, purity, oil type. |
| Crystallization Onset Temperature (Tc) | 55 - 70 °C | Concentration, cooling rate, oil viscosity. |
| Hardness (Texture Analysis) | 50 - 500 g | Concentration, crystal network morphology. |
| Oil Binding Capacity (OBC) | > 95% | Crystal network density and structure. |
Table 2: Comparison of Oleogel Properties with Different Oils (10% w/w this compound)
| Oil Type | Expected Hardness | Expected Melting Point | Notes |
| Medium-Chain Triglycerides (MCT) | High | High | Forms a strong, opaque gel. |
| Sunflower Oil | Medium-High | Medium-High | Properties may vary with fatty acid composition. |
| Olive Oil | Medium | Medium | May result in a slightly softer gel. |
| Castor Oil | Low-Medium | Medium | Higher viscosity of the oil may affect crystal network formation. |
Experimental Protocols
Protocol for Preparation of this compound Oleogels
This protocol describes a direct dispersion method for preparing oleogels.
Materials:
-
This compound
-
Vegetable oil (e.g., MCT oil, Sunflower oil)
-
Beakers
-
Magnetic stirrer with hotplate
-
Thermometer
-
Molds or containers for the final oleogel
Procedure:
-
Weighing: Accurately weigh the desired amounts of this compound and vegetable oil to achieve the target concentration (e.g., 5%, 10%, 15% w/w).
-
Mixing: Combine the this compound and oil in a beaker with a magnetic stir bar.
-
Heating and Dissolution: Place the beaker on a hotplate stirrer and heat the mixture to approximately 85-90°C, or until the this compound is completely dissolved. Stir continuously to ensure a homogenous solution.
-
Cooling and Gelation: Once a clear solution is obtained, remove the beaker from the heat and pour the hot liquid into molds. Allow the mixture to cool quiescently at room temperature (approximately 25°C) for at least 2 hours, or until the gel has set.
-
Storage: Store the prepared oleogels at a controlled temperature (e.g., 4°C or 25°C) for 24 hours before characterization to allow for complete crystal network formation and stabilization.
Diagram 1: Experimental Workflow for Oleogel Preparation
Caption: Workflow for preparing this compound oleogels.
Protocol for Characterization of this compound Oleogels
Objective: To determine the melting and crystallization temperatures and enthalpies of the oleogels.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the oleogel into an aluminum DSC pan and hermetically seal it.
-
DSC Program:
-
Equilibrate at 25°C.
-
Heat from 25°C to 100°C at a rate of 5°C/min.
-
Hold at 100°C for 5 minutes to erase thermal history.
-
Cool from 100°C to 0°C at a rate of 5°C/min.
-
Hold at 0°C for 5 minutes.
-
Heat from 0°C to 100°C at a rate of 5°C/min.
-
-
Data Analysis: From the cooling curve, determine the crystallization onset temperature (Tc) and enthalpy of crystallization (ΔHc). From the second heating curve, determine the melting onset temperature (Tonset), peak melting temperature (Tm), and enthalpy of melting (ΔHm).
Objective: To evaluate the viscoelastic properties (storage modulus G' and loss modulus G'') of the oleogels.
Procedure:
-
Instrument Setup: Use a rheometer with a parallel plate geometry (e.g., 25 mm diameter). Set the gap to 1 mm.
-
Sample Loading: Carefully place a sample of the oleogel onto the lower plate and bring the upper plate down to the set gap, ensuring the sample fills the gap completely. Trim any excess sample.
-
Amplitude Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to determine the dependence of G' and G'' on frequency.
-
Temperature Sweep: Perform a temperature sweep (e.g., from 80°C down to 20°C at 2°C/min) at a constant strain and frequency to observe the sol-gel transition.
Objective: To visualize the crystal network morphology of the oleogel.
Procedure:
-
Sample Preparation: Place a small drop of the molten oleogel (at ~90°C) on a pre-heated microscope slide and cover with a coverslip.
-
Crystallization: Allow the sample to cool and crystallize at a controlled rate on the microscope stage or in a temperature-controlled chamber.
-
Imaging: Observe the sample under polarized light at various magnifications (e.g., 10x, 20x) to visualize the crystal morphology, size, and distribution.
Diagram 2: Workflow for Oleogel Characterization
Application Notes and Protocols: Lauryl Behenate for Thermal Energy Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lauryl Behenate (dodecyl docosanoate), a saturated fatty acid ester, presents potential as a phase change material (PCM) for thermal energy storage (TES) applications. Its long alkyl chain structure suggests a distinct melting and freezing behavior, making it a candidate for applications requiring stable temperature control within a specific range. As an organic PCM, it is expected to exhibit desirable characteristics such as congruent melting, chemical stability, and low corrosivity.
These application notes provide an overview of the potential thermal energy storage applications of this compound, including estimated thermophysical properties. Detailed protocols for the experimental characterization of this material are also provided to enable researchers to validate its performance as a PCM.
Estimated Thermophysical Properties of this compound
Direct experimental data for the thermophysical properties of this compound is limited in publicly available literature. The following values are estimated based on trends observed in homologous series of saturated wax esters and data from similar long-chain fatty acid esters. Saturated wax esters' melting points typically increase by 1-2°C for each additional carbon atom in the chain[1]. Fatty acid esters are also known to possess high latent heats of fusion, often exceeding 190 J/g[2][3].
Table 1: Estimated Thermophysical Properties of this compound
| Property | Estimated Value | Unit | Notes |
| Chemical Formula | C₃₄H₆₈O₂ | - | Dodecyl Docosanoate |
| Molecular Weight | 508.90 | g/mol | |
| Melting Point | 68 - 72 | °C | Estimated based on trends in similar long-chain wax esters. |
| Latent Heat of Fusion | 200 - 220 | J/g (kJ/kg) | Typical range for long-chain fatty acid esters. |
| Specific Heat Capacity (Solid) | ~2.0 | J/g·K | Typical value for organic PCMs. |
| Specific Heat Capacity (Liquid) | ~2.4 | J/g·K | Typical value for organic PCMs. |
| Thermal Conductivity (Solid) | ~0.25 | W/m·K | Typical range for solid organic PCMs. |
| Thermal Conductivity (Liquid) | ~0.15 | W/m·K | Typical range for liquid organic PCMs. |
| Density (Solid) | ~0.95 | g/cm³ | Estimated. |
| Density (Liquid) | ~0.85 | g/cm³ | Estimated. |
Potential Thermal Energy Storage Applications
Based on its estimated melting point, this compound is a promising candidate for medium-temperature thermal energy storage applications, including:
-
Waste Heat Recovery: Capturing and storing waste heat from industrial processes for later use.
-
Solar Thermal Systems: Storing solar energy for water heating and space heating.
-
Building Temperature Regulation: Incorporation into building materials to passively manage indoor temperatures.
-
Thermal Management of Electronics: Maintaining stable operating temperatures for electronic components.
-
Drug Delivery and Thermotherapy: In pharmaceutical applications, for the controlled release of drugs or in localized heat therapy, leveraging its phase transition to maintain a specific temperature.
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of this compound as a phase change material.
Protocol for Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the melting point, freezing point, and latent heat of fusion of this compound.
Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
This compound sample (high purity)
-
Inert gas supply (e.g., Nitrogen)
-
Analytical balance (±0.01 mg)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a hermetic aluminum pan using an analytical balance.
-
Seal the pan hermetically using a crimper. Prepare an empty hermetically sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 40°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature at least 20°C above the melting point (e.g., 90°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) back to the initial temperature.
-
Repeat the heating and cooling cycle for at least three cycles to check for thermal stability and reproducibility.
-
-
Data Analysis:
-
From the heating curve, determine the onset temperature of melting (melting point) and the peak temperature.
-
Integrate the area of the melting peak to calculate the latent heat of fusion (in J/g).
-
From the cooling curve, determine the onset temperature of freezing (freezing point) and the peak temperature.
-
Integrate the area of the freezing peak to calculate the latent heat of solidification.
-
Visualization of DSC Experimental Workflow:
Protocol for Thermal Cycling Test
Objective: To evaluate the long-term thermal stability and reliability of this compound after repeated melting and freezing cycles.
Apparatus and Materials:
-
Thermal cycler or a programmable oven/water bath system.
-
Sealed containers for the this compound sample.
-
Thermocouples for temperature monitoring.
-
Data acquisition system.
-
Differential Scanning Calorimeter (for pre- and post-cycling analysis).
Procedure:
-
Sample Encapsulation: Encapsulate a known amount of this compound in a sealed, leak-proof container.
-
Initial Characterization: Perform DSC analysis on a representative initial sample to determine its baseline melting point and latent heat of fusion.
-
Thermal Cycling:
-
Place the encapsulated sample in the thermal cycler.
-
Set the temperature range of the cycles to be sufficiently above and below the melting point of this compound (e.g., from 50°C to 90°C).
-
Program the cycler for a desired number of cycles (e.g., 100, 500, 1000 cycles). The heating and cooling rates should be relevant to the intended application.
-
Monitor the temperature of the sample using thermocouples.
-
-
Post-Cycling Analysis:
-
After the completion of the thermal cycles, visually inspect the sample for any signs of degradation, leakage, or color change.
-
Perform DSC analysis on the cycled sample to determine its melting point and latent heat of fusion.
-
Compare the DSC results of the cycled sample with the initial sample to quantify any changes in thermal properties. A significant change (e.g., >5-10%) in the latent heat of fusion or melting point may indicate thermal degradation.
-
Visualization of Thermal Cycling Workflow:
Protocol for Thermal Conductivity Measurement
Objective: To measure the thermal conductivity of this compound in both its solid and liquid states.
Apparatus and Materials:
-
Thermal conductivity analyzer (e.g., transient hot-wire or transient plane source method).
-
Sample holder suitable for solids and liquids.
-
This compound sample.
-
Temperature-controlled bath or chamber.
Procedure:
-
Instrument Calibration: Calibrate the thermal conductivity analyzer using a standard material with known thermal conductivity.
-
Sample Preparation (Solid Phase):
-
Melt the this compound sample and pour it into the sample holder.
-
Allow the sample to solidify completely at a controlled temperature below its melting point. Ensure the solid sample is free of voids.
-
-
Measurement (Solid Phase):
-
Place the sample holder with the solidified this compound into the temperature-controlled chamber and allow it to reach thermal equilibrium at the desired measurement temperature.
-
Perform the thermal conductivity measurement according to the instrument's operating procedure.
-
Repeat the measurement at several temperatures in the solid phase.
-
-
Sample Preparation (Liquid Phase):
-
Melt the this compound sample in the sample holder.
-
-
Measurement (Liquid Phase):
-
Place the sample holder with the liquid this compound into the temperature-controlled chamber and allow it to reach thermal equilibrium at the desired measurement temperature (above its melting point).
-
Perform the thermal conductivity measurement.
-
Repeat the measurement at several temperatures in the liquid phase.
-
-
Data Analysis: Record the thermal conductivity values as a function of temperature for both the solid and liquid phases.
Visualization of Thermal Conductivity Measurement Logic:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lauryl Behenate Nanoemulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the particle size of Lauryl Behenate nanoemulsions and Solid Lipid Nanoparticles (SLNs).
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Larger than expected particle size (> 500 nm) | Insufficient Energy Input: The energy provided during homogenization is not adequate to break down the lipid droplets into the nano-range.[1] | - Increase the homogenization pressure (for high-pressure homogenization) or the sonication amplitude/time (for ultrasonication).[2] - Increase the number of homogenization cycles.[3] - Ensure the processing temperature is consistently 5-10°C above the melting point of this compound (approximately 70°C). |
| Inappropriate Surfactant Concentration: The surfactant concentration may be too low to effectively stabilize the newly formed nanoparticles, leading to aggregation. | - Incrementally increase the surfactant concentration. - Optimize the lipid-to-surfactant ratio. A common starting point is a ratio between 1:5 and 1:10. | |
| High Lipid Concentration: A high concentration of this compound can lead to increased viscosity and resistance to particle size reduction. | - Decrease the concentration of this compound in the formulation. | |
| High Polydispersity Index (PDI > 0.3) | Non-uniform Energy Application: Inconsistent shear forces during homogenization can result in a wide distribution of particle sizes. | - Ensure thorough and uniform mixing during the entire homogenization process. - Consider using a microfluidizer for more uniform energy application. |
| Particle Aggregation: The surfactant may not be providing enough steric or electrostatic stabilization, causing nanoparticles to clump together. | - Increase the surfactant concentration. - Select a surfactant that provides a higher zeta potential (ideally > ±30 mV) for better electrostatic stabilization. | |
| Over-processing: Excessive homogenization can sometimes lead to particle coalescence and an increase in PDI. | - Systematically vary the number of homogenization cycles and measure the particle size and PDI at each step to identify the optimal processing time. | |
| Particle size increases over time (Instability) | Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones due to the diffusion of the lipid phase through the continuous phase. | - While this compound has low water solubility, ensure the aqueous phase is saturated with the lipid to minimize this effect. - Incorporate a small amount of a highly water-insoluble component (a ripening inhibitor) into the lipid phase. |
| Coalescence: The merging of nanoparticles to form larger ones due to an unstable surfactant film. | - Optimize the type and concentration of the surfactant to ensure a robust and stable interfacial film. | |
| Flocculation or Aggregation: Nanoparticles are clumping together due to insufficient repulsive forces. | - Ensure the zeta potential is sufficiently high (greater than | |
| Low Encapsulation Efficiency | Drug Expulsion: The concentration of the active pharmaceutical ingredient (API) is too high for the this compound matrix, leading to its expulsion upon lipid recrystallization. | - Decrease the initial amount of the API. - Optimize the drug-to-lipid ratio. |
| Poor Lipid Solubility: The API has limited solubility in molten this compound. | - Ensure the selected API is suitable for encapsulation within a lipid matrix. - Consider the use of a co-lipid in which the API has higher solubility, creating a Nanostructured Lipid Carrier (NLC). |
Frequently Asked Questions (FAQs)
Q1: What is a typical particle size range for this compound nanoemulsions or SLNs?
A1: The particle size for SLNs typically ranges from 50 nm to 1000 nm. For formulations prepared by hot homogenization, it is common to achieve particle sizes in the range of 150 nm to 500 nm.
Q2: What is an acceptable Polydispersity Index (PDI) for pharmaceutical applications?
A2: A PDI value below 0.3 is generally considered to indicate a relatively narrow and acceptable size distribution for most pharmaceutical applications.
Q3: How does the surfactant concentration affect particle size?
A3: Increasing the surfactant concentration generally leads to a decrease in particle size up to an optimal point. This is because more surfactant molecules are available to stabilize the surface of the newly formed nanoparticles, preventing their aggregation. However, excessive surfactant concentrations can lead to the formation of micelles, which might interfere with the desired nanoemulsion structure.
Q4: What is the importance of Zeta Potential?
A4: Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of the stability of the nanoemulsion. A higher absolute zeta potential value (greater than ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and enhances the long-term stability of the formulation.
Q5: Which preparation method is best for this compound nanoemulsions?
A5: Hot high-pressure homogenization is a widely used and reliable method for preparing this compound SLNs. This technique avoids the use of organic solvents and is scalable. The process involves melting the this compound, dispersing it in a hot aqueous surfactant solution to form a pre-emulsion, and then subjecting it to high pressure to reduce the particle size.
Data Presentation: Formulation Parameters and Their Impact
The following table summarizes the influence of key formulation and process parameters on the final particle size of this compound nanoemulsions.
| Parameter | Effect on Particle Size | General Trend | Reference |
| Lipid Concentration | Higher concentration can lead to larger particles. | Decrease concentration to achieve smaller particles. | |
| Surfactant Concentration | Increasing concentration generally decreases particle size. | Optimize for the lowest particle size without causing micellization. | |
| Homogenization Pressure | Higher pressure leads to smaller particles. | Increase pressure within instrument limits. | |
| Number of Homogenization Cycles | More cycles generally result in smaller particles, up to a point. | Optimize the number of cycles to avoid over-processing. | |
| Processing Temperature | Must be above the lipid's melting point for effective emulsification. | Maintain 5-10°C above the melting point of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
-
Preparation of Lipid Phase:
-
Weigh the required amount of this compound (e.g., Compritol® 888 ATO) and the lipophilic drug (if applicable).
-
Heat the mixture in a water bath to a temperature 5-10°C above the melting point of this compound (~75-80°C) until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., Poloxamer 188, Tween 80) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for 3-5 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for a predetermined number of cycles (e.g., 3-5 cycles).
-
-
Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to an ice bath or disperse it in cold purified water (2-5°C) under gentle stirring to facilitate the rapid recrystallization of the lipid, thus forming the Solid Lipid Nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for subsequent analysis.
-
Protocol 2: Particle Size and Zeta Potential Measurement
-
Instrument Preparation:
-
Turn on the Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) and allow it to warm up and stabilize according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Filter the diluent (the same continuous phase used in the formulation) through a 0.22 µm syringe filter to remove any dust or particulate matter.
-
Dilute the nanoemulsion sample with the filtered diluent to a suitable concentration. The sample should be nearly transparent and not turbid.
-
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions to obtain the average particle size (Z-average), Polydispersity Index (PDI), and zeta potential. For zeta potential, a specific electrode cuvette is typically used.
-
Visualizations
Caption: Workflow for this compound SLN preparation and characterization.
Caption: Troubleshooting logic for particle size optimization.
References
Technical Support Center: Lauryl Behenate Crystallization and Polymorphism
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization and polymorphic behavior of Lauryl Behenate. Given the limited specific literature on this compound, this guide provides troubleshooting strategies and experimental guidance based on the established principles of lipid and long-chain ester crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solid-state behavior important?
This compound (dodecyl docosanoate) is an ester of lauryl alcohol and behenic acid. As a long-chain ester, it is expected to exhibit complex solid-state behavior, including polymorphism. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties such as melting point, solubility, and stability. In pharmaceutical development, controlling polymorphism is critical as it can impact the bioavailability, stability, and manufacturability of the final drug product.
Q2: What are the likely polymorphic forms of this compound?
While specific polymorphs of this compound are not extensively documented in public literature, long-chain esters and lipids typically exhibit monotropic or enantiotropic relationships between their crystalline forms.[1] Often, a less stable, lower-melting form (α-form) is initially produced upon rapid cooling from the melt, which then transforms into a more stable, higher-melting form (β' or β-form) upon heating or over time. The stable form is generally desired for formulation due to its lower energy and reduced tendency to change during storage.
Q3: What factors can influence the crystallization and polymorphism of this compound?
Several factors can significantly impact the crystallization process:
-
Cooling Rate: Rapid cooling often traps molecules in a less stable, kinetically favored form (metastable polymorph), while slow cooling allows molecules the time to arrange into the most thermodynamically stable form.
-
Solvent System: The choice of solvent, its polarity, and the presence of anti-solvents can dictate which polymorphic form nucleates and grows.
-
Impurities: Even small amounts of impurities can inhibit or promote the growth of a specific polymorph, or in some cases, prevent crystallization altogether, leading to "oiling out".
-
Agitation: The degree of agitation during crystallization can affect nucleation rates and crystal size distribution.
-
Temperature: The temperature at which crystallization is induced and the subsequent storage temperature are critical in determining the resulting polymorphic form and its stability.
Q4: I am observing "oiling out" instead of crystallization. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can happen if the crystallization temperature is above the compound's melting point or if high levels of impurities are present, depressing the melting point.
-
Troubleshooting Steps:
-
Lower the Crystallization Temperature: Ensure the solution is cooled well below the expected melting point of this compound.
-
Solvent Selection: Experiment with different solvents or solvent/anti-solvent combinations to reduce the solubility of this compound at a lower temperature.
-
Purity Check: Analyze the purity of your this compound sample. Further purification may be necessary.
-
Seeding: Introduce a small crystal of the desired polymorph (if available) to encourage nucleation.
-
Slow Cooling: Employ a very slow cooling rate to allow sufficient time for crystal nucleation and growth.[2]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: No Crystals Forming Upon Cooling
Possible Causes:
-
The solution is not sufficiently supersaturated.
-
The concentration of this compound is too low.
-
Inhibition of nucleation by impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inducing crystallization.
Issue 2: Obtaining an Unstable or Metastable Polymorph
Possible Causes:
-
Rapid cooling rate.
-
Inappropriate solvent system.
-
Crystallization temperature is too high.
Troubleshooting Workflow:
Caption: Workflow for obtaining the stable polymorph.
Data Presentation
The following table presents hypothetical thermal properties for two polymorphic forms of this compound, based on typical values for long-chain esters. These values should be experimentally determined for your specific sample.
| Property | Polymorph A (Metastable) | Polymorph B (Stable) |
| Melting Point (T_m) | ~ 55 - 60 °C | ~ 65 - 70 °C |
| Enthalpy of Fusion (ΔH_f) | Lower | Higher |
| Appearance | Fine needles | Plate-like crystals |
| Solubility | Higher | Lower |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Characterization
Objective: To determine the thermal transitions (melting points, recrystallization events) of this compound and to identify the presence of different polymorphs.
Methodology:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final melting point (e.g., 90 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Perform a second heating scan under the same conditions as the first to observe any changes in the thermal behavior after controlled cooling.
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, polymorphic transition) events.
Powder X-Ray Diffraction (PXRD) for Polymorph Identification
Objective: To obtain a diffraction pattern that serves as a "fingerprint" for the crystalline structure of this compound, allowing for the identification and differentiation of polymorphs.
Methodology:
-
Prepare a small amount of the this compound powder sample on a sample holder, ensuring a flat and even surface.
-
Place the sample holder into the PXRD instrument.
-
Set the instrument parameters, including the 2θ scan range (e.g., 2° to 40°), step size, and scan speed.
-
Initiate the X-ray scan.
-
Process the resulting diffraction pattern to identify the characteristic peaks (d-spacings and relative intensities) for the sample.
-
Compare the patterns of different batches or samples treated under different conditions to identify different polymorphs.
Logical Relationship for Polymorph Identification
The combination of DSC and PXRD is powerful for unambiguous polymorph identification.
Caption: Combined analytical approach for polymorph identification.
References
Technical Support Center: Controlling the Polymorphic Form of Lauryl Behenate
Welcome to the technical support center for Lauryl Behenate formulation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the polymorphic form of this compound during your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for this compound formulations?
A1: Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. For this compound, different polymorphs can exhibit variations in critical physicochemical properties such as melting point, solubility, dissolution rate, and stability. In pharmaceutical formulations, controlling the polymorphic form is crucial as it can directly impact the performance and stability of the final product, including drug release profiles and bioavailability.
Q2: What are the known polymorphic forms of this compound?
A2: While extensive literature on the specific polymorphic forms of this compound is not as readily available as for other lipids like glyceryl behenates, long-chain esters like this compound are expected to exhibit polymorphism, typically involving α, β', and β forms. The α form is generally the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. The β' form is intermediate in stability. The transition from less stable to more stable forms is often irreversible.
Q3: What are the primary factors that influence the polymorphic form of this compound during formulation?
A3: The final polymorphic form of this compound is highly sensitive to the processing conditions. The key factors include:
-
Thermal History: The rate of cooling from the molten state is a critical determinant. Rapid cooling (quenching) tends to favor the formation of the metastable α-form, while slow cooling allows for the formation of the more stable β' or β forms.[1][2]
-
Mechanical Stress (Shear): Agitation or shear during crystallization can influence nucleation and crystal growth. High shear rates can sometimes promote the formation of more stable polymorphs by providing the energy to overcome kinetic barriers.[3][4]
-
Solvent System: If this compound is dissolved and then recrystallized, the choice of solvent can significantly impact the resulting polymorph. The polarity of the solvent and its interaction with the this compound molecules can favor the nucleation of a specific form.[5]
-
Presence of Impurities or Other Excipients: The composition of the formulation can affect polymorphic outcomes. The presence of other lipids, surfactants, or active pharmaceutical ingredients (APIs) can either inhibit or promote the formation of certain polymorphs.
Q4: How can I characterize the polymorphic form of my this compound sample?
A4: The two most common and powerful techniques for characterizing polymorphism are:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Each polymorph will have a distinct melting point and may show solid-solid transitions that can be detected by DSC.
-
Powder X-ray Diffraction (PXRD): This method provides information about the crystal lattice structure. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that specific crystalline form.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: My this compound formulation shows a different melting point than expected or multiple melting peaks in DSC analysis.
-
Potential Cause: This is a strong indication of the presence of a different polymorph or a mixture of polymorphs. A lower melting point than the stable form suggests a metastable polymorph (e.g., α-form), while multiple peaks suggest a mixture of forms or a polymorphic transition during the DSC scan.
-
Recommended Solution:
-
Confirm with PXRD: Analyze the sample with PXRD to identify the specific polymorph(s) present.
-
Review Thermal Processing: Carefully examine your cooling rate. If you are observing a lower melting polymorph, try a slower, more controlled cooling process to encourage the formation of a more stable form.
-
Isothermal Annealing: Hold the sample at a temperature between the melting points of the suspected polymorphs. This can sometimes promote the transition to the more stable form.
-
Issue 2: The physical properties (e.g., texture, drug release) of my formulation change over time upon storage.
-
Potential Cause: This is a classic sign of a polymorphic transition from a metastable to a more stable form. The initial formulation may have contained the less stable α or β' polymorph, which is slowly converting to the more stable β form during storage. This can lead to changes in the crystal network, potentially causing drug expulsion or altered release characteristics.
-
Recommended Solution:
-
Promote the Stable Form: Modify your initial formulation process to favor the most stable polymorph. This usually involves slower cooling rates or the introduction of shear during crystallization.
-
Seeding: Introduce a small number of crystals of the desired stable polymorph into the molten this compound just before crystallization begins. This can template the growth of the desired form.
-
Storage Conditions: Investigate the effect of storage temperature on the transition. Storing at a lower temperature may slow down the rate of conversion.
-
Issue 3: I am experiencing poor batch-to-batch reproducibility in my formulation's physical properties.
-
Potential Cause: Inconsistent control over key processing parameters is the most likely cause. Minor variations in cooling rates, agitation speeds, or hold times can lead to different polymorphic ratios in different batches.
-
Recommended Solution:
-
Standardize Protocols: Implement a strict and detailed Standard Operating Procedure (SOP) for the formulation process. Pay close attention to the parameters outlined in the table below.
-
Process Analytical Technology (PAT): If possible, use in-line monitoring tools to track the crystallization process in real-time.
-
Characterize Raw Material: Ensure the purity and composition of the incoming this compound are consistent, as variations in minor components could influence crystallization behavior.
-
Data Presentation
Table 1: Impact of Processing Parameters on this compound Polymorphism
| Parameter | High Value Effect | Low Value Effect | Recommended Control Strategy |
| Cooling Rate | Favors metastable forms (e.g., α) | Favors stable forms (e.g., β', β) | Programmed, linear cooling in a controlled temperature environment. |
| Agitation/Shear Rate | Can promote nucleation of stable forms | May lead to larger, less uniform crystals | Use a calibrated overhead stirrer or homogenizer at a consistent speed. |
| Final Temperature | Ensures complete melting | Incomplete melting can leave seed crystals | Set temperature at least 10-15°C above the final melting point of the stable form. |
| Solvent Polarity | Can influence which polymorph precipitates | Can influence which polymorph precipitates | Screen a range of solvents and analyze the resulting crystal form by PXRD and DSC. |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Identification
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 100°C at a rate of 10°C/min.
-
Hold at 100°C for 5 minutes to erase thermal history.
-
Cool the sample from 100°C to 0°C at a controlled rate (e.g., 5°C/min).
-
Hold at 0°C for 5 minutes.
-
Ramp the temperature from 0°C to 100°C at 10°C/min (second heating).
-
-
Data Analysis: Analyze the second heating curve to identify melting endotherms. The peak temperature of the endotherm corresponds to the melting point of the polymorph formed during the controlled cooling step.
Protocol 2: Powder X-ray Diffraction (PXRD) for Polymorph Fingerprinting
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat, even surface.
-
Instrument Setup: Place the sample holder into the PXRD instrument.
-
Data Acquisition:
-
Set the X-ray source (commonly Cu Kα).
-
Scan the sample over a 2θ range of 2° to 40°.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis: Compare the resulting diffractogram to known patterns or to patterns from samples produced under different, controlled conditions. Unique peak positions (in degrees 2θ) indicate different crystal structures.
Visualizations
Caption: Workflow for controlling and characterizing this compound polymorphism.
Caption: Troubleshooting logic for formulation instability due to polymorphism.
References
- 1. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How shear affects the crystallization behavior of monoglyceride oleogels [biblio.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Lauryl Behenate-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of Lauryl Behenate-based solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SLN formulations?
A1: this compound is an ester of lauryl alcohol and behenic acid (a C22 saturated fatty acid). It is used as a solid lipid matrix in the production of SLNs due to its biocompatibility, biodegradability, and ability to form a stable solid core at physiological temperatures. Its high melting point contributes to the controlled release of encapsulated active pharmaceutical ingredients (APIs).
Q2: What are the most common stability issues observed with this compound-based SLNs?
A2: The most prevalent stability challenges include:
-
Particle Size Growth and Aggregation: An increase in particle size or the formation of aggregates over time, which can affect bioavailability and safety.
-
Drug Expulsion: The encapsulated drug being pushed out of the lipid matrix during storage, leading to decreased encapsulation efficiency.
-
Polymorphic Transitions: The lipid matrix can rearrange into different crystalline forms, which is a primary driver for drug expulsion and particle aggregation.[1]
Q3: How does storage temperature affect the stability of these formulations?
A3: Temperature is a critical factor. High temperatures can accelerate lipid degradation and polymorphic transitions.[1] Storing aqueous dispersions at refrigerated temperatures (e.g., 2°C) is often found to maintain stability better than storage at room temperature or freezing.[2] Freeze-thaw cycles, in particular, can induce particle aggregation.[2][3]
Q4: What is lipid polymorphism and how does it impact my formulation?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. For lipids like behenates, less stable forms (α, sub-α) may form initially upon cooling the hot nanoemulsion. Over time, these can transition to more stable forms (β', β). This rearrangement creates a more ordered crystal lattice, which can squeeze out the encapsulated drug and lead to the formation of larger, aggregated particles.
Q5: Can the pH of the formulation affect its stability?
A5: While the lipid core itself is relatively insensitive to pH, the overall formulation stability can be pH-dependent, especially concerning the surfactant used for stabilization. For some lipid nanoparticle systems, stability has been demonstrated across a range of pH values (e.g., 3 to 9), but it is recommended to store them under physiologically appropriate conditions (pH ~7) for ease of use. The surface charge (Zeta Potential) of the particles, which is crucial for electrostatic stabilization, can be highly dependent on the pH of the continuous phase.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) | Insufficient Homogenization Energy: The pressure or duration of high-pressure homogenization (HPH) is inadequate to reduce the pre-emulsion to the nano-scale. | Increase the homogenization pressure (typically 500-1500 bar) and/or the number of homogenization cycles (typically 3-5). |
| Suboptimal Surfactant Concentration: The amount of surfactant is too low to effectively cover the surface of the newly formed nanoparticles, leading to coalescence. | Systematically increase the surfactant concentration. A typical starting point is 0.5-5% w/v of the dispersion. | |
| Lipid Concentration Too High: A high concentration of this compound can lead to a more viscous dispersed phase, hindering effective particle size reduction. | Decrease the lipid concentration in the formulation. | |
| 2. Low Encapsulation Efficiency (<70%) | Poor Drug Solubility in Lipid: The API has limited solubility in the molten this compound matrix. | - Screen for a suitable co-lipid in which the drug is more soluble and which is miscible with this compound.- Consider preparing a nanostructured lipid carrier (NLC) by including a liquid lipid (oil). |
| Drug Expulsion During Cooling: The drug is expelled from the lipid matrix as it crystallizes and undergoes polymorphic transitions. | - Rapidly cool the nanoemulsion (e.g., using an ice bath) to "freeze" the lipid in a less ordered crystalline state, which can entrap more drug.- Incorporate a crystallization inhibitor into the lipid matrix. | |
| High Drug-to-Lipid Ratio: The amount of drug exceeds the loading capacity of the lipid matrix. | Decrease the initial amount of drug in the formulation. Optimize the drug-to-lipid ratio, starting with a range between 1:5 and 1:10. | |
| 3. Particle Aggregation and/or Gelation During Storage | Polymorphic Transitions: The transition of this compound to a more stable, higher-energy crystalline form (e.g., β') can cause particle aggregation. | - Store the formulation at a stable, cool temperature (e.g., 2-8°C) to slow down the transition rate.- Analyze the polymorphic state using DSC and XRD to correlate it with physical instability. |
| Insufficient Surface Stabilization: The electrostatic or steric barrier provided by the surfactant is inadequate to prevent particle agglomeration. | - Increase the surfactant concentration.- Select a surfactant that provides a higher absolute zeta potential (> ±30 mV for electrostatic stabilization) or a more effective steric barrier (e.g., poloxamers, PEGylated lipids). | |
| Freeze-Thaw Stress: Freezing an aqueous SLN dispersion can cause particle aggregation due to ice crystal formation. | - Avoid freezing. If lyophilization is required, add a cryoprotectant (e.g., trehalose, sucrose) to the formulation before freezing. |
Quantitative Stability Data
The stability of SLNs is assessed by monitoring key parameters over time under controlled storage conditions. The following table summarizes typical data that would be collected in a stability study.
Table 1: Illustrative Stability Data for a this compound SLN Formulation
| Storage Condition | Time (Months) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 2-8°C | 0 | 185 | 0.21 | -32.5 | 88.4 |
| 1 | 188 | 0.22 | -31.8 | 87.9 | |
| 3 | 195 | 0.24 | -30.5 | 86.1 | |
| 6 | 210 | 0.28 | -28.9 | 82.5 | |
| 25°C / 60% RH | 0 | 185 | 0.21 | -32.5 | 88.4 |
| 1 | 220 | 0.35 | -27.1 | 80.2 | |
| 3 | 350 (Aggregation) | 0.55 | -19.6 | 65.7 | |
| 6 | >1000 (Phase Separation) | >0.7 | -10.2 | 45.3 |
Note: This table presents illustrative data. Actual results will vary based on the specific formulation (drug, surfactant, etc.) and process parameters.
Experimental Protocols
1. Protocol: Preparation of this compound SLNs by Hot Homogenization
-
Preparation of Phases:
-
Lipid Phase: Weigh the required amounts of this compound and the lipophilic API. Heat them together in a beaker at a temperature approximately 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for 3-5 minutes. This forms a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The this compound will recrystallize, forming solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion in a sealed container at the desired temperature (typically 2-8°C) for further analysis.
2. Protocol: Determination of Particle Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute the SLN dispersion with purified water (for size and PDI) or a suitable buffer of known molarity (for zeta potential) to achieve an appropriate particle concentration for light scattering (typically a slightly opalescent, transparent appearance).
-
Instrument Setup: Equilibrate the Dynamic Light Scattering (DLS) instrument (e.g., a Malvern Zetasizer) to the desired measurement temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
For particle size and PDI, perform the measurement using the appropriate settings for the material's refractive index and viscosity of the dispersant.
-
For zeta potential, use a dedicated folded capillary cell and apply the instrument's standard procedure.
-
-
Data Analysis: Record the Z-average diameter (mean particle size), Polydispersity Index (PDI), and the average zeta potential. Perform measurements in triplicate for each sample.
3. Protocol: Determination of Encapsulation Efficiency (EE%)
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the SLNs. A common method is ultra-centrifugation.
-
Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at high speed (e.g., 10,000 x g) for a specified time (e.g., 30 minutes). The SLNs and encapsulated drug will be retained by the filter, while the free drug will pass through into the filtrate.
-
-
Quantification of Free Drug: Measure the concentration of the free drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation of Total Drug: Measure the total amount of drug in the same initial volume of the SLN dispersion (without centrifugation). This may require disrupting the nanoparticles with a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug before analysis.
-
EE% Calculation: Calculate the Encapsulation Efficiency using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
Caption: Workflow for SLN preparation and stability testing.
References
- 1. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Accelerated Stability Testing of Lauryl Behenate Formulations: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accelerated stability testing of Lauryl Behenate formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question: Why is my this compound formulation showing signs of phase separation at elevated temperatures?
Answer: Phase separation in this compound formulations, particularly in emulsions or semi-solid forms, during accelerated stability testing can be attributed to several factors:
-
Inadequate Emulsifier Concentration or Inappropriate HLB: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for the oil phase containing this compound at elevated temperatures. The efficiency of emulsifiers can also decrease with increasing temperature.
-
Ingredient Incompatibility: Certain excipients in your formulation may become less compatible with this compound at higher temperatures, leading to separation.
-
Incorrect Viscosity: A decrease in viscosity at elevated temperatures is expected. If the initial viscosity is too low, it may not be sufficient to keep the dispersed phase suspended, leading to creaming or sedimentation.
-
Insufficient Homogenization: The initial homogenization process may not have created a sufficiently small and uniform droplet size to ensure stability under thermal stress.
Solutions:
-
Re-evaluate your emulsifier system. You may need to adjust the concentration or use a combination of emulsifiers to achieve a more stable formulation at your target accelerated temperature.
-
Conduct compatibility studies of this compound with each excipient at the accelerated temperature.
-
Consider adding a viscosity-modifying agent that retains its efficacy at higher temperatures.
-
Optimize the homogenization speed and time during formulation preparation.
Question: I am observing crystallization in my this compound-based solid lipid nanoparticles (SLNs) during storage at 40°C. What is the likely cause and how can I prevent it?
Answer: Crystallization in SLNs is a common stability challenge. The primary cause is the polymorphic nature of lipids like this compound.
-
Polymorphic Transitions: this compound can exist in different crystalline forms (polymorphs). During storage, it may transition from a less stable form (e.g., α-form), which is often formed upon rapid cooling during production, to a more stable, but more ordered, β-form. This rearrangement can lead to the expulsion of encapsulated drugs and changes in particle size.
-
Lipid Concentration: A high concentration of this compound can increase the likelihood of crystallization.
-
Surfactant Choice: The type and concentration of surfactant can influence the crystallization behavior of the lipid matrix.
Preventative Measures:
-
Incorporate a Liquid Lipid: Creating Nanostructured Lipid Carriers (NLCs) by including a liquid lipid in the formulation disrupts the crystalline order of this compound, providing more space for the active ingredient and reducing the tendency for polymorphic transitions.
-
Optimize Surfactant Blend: A combination of surfactants can provide better steric and electrostatic stabilization, hindering crystal growth.
-
Control Cooling Rate: The rate of cooling during the SLN production process can influence the initial polymorphic form. Experiment with different cooling rates to achieve a more stable initial crystal structure.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the accelerated stability testing of this compound formulations.
Question: What are the typical accelerated stability conditions for a topical cream containing this compound?
Answer: According to ICH guidelines, typical accelerated stability conditions for semi-solid dosage forms intended for storage at room temperature are 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months.[1][2] Testing is usually performed at initial, 3, and 6-month time points.[3][4]
Question: What are the primary degradation pathways for this compound?
Answer: As an ester, this compound is susceptible to two primary degradation pathways, especially under the stressed conditions of accelerated stability testing:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the formation of Lauryl Alcohol and Behenic Acid.
-
Oxidation: While this compound is a saturated ester and thus less prone to oxidation than unsaturated lipids, oxidative degradation can still occur, particularly in the presence of impurities, light, or heat. This can lead to the formation of various degradation products, including aldehydes, ketones, and smaller chain carboxylic acids.
Question: What analytical techniques are recommended for a stability-indicating method for this compound?
Answer: A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique.[5]
-
Assay of this compound: An HPLC method with a suitable detector (e.g., UV, if the molecule has a chromophore, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)) can be developed to quantify the concentration of this compound over time.
-
Impurity Profiling: The same HPLC method should be capable of separating this compound from its potential degradation products (Lauryl Alcohol, Behenic Acid) and any process impurities.
Question: How can I perform a forced degradation study for my this compound formulation?
Answer: A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of your analytical method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: 80°C for 48-72 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
The goal is to achieve approximately 5-20% degradation of the active substance.
Data Presentation
Table 1: Illustrative Accelerated Stability Data for a this compound Cream (10% w/w) at 40°C / 75% RH
| Time Point | Appearance | pH | Viscosity (cP) | Assay of this compound (%) | Lauryl Alcohol (%) | Behenic Acid (%) |
| Initial | White, smooth cream | 6.5 | 55,000 | 100.2 | < 0.05 | < 0.05 |
| 3 Months | White, smooth cream | 6.4 | 53,500 | 98.5 | 0.8 | 0.7 |
| 6 Months | Slightly off-white, smooth cream | 6.3 | 51,000 | 96.8 | 1.5 | 1.6 |
Note: This data is for illustrative purposes only and may not be representative of all this compound formulations.
Table 2: Key Parameters for a Stability-Indicating HPLC Method
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound Topical Cream
-
Sample Preparation: Prepare three batches of the this compound cream in the final proposed packaging.
-
Storage Conditions: Place the samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Schedule: Pull samples at the initial time point (t=0), and at 1, 3, and 6 months.
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visually inspect for color, odor, and signs of phase separation.
-
pH: Measure the pH of a 10% aqueous dispersion of the cream.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Assay and Impurities: Use a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation: Subject the this compound drug substance and the formulated cream to forced degradation conditions (acid, base, oxidation, heat, light).
-
Method Development: Develop an HPLC method that can separate the intact this compound from all observed degradation peaks.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for accelerated stability testing.
References
- 1. Effect of the ratio between behenyl alcohol and behenic acid on the oleogel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hasyweb.desy.de [hasyweb.desy.de]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. minimonai.com [minimonai.com]
- 5. Behenyl alcohol | Docosan-1-ol | Cosmetic Ingredients Guide [ci.guide]
Technical Support Center: Crystallization of Lauryl Behenate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lauryl Behenate. The following information is based on established principles of lipid and wax crystallization. While specific quantitative data for this compound is limited in publicly available literature, the principles and data from closely related long-chain esters and waxes provide a strong framework for understanding its behavior.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the cooling rate on the crystal structure of this compound?
A1: The cooling rate is a critical parameter that significantly influences the nucleation and growth of this compound crystals. Generally, rapid cooling promotes the formation of smaller, more numerous crystals, often in a less stable polymorphic form (e.g., α-form).[1][2] Conversely, slower cooling allows for the formation of larger, more well-defined crystals, which are typically in a more stable polymorphic form.[1][2]
Q2: Does this compound exhibit polymorphism?
A2: While specific studies on this compound polymorphism are not abundant, long-chain esters and lipids commonly exhibit polymorphism.[3] It is highly probable that this compound can crystallize into different polymorphic forms, such as the α, β', and β forms, each with distinct physical properties like melting point and solubility. The specific polymorph obtained is often dependent on the crystallization conditions, particularly the cooling rate.
Q3: How does the cooling rate impact the thermal properties of this compound observed in a Differential Scanning Calorimetry (DSC) thermogram?
A3: As the cooling rate increases, the crystallization peak in the DSC thermogram is expected to shift to a lower temperature and become broader. This is because a higher degree of supercooling is required to initiate nucleation at faster cooling rates. Upon subsequent heating, samples cooled at faster rates may exhibit multiple melting peaks or solid-solid phase transitions as less stable polymorphs melt and recrystallize into more stable forms.
Q4: What changes in crystal morphology can I expect with different cooling rates when observing this compound under a microscope?
A4: Slower cooling rates typically result in larger, more well-defined crystals, such as platelets or needles. In contrast, faster cooling rates tend to produce a microstructure composed of a large number of small, less-defined crystals, which may appear as a fine granular or spherulitic texture.
Troubleshooting Guide
Issue 1: My this compound sample "oiled out" instead of crystallizing upon cooling.
-
Possible Cause: The cooling rate might be too slow, or the concentration of this compound in the solvent may be too high, leading to phase separation before nucleation. Impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Increase the cooling rate: A faster cooling rate can sometimes bypass the liquid-liquid phase separation and promote nucleation.
-
Adjust the concentration: If using a solvent, try a more dilute solution.
-
Introduce seed crystals: Adding a small amount of pre-existing this compound crystals can provide nucleation sites and induce crystallization.
-
Purify the sample: If impurities are suspected, purification of the this compound may be necessary.
-
Issue 2: The DSC thermogram of my this compound shows a very broad melting peak.
-
Possible Cause: A broad melting peak can indicate a wide distribution of crystal sizes or the presence of multiple polymorphic forms with close melting points. This is often a result of a fast cooling rate.
-
Troubleshooting Steps:
-
Use a slower cooling rate: Recrystallize the sample using a slower, controlled cooling rate (e.g., 1-5 °C/min) to encourage the formation of larger, more uniform crystals of a single polymorphic form.
-
Anneal the sample: Hold the crystallized sample at a temperature just below the melting point for a period of time. This can promote the transition of less stable polymorphs to a more stable form, resulting in a sharper melting peak.
-
Issue 3: I am observing inconsistent crystal forms in my XRD patterns between batches.
-
Possible Cause: Inconsistent cooling profiles between experiments are a likely cause. Even slight variations in the cooling rate can lead to the formation of different polymorphs.
-
Troubleshooting Steps:
-
Standardize the cooling protocol: Use a programmable instrument (like a DSC or a controlled cooling stage) to ensure a consistent and reproducible cooling rate for all samples.
-
Control the thermal history: Before crystallization, heat all samples to the same temperature for the same duration to erase any previous thermal history.
-
Issue 4: The crystals I've grown are too small for single-crystal X-ray diffraction.
-
Possible Cause: The nucleation rate is too high relative to the crystal growth rate, which is often a consequence of rapid cooling.
-
Troubleshooting Steps:
-
Employ a very slow cooling rate: Use a cooling rate of less than 1 °C/min to minimize nucleation and allow for larger crystal growth.
-
Use a solvent-based crystallization method: Dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly over several days can yield large single crystals.
-
Utilize temperature cycling: Slowly cycle the temperature just below the saturation point to promote the dissolution of smaller crystals and the growth of larger ones (Ostwald ripening).
-
Data Presentation
Table 1: Expected Impact of Cooling Rate on Thermal Properties of this compound (Illustrative Data)
| Cooling Rate (°C/min) | Onset of Crystallization (°C) | Peak Crystallization Temperature (°C) | Enthalpy of Crystallization (J/g) | Subsequent Melting Point (°C) |
| 1 | 65.2 | 63.5 | -180 | 68.5 (sharp) |
| 10 | 62.8 | 60.1 | -170 | 67.8 (broader) |
| 50 | 58.5 | 55.3 | -165 | 67.2 (with shoulder peak) |
Note: This table presents hypothetical data based on typical trends observed for long-chain esters and waxes to illustrate the expected effects. Actual values for this compound may vary.
Table 2: Expected Influence of Cooling Rate on Crystal Characteristics of this compound (Illustrative Data)
| Cooling Rate (°C/min) | Predominant Polymorph (Hypothetical) | Average Crystal Size (μm) | Crystal Habit |
| 1 | β (stable) | 100 - 500 | Well-defined platelets |
| 10 | Mix of β' and β | 20 - 100 | Smaller platelets, some needles |
| 50 | α (metastable) | < 20 | Fine needles, spherulitic aggregates |
Note: This table presents hypothetical data based on typical trends observed for long-chain esters and waxes to illustrate the expected effects. Actual values for this compound may vary.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol for Analyzing the Impact of Cooling Rate
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heating to Melt: Heat the sample from room temperature to a temperature approximately 20 °C above its melting point (e.g., 90 °C) at a standard rate (e.g., 10 °C/min). This step erases the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at this elevated temperature for 5 minutes to ensure complete melting and thermal equilibrium.
-
Controlled Cooling: Cool the sample at the desired rate (e.g., 1, 10, or 50 °C/min) to a temperature well below its crystallization point (e.g., 0 °C). Record the exothermic crystallization event.
-
Reheating: Heat the sample again at a standard rate (e.g., 10 °C/min) to 90 °C to observe the melting behavior of the crystals formed during the controlled cooling step.
-
-
Data Analysis:
-
From the cooling curve, determine the onset and peak temperatures of crystallization and the enthalpy of crystallization.
-
From the second heating curve, determine the melting point(s) and enthalpy of fusion. Note any additional peaks that may indicate polymorphic transitions.
-
Powder X-ray Diffraction (XRD) Protocol
-
Sample Preparation:
-
Crystallize this compound from the melt using different cooling rates as described in the DSC protocol.
-
Gently grind the solidified samples into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation of the crystals.
-
Carefully pack the powder into a sample holder, ensuring a flat and level surface. Back-loading the sample can further reduce preferred orientation.
-
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Use a standard X-ray source, such as Cu Kα radiation.
-
-
Data Collection:
-
Scan a 2θ range appropriate for long-chain lipids, typically from 2° to 40°.
-
Use a suitable step size (e.g., 0.02°) and scan speed (e.g., 1-2°/min).
-
-
Data Analysis:
-
Identify the diffraction peaks and their corresponding d-spacings.
-
Compare the diffractograms of samples cooled at different rates to identify changes in peak positions or the appearance of new peaks, which indicate different polymorphic forms.
-
Polarized Light Microscopy (PLM) Protocol
-
Sample Preparation:
-
Place a small amount of this compound on a clean microscope slide.
-
Heat the slide on a hot stage to melt the sample.
-
Place a coverslip over the molten sample.
-
-
Instrument Setup:
-
Place the slide on the hot stage of a polarized light microscope.
-
Cross the polarizer and analyzer filters to achieve a dark field of view.
-
-
Observation during Cooling:
-
Cool the molten sample at the desired rate using the programmable hot stage.
-
Observe the nucleation and growth of crystals, which will appear bright against the dark background due to their birefringent nature.
-
Record images or videos at different temperatures during the cooling process.
-
-
Data Analysis:
-
Analyze the recorded images to characterize the crystal morphology (e.g., shape, size, and habit) for each cooling rate.
-
Use image analysis software to quantify crystal size distribution if required.
-
Visualizations
References
Technical Support Center: Drug Expulsion from Lauryl Behenate Lipid Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lauryl behenate (such as in Compritol® 880 ATO) lipid matrices. The focus is on understanding and mitigating drug expulsion during storage.
I. Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to identify and resolve the issues.
Issue 1: Unexpected Changes in Drug Release Profile After Storage
Symptom: You observe a significantly faster drug release rate (burst release) or a change in the release kinetics from your this compound-based solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) after a period of storage.
Possible Cause: Drug expulsion from the lipid matrix due to polymorphic transitions of the this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the storage temperature and humidity have been stable and appropriate for your formulation. Fluctuations in temperature can accelerate lipid recrystallization.[1]
-
Characterize Particle Morphology:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Procedure: Analyze the morphology of the particles before and after storage. Look for changes in shape, surface roughness, or the appearance of drug crystals on the particle surface.
-
Interpretation: The presence of surface crystals is a strong indicator of drug expulsion.
-
-
Analyze Lipid Polymorphism:
-
Technique: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Procedure: Perform DSC and XRD analysis on your samples immediately after preparation and at various time points during storage.
-
Interpretation:
-
DSC: A shift in the melting peak to a higher temperature or the appearance of new peaks suggests a transition to a more stable, ordered polymorphic form (e.g., from α to β).[2][3] This more ordered structure has less space to accommodate the drug, leading to its expulsion.[4][5]
-
XRD: The appearance of sharp, new peaks in the diffraction pattern that were not present initially indicates the formation of a more crystalline lipid structure or the crystallization of the expelled drug on the surface.
-
-
-
Quantify Expelled Drug:
-
Technique: Separation of nanoparticles from the aqueous phase followed by quantification of the drug in the supernatant.
-
Procedure:
-
Take a known volume of your stored lipid nanoparticle dispersion.
-
Separate the nanoparticles from the aqueous medium using ultracentrifugation or a centrifugal filter device.
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Interpretation: An increase in the concentration of free drug in the supernatant over time directly correlates with the extent of drug expulsion.
-
Corrective Actions:
-
Formulation Optimization:
-
Incorporate a Liquid Lipid (NLCs): If you are using SLNs, consider reformulating as NLCs by incorporating a liquid lipid (oil) into the this compound matrix. This creates imperfections in the crystal lattice, providing more space for the drug and reducing the driving force for expulsion.
-
Optimize Drug Loading: High drug loading can saturate the lipid matrix, making expulsion more likely. Experiment with lower drug-to-lipid ratios.
-
-
Storage Optimization: Store the formulations at a consistent, cool temperature (e.g., 4°C) to slow down the kinetics of polymorphic transitions.
Issue 2: Low or Decreasing Entrapment Efficiency
Symptom: Your initial entrapment efficiency (EE) is lower than expected, or you observe a decrease in EE over time.
Possible Cause: Poor drug solubility in the lipid melt, drug partitioning to the external aqueous phase during production, or drug expulsion during storage.
Troubleshooting Steps:
-
Assess Drug-Lipid Solubility:
-
Technique: Hot-stage microscopy or visual observation.
-
Procedure: Melt the this compound and gradually add the drug. Observe for complete dissolution at the formulation temperature.
-
Interpretation: If the drug does not fully dissolve, it will likely result in low EE.
-
-
Evaluate the Production Process:
-
Hot Homogenization: Ensure the temperature of the lipid and aqueous phases are maintained above the melting point of the lipid throughout the emulsification step to prevent premature lipid solidification and drug partitioning.
-
Cold Homogenization: This method can sometimes lead to a more homogenous drug distribution.
-
-
Quantify Drug Expulsion Over Time: Follow the procedure outlined in "Troubleshooting Issue 1, Step 4" to determine if the decrease in EE is due to expulsion during storage.
-
Analyze Lipid Polymorphism: Use DSC and XRD as described in "Troubleshooting Issue 1, Step 3" to correlate any decrease in EE with changes in the lipid's crystalline state.
Corrective Actions:
-
Lipid Selection: While the focus is on this compound, consider using a blend of lipids to improve drug solubility and create a less ordered crystal structure.
-
Surfactant Optimization: The type and concentration of surfactant can influence the partitioning of the drug during production and the stability of the final formulation.
-
Formulation as NLCs: As mentioned previously, the inclusion of a liquid lipid can significantly improve drug accommodation and reduce expulsion.
II. Frequently Asked Questions (FAQs)
Q1: What is drug expulsion and why does it occur in this compound matrices?
A1: Drug expulsion is the process where a drug that was initially encapsulated within the solid lipid matrix is pushed out over time. This primarily occurs due to the polymorphic nature of lipids like this compound. Immediately after production, the lipid is often in a less ordered, metastable form (e.g., α-polymorph), which has imperfections that can accommodate the drug molecules. During storage, the lipid molecules tend to rearrange into a more stable, highly ordered crystalline structure (e.g., β-polymorph). This transition reduces the space within the lipid lattice, effectively squeezing the drug out of the matrix.
Q2: How can I differentiate between drug adsorbed on the surface and drug encapsulated within the core?
A2: You can differentiate between surface-adsorbed and encapsulated drug by using a separation and quantification method. One common approach involves dispersing the nanoparticle formulation in a solvent where the drug is soluble but the lipid matrix is not (e.g., methanol for a short period). This will dissolve the surface-adsorbed drug. By separating the nanoparticles (e.g., by centrifugation) and quantifying the drug in the supernatant, you can determine the amount of surface-adsorbed drug. The remaining drug, which can be quantified by dissolving the lipid nanoparticles in a suitable solvent, is considered to be encapsulated.
Q3: My DSC thermogram shows a new peak at a higher temperature after storage. What does this indicate?
A3: The appearance of a new endothermic peak at a higher temperature in your DSC thermogram is a strong indication of a polymorphic transition to a more stable, higher-melting point crystalline form of the this compound. This more ordered structure is often associated with a reduced capacity to encapsulate the drug, suggesting that drug expulsion may have occurred or is likely to occur.
Q4: Can I prevent drug expulsion completely?
A4: While complete prevention of drug expulsion can be challenging, it can be significantly minimized. The most effective strategy is to formulate nanostructured lipid carriers (NLCs) instead of solid lipid nanoparticles (SLNs). By including a liquid lipid with the this compound, you create a less ordered lipid matrix with more imperfections, which can better accommodate the drug and reduce the driving force for its expulsion during storage. Optimizing drug loading and storing the formulation at a consistent, cool temperature are also crucial preventative measures.
Q5: How do the properties of the drug itself influence its expulsion from the lipid matrix?
A5: The physicochemical properties of the drug, particularly its lipophilicity and molecular size, play a significant role. Highly lipophilic drugs that are very soluble in the molten this compound are more likely to be well-encapsulated initially. However, if the drug molecule is bulky or does not fit well into the crystal lattice of the solid lipid as it recrystallizes, it is more prone to expulsion. The compatibility between the drug and the lipid matrix is a key factor in long-term stability.
III. Data Presentation
The following tables summarize typical changes observed in this compound-based lipid nanoparticles during storage that may indicate drug expulsion. The data is representative and based on studies of similar solid lipids like glyceryl behenate.
Table 1: Effect of Storage on Particle Size, Polydispersity Index (PDI), and Entrapment Efficiency (EE) of a Model Drug in this compound SLNs.
| Storage Time (Months) | Storage Condition | Average Particle Size (nm) | PDI | Entrapment Efficiency (%) |
| 0 | 4°C | 150 ± 5 | 0.21 ± 0.02 | 85 ± 3 |
| 3 | 4°C | 155 ± 7 | 0.23 ± 0.03 | 82 ± 4 |
| 6 | 4°C | 160 ± 8 | 0.25 ± 0.04 | 78 ± 5 |
| 0 | 25°C | 150 ± 5 | 0.21 ± 0.02 | 85 ± 3 |
| 3 | 25°C | 180 ± 10 | 0.35 ± 0.05 | 65 ± 6 |
| 6 | 25°C | 210 ± 15 | 0.42 ± 0.06 | 50 ± 7 |
Note: An increase in particle size and PDI, coupled with a decrease in EE, especially at higher storage temperatures, suggests particle aggregation and/or drug expulsion and crystallization.
Table 2: Comparison of Drug Expulsion in SLNs vs. NLCs after 6 Months of Storage at 25°C.
| Formulation Type | Lipid Composition | Initial EE (%) | EE after 6 months (%) | % Drug Expelled |
| SLN | 100% this compound | 85 | 50 | 41.2 |
| NLC | 70% this compound, 30% Oleic Acid | 88 | 80 | 9.1 |
Note: The incorporation of a liquid lipid (oleic acid) to form NLCs significantly reduces the extent of drug expulsion compared to SLNs made from the solid lipid alone.
IV. Experimental Protocols
Protocol 1: Determination of Entrapment Efficiency and Quantification of Expelled Drug
Objective: To determine the percentage of drug encapsulated within the lipid nanoparticles and to quantify the amount of drug that has been expelled into the aqueous phase during storage.
Materials:
-
Lipid nanoparticle dispersion
-
Ultracentrifuge or centrifugal filter units (e.g., Amicon® Ultra) with an appropriate molecular weight cut-off (MWCO) to retain the nanoparticles.
-
Validated analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Appropriate solvents for drug analysis.
Procedure:
-
Sample Preparation: Take a precisely measured volume of the lipid nanoparticle dispersion (either freshly prepared or after a specific storage period).
-
Separation of Free Drug:
-
Ultracentrifugation Method: Place the dispersion in an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 rpm) for a sufficient time (e.g., 30-60 minutes) to pellet the nanoparticles.
-
Ultrafiltration Method: Place the dispersion in a centrifugal filter unit and centrifuge according to the manufacturer's instructions to separate the aqueous phase (filtrate) from the nanoparticles.
-
-
Quantification of Free Drug (Expelled Drug): Carefully collect the supernatant (or filtrate) and determine the concentration of the drug (C_free) using your validated analytical method.
-
Quantification of Total Drug: Take the same initial volume of the nanoparticle dispersion and disrupt the nanoparticles to release the encapsulated drug. This is typically done by adding a suitable solvent (e.g., methanol, chloroform) that dissolves both the drug and the lipid matrix. Determine the total concentration of the drug in this disrupted sample (C_total).
-
Calculations:
-
Entrapment Efficiency (EE %):
-
Percentage of Drug Expelled (during storage):
Where C_free (at time t) is the concentration of free drug after a specific storage period.
-
Protocol 2: Analysis of Lipid Polymorphism by Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal behavior and crystalline state of the this compound matrix.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans
-
Lipid nanoparticle dispersion (lyophilized or concentrated)
-
Bulk this compound (as a reference)
-
Pure drug (as a reference)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the lyophilized nanoparticle powder into an aluminum DSC pan and seal it hermetically. Prepare separate pans for the bulk lipid and the pure drug as references.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting point of the lipid (e.g., 100°C).
-
(Optional) Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis:
-
Analyze the resulting thermograms. Identify the onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔH) for any endothermic or exothermic events.
-
Compare the thermogram of the nanoparticle sample to that of the bulk lipid. A shift in the melting peak to a lower temperature and a broadening of the peak are common for nanoparticles due to their small size and high surface area (Gibbs-Thomson effect).
-
Compare the thermograms of samples at different storage times. Look for shifts in peak positions to higher temperatures, changes in peak shape, or the appearance of new peaks, which indicate polymorphic transitions. The disappearance of the drug's melting peak in the nanoparticle formulation suggests that the drug is in an amorphous or dissolved state within the lipid matrix.
-
Protocol 3: Analysis of Crystallinity by X-ray Diffraction (XRD)
Objective: To investigate the crystalline structure of the this compound matrix and to detect any crystalline drug that may have been expelled.
Materials:
-
X-ray Diffractometer
-
Sample holder
-
Lyophilized lipid nanoparticle powder
-
Bulk this compound (as a reference)
-
Pure drug (as a reference)
Procedure:
-
Sample Preparation: Place a sufficient amount of the lyophilized powder onto the sample holder and flatten the surface to ensure a uniform plane for analysis.
-
XRD Analysis:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters (e.g., 2θ scan range from 5° to 40°, step size, and scan speed).
-
Run the XRD scan to obtain the diffraction pattern.
-
-
Data Analysis:
-
Compare the diffraction pattern of the nanoparticle sample with those of the bulk lipid and the pure drug.
-
The diffraction pattern of the bulk lipid will show sharp peaks characteristic of its crystalline structure.
-
The absence or significant broadening of these peaks in the nanoparticle sample indicates a less ordered or amorphous lipid matrix.
-
The appearance of new, sharp peaks in the diffraction pattern of a stored sample that correspond to the diffraction pattern of the pure drug is a direct indication of drug expulsion and subsequent crystallization on the particle surface. A change in the lipid-related peaks over time indicates polymorphic transitions.
-
V. Visualizations
Caption: Experimental workflow for investigating drug expulsion.
Caption: Mechanism of drug expulsion from lipid matrices.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. improvedpharma.com [improvedpharma.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Drug Loading in Lauryl Behenate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when aiming to improve the drug loading capacity of Lauryl Behenate solid lipid nanoparticles (SLNs).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Issue 1: Low Drug Encapsulation Efficiency (<70%) | Drug Expulsion: The drug concentration is too high for the this compound matrix, leading to its expulsion as the lipid recrystallizes.[1] | Decrease the initial drug amount. Optimize the drug-to-lipid ratio; a common starting point is a ratio between 1:5 and 1:10.[1] |
| Poor Drug Solubility in Lipid: The active pharmaceutical ingredient (API) has limited solubility in molten this compound. | Screen for a small amount of a liquid lipid (oil) in which the drug is highly soluble to create a nanostructured lipid carrier (NLC). This creates imperfections in the crystal lattice, providing more space for the drug.[2] | |
| Lipid Crystal Perfection: this compound may be forming a highly ordered, perfect crystal lattice that leaves little room for drug molecules. | Blend this compound with other lipids (e.g., glyceryl monostearate, stearic acid) to introduce imperfections into the crystal structure.[2] | |
| Rapid Lipid Recrystallization: The nanoemulsion is cooled too quickly, forcing the drug out as the lipid solidifies. | Implement a controlled or slower cooling process after high-pressure homogenization to allow for more effective drug entrapment. | |
| Issue 2: Large Particle Size (>500 nm) or High Polydispersity Index (PDI) (>0.3) | Insufficient Homogenization Energy: The homogenization pressure or number of cycles is not adequate to reduce the pre-emulsion to the nano-scale. | Increase the homogenization pressure (typically within the 500-1500 bar range) and/or the number of homogenization cycles (usually 3-5 cycles).[3] |
| Particle Aggregation: The surfactant concentration is too low to provide sufficient steric or electrostatic stabilization. | Increase the concentration of the surfactant. Select a surfactant that provides a higher zeta potential (ideally > ±30 mV) for better electrostatic stabilization. | |
| Over-processing: Excessive homogenization can sometimes lead to particle coalescence due to high kinetic energy. | Systematically vary the homogenization duration and number of cycles to identify the optimal processing conditions. | |
| Issue 3: Drug Expulsion During Storage | Polymorphic Transitions: The this compound matrix is undergoing a transition to a more stable, highly ordered crystalline form over time, which squeezes out the encapsulated drug. | Incorporate a liquid lipid to form an NLC, which can minimize drug expulsion during storage. Store the nanoparticle dispersion at a lower temperature (e.g., 4°C) to slow down polymorphic transitions. |
| Suboptimal Formulation: The initial drug loading was too close to the maximum capacity, leading to instability. | Re-evaluate the formulation with a slightly lower drug-to-lipid ratio to enhance long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high drug loading in this compound SLNs?
A1: The solubility of the drug in the molten lipid is a primary determinant of encapsulation efficiency. If the drug is not readily soluble in this compound, it is more likely to be expelled during the nanoparticle formation process. Enhancing this solubility, for instance by adding a co-lipid in which the drug is more soluble to create an NLC, is a key strategy.
Q2: How does the choice of surfactant impact drug loading?
A2: The surfactant is crucial for stabilizing the nanoparticles and preventing aggregation. While it doesn't directly determine the internal drug-holding capacity of the lipid core, an effective surfactant ensures a small particle size with a large surface area. However, using an excessive concentration of surfactant can lead to the formation of micelles, which might compete with the nanoparticles for the drug, potentially lowering the encapsulation efficiency.
Q3: Can I use this compound for hydrophilic drugs?
A3: Loading hydrophilic drugs into a lipophilic matrix like this compound is challenging due to partitioning effects during production. The drug will preferentially partition into the aqueous phase. To encapsulate hydrophilic drugs, more advanced techniques such as the double emulsion method (w/o/w) are often required. Another approach is the formation of lipid-drug conjugates, where the hydrophilic drug is covalently linked to a lipid molecule.
Q4: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?
A4: SLNs are produced from a single solid lipid (like this compound). NLCs are a second generation of lipid nanoparticles that were developed to overcome some limitations of SLNs, such as low drug loading and drug expulsion. NLCs are formulated by blending the solid lipid with a liquid lipid (oil). This creates a less-ordered lipid matrix, which enhances the space available for drug molecules, thereby increasing loading capacity and improving stability.
Q5: What is a typical drug loading capacity for behenate-based nanoparticles?
A5: The drug loading capacity is highly dependent on the specific drug and the formulation. For glyceryl behenate, a closely related lipid, encapsulation efficiencies have been reported in the range of 63% to over 80%. For instance, lopinavir-loaded glyceryl behenate SLNs achieved an entrapment efficiency of 81.6 ± 2.3%.
Quantitative Data Summary
The following tables summarize quantitative data from studies on solid lipid nanoparticles, primarily using glyceryl behenate, to provide a reference for expected outcomes.
Table 1: Formulation Parameters and Resulting Nanoparticle Properties
| Lipid Matrix | Drug | Drug:Lipid Ratio | Surfactant | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Glyceryl Behenate | Lopinavir | Not Specified | Poloxamer 407, PEG 4000 | 214.5 ± 4.07 | Not Specified | 81.6 ± 2.3 | |
| Glyceryl Behenate | Haloperidol | 1:3 | Tween 80 | 103 ± 9 | 0.190 ± 0.029 | 79.46 ± 1.97 | |
| Glyceryl Behenate | Clarithromycin | Not Specified | Not Specified | 318 - 526 | 0.228 - 0.472 | 63 - 89 | |
| Glyceryl Behenate | Aceclofenac | Not Specified | Poloxamer 188 | Not Specified | Not Specified | Up to 90 |
Table 2: Influence of Lipid Type on Nanoparticle Characteristics
| Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Glyceryl Behenate | 380.9 - 783.1 | 0.241 - 0.597 | Not Specified |
| Stearic Acid | 318 - 526 | 0.228 - 0.472 | Not Specified |
| Tripalmitin | 318 - 526 | 0.228 - 0.472 | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
This protocol describes a common and scalable method for producing SLNs that avoids the use of organic solvents.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (HPH)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Heated Magnetic Stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point.
-
Dissolve or disperse the API in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring using a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting hot nanoemulsion to cool to room temperature under gentle stirring.
-
During cooling, the lipid will recrystallize, forming the solid lipid nanoparticles with the encapsulated drug.
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol uses an indirect method to quantify the amount of drug successfully encapsulated within the nanoparticles.
Equipment:
-
Centrifugal filter units (e.g., with a 10 kDa molecular weight cut-off)
-
High-speed centrifuge
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Separation of Free Drug:
-
Take a precise volume of the SLN dispersion.
-
Place it into a centrifugal filter unit.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 30 minutes) to separate the nanoparticles from the aqueous phase. The nanoparticles will be retained by the filter, while the aqueous phase containing the unencapsulated ("free") drug will pass through as the filtrate.
-
-
Quantification of Free Drug:
-
Collect the filtrate.
-
Measure the concentration of the free drug in the filtrate using a pre-validated analytical method (e.g., HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Drug Loading (DL %): DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100
-
Visualizations
Caption: Workflow for SLN preparation via hot homogenization.
Caption: Troubleshooting logic for low drug loading capacity.
References
Technical Support Center: Method Refinement for Consistent Lauryl Behenate Nanoparticle Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the consistent production of Lauryl Behenate nanoparticles. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticles?
This compound is a wax ester of lauric acid and behenyl alcohol. It is a solid lipid at room and body temperatures, making it a suitable candidate for the matrix of Solid Lipid Nanoparticles (SLNs). Its biocompatibility and ability to be formulated into nanoparticles make it a person of interest for controlled drug delivery applications. Glyceryl behenate is another lipid commonly used in SLN formulations and shares similar properties.[1][2][3]
Q2: What are the most common methods for producing this compound nanoparticles?
The most prevalent and scalable methods for producing solid lipid nanoparticles, including those made from this compound, are high-pressure homogenization (HPH), both hot and cold techniques, and ultrasonication or high-speed homogenization.[3][4] The hot homogenization technique is widely used as it avoids the need for organic solvents.
Q3: What are the critical quality attributes of this compound nanoparticles?
The critical quality attributes to monitor for consistent production are:
-
Particle Size: Typically desired to be less than 200 nm for many drug delivery applications to avoid rapid clearance from the body.
-
Polydispersity Index (PDI): A measure of the uniformity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability. A zeta potential greater than ±30 mV suggests good stability due to electrostatic repulsion between particles.
-
Encapsulation Efficiency (%EE): The percentage of the drug or active ingredient that is successfully entrapped within the nanoparticles.
Q4: Is this compound considered safe for pharmaceutical applications?
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Large Particle Size (> 500 nm) or High Polydispersity Index (PDI) (> 0.3)
| Potential Cause | Recommended Solution |
| Insufficient Homogenization Energy | Increase the homogenization pressure (typically in the range of 500-1500 bar) and the number of homogenization cycles (usually 3-5 cycles). For high-speed homogenization, increase the speed and duration. |
| Inadequate Surfactant Concentration | The surfactant concentration may be too low to effectively stabilize the newly formed nanoparticles, leading to aggregation. Increase the surfactant concentration. |
| High Lipid Concentration | A high concentration of this compound can lead to increased viscosity of the lipid phase, hindering efficient particle size reduction. Consider reducing the lipid concentration in your formulation. |
| Over-processing | In some instances, excessive homogenization can lead to particle coalescence and an increase in particle size. Systematically vary the number of homogenization cycles to determine the optimal processing time. |
| Inappropriate Surfactant Choice | The chosen surfactant may not be providing adequate steric or electrostatic stabilization. Experiment with different surfactants or combinations of surfactants. |
Issue 2: Low Encapsulation Efficiency (< 70%)
| Potential Cause | Recommended Solution |
| Drug Expulsion during Lipid Recrystallization | The concentration of the encapsulated drug may be too high for the this compound matrix, leading to its expulsion as the lipid cools and crystallizes. Decrease the initial drug concentration and optimize the drug-to-lipid ratio. A common starting point is a ratio between 1:5 and 1:10. |
| Poor Solubility of Drug in Molten Lipid | The active pharmaceutical ingredient (API) has low solubility in the molten this compound. Screen different lipids to find one with better solubilization potential for your specific drug. |
| Insufficient Lipid Amount | A lower lipid concentration may not provide enough matrix to effectively entrap the drug. Gradually increase the amount of this compound while monitoring the effect on particle size. |
| Rapid Drug Partitioning to External Phase | During the emulsification process, the drug may preferentially partition into the aqueous phase. Consider using a co-surfactant or modifying the pH of the aqueous phase to reduce the drug's aqueous solubility. |
Data on Formulation Parameters
The following tables summarize quantitative data from the literature, illustrating the impact of various formulation parameters on the characteristics of solid lipid nanoparticles. While the data may not be specific to this compound, the trends are generally applicable.
Table 1: Effect of Homogenization Speed on Nanoparticle Properties
| Homogenization Speed (rpm) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 10,000 | ~350-500 | > 0.4 | ~70-80 |
| 15,000 | ~200-350 | ~0.3-0.4 | ~80-90 |
| 20,000 | ~150-250 | < 0.3 | > 90 |
Data compiled from representative studies on solid lipid nanoparticles to show general trends.
Table 2: Effect of Surfactant (Tween 80) Concentration on Nanoparticle Properties
| Surfactant Concentration (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | > 400 | > 0.5 | -15 to -20 |
| 2.0 | ~200-300 | ~0.2-0.3 | -20 to -25 |
| 3.0 | < 200 | < 0.2 | -25 to -30 |
Data compiled from representative studies on solid lipid nanoparticles to show general trends.
Table 3: Effect of Lipid Concentration on Nanoparticle Properties
| Lipid Concentration (% w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 1 | ~150-250 | < 0.3 | ~60-70 |
| 3 | ~250-400 | ~0.3-0.4 | ~70-85 |
| 5 | > 400 | > 0.4 | > 85 |
Data compiled from representative studies on solid lipid nanoparticles to show general trends.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Hot Homogenization
Materials:
-
This compound (or Glyceryl Behenate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the API in the molten lipid under magnetic stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under continuous high-shear homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization (if applicable):
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure between 500 and 1500 bar for 3 to 5 cycles. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to an ice bath or disperse it in cold purified water (2-5°C) under gentle stirring.
-
The rapid cooling will cause the lipid to recrystallize, forming the solid lipid nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further analysis.
-
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water.
-
Inject the sample into a disposable zeta cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform the measurement in triplicate and report the average value.
-
3. Encapsulation Efficiency (%EE) Determination:
-
Technique: Centrifugation followed by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the nanoparticle dispersion into a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles.
-
Centrifuge at a specified speed and time to separate the aqueous phase containing the unencapsulated drug from the nanoparticles.
-
-
Quantification of Free Drug:
-
Quantify the amount of free drug in the filtrate using a validated analytical method.
-
-
Calculation:
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Visualizations
Caption: Experimental workflow for this compound nanoparticle production.
Caption: Troubleshooting decision tree for nanoparticle production.
References
Addressing batch-to-batch variability in Lauryl Behenate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Lauryl Behenate synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (dodecyl behenate) is the ester formed from the reaction of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). It is a wax-like substance used in the pharmaceutical, cosmetic, and food industries as a lubricant, emulsifier, and viscosity-increasing agent. Its chemical formula is C₃₄H₆₈O₂ and it has a molecular weight of 508.90 g/mol .[1][2]
Q2: What are the primary methods for synthesizing this compound?
The most common methods for synthesizing this compound are:
-
Fischer Esterification: This is a classic acid-catalyzed esterification reaction between behenic acid and lauryl alcohol. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation with a solvent like toluene.
-
Enzymatic Esterification: This method utilizes lipases (e.g., Candida antarctica lipase B, Novozym® 435) as biocatalysts. Enzymatic synthesis offers milder reaction conditions, higher specificity, and is considered a "greener" alternative to chemical synthesis.[3]
Q3: What are the critical quality attributes (CQAs) for this compound?
Key quality attributes for this compound include:
-
Purity: Typically greater than 99%.[1]
-
Acid Value: A measure of residual free behenic acid.
-
Saponification Value: An indicator of the average molecular weight of the ester.
-
Melting Point: An important physical characteristic for its applications.
-
Appearance: Should be a white to off-white solid.
-
Residual Solvents: Levels of any solvents used during synthesis and purification must be within acceptable limits.
Troubleshooting Guide
This section addresses common issues encountered during this compound synthesis that can lead to batch-to-batch variability.
Low Product Yield
Q4: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Low yield in esterification is often due to equilibrium limitations or side reactions. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, either remove water as it forms (using a Dean-Stark apparatus) or use an excess of one reactant (typically the less expensive one, lauryl alcohol).[3] |
| Presence of Water | Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants. Ensure all reactants and solvents are anhydrous. Use of molecular sieves can also help to remove water in situ, especially in enzymatic reactions. |
| Inefficient Catalysis | The catalyst may be inactive or used in an insufficient amount. Use a fresh batch of catalyst and ensure the appropriate loading (typically 1-5 mol% for acid catalysts). For enzymatic reactions, ensure the enzyme is not denatured and is used at the recommended concentration. |
| Suboptimal Temperature | If the reaction temperature is too low, the reaction rate will be slow. If it's too high, it can lead to side reactions like dehydration of the alcohol. The optimal temperature depends on the catalyst and solvent used. For acid-catalyzed reactions, temperatures are often in the range of 110-140°C with toluene. For enzymatic reactions, a milder range of 40-60°C is typical. |
| Steric Hindrance | While less of an issue with linear chains like lauryl alcohol and behenic acid, significant branching in reactants could slow the reaction. This is generally not a primary concern for this compound synthesis. |
Product Purity Issues
Q5: My final this compound product is impure. What are the likely impurities and how can I remove them?
The most common impurities are unreacted starting materials and byproducts from side reactions.
| Impurity | Identification Method | Purification Method |
| Unreacted Behenic Acid | Titration to determine acid value; TLC, GC-MS, or HPLC. | Wash the crude product (dissolved in a non-polar solvent like hexane) with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to neutralize and remove the acid. |
| Unreacted Lauryl Alcohol | TLC, GC-MS, or HPLC. | Column chromatography on silica gel is an effective method for separating the less polar this compound from the more polar lauryl alcohol. Recrystallization from a suitable solvent (e.g., ethanol) can also be effective. |
| Byproducts from Side Reactions | GC-MS or NMR spectroscopy for structural elucidation. | Purification strategies will depend on the nature of the byproduct. Column chromatography is a versatile technique for separating compounds with different polarities. |
| Residual Catalyst | For acid catalysts, this can be addressed by the aqueous base wash. For enzymatic catalysts, simple filtration is usually sufficient to remove the immobilized enzyme. | Ensure thorough washing and filtration steps are included in the workup procedure. |
Batch-to-Batch Variability
Q6: I am observing significant variability between different batches of this compound. What are the key parameters to control?
Controlling the following parameters is crucial for ensuring batch-to-batch consistency:
-
Raw Material Quality: The purity of behenic acid and lauryl alcohol can significantly impact the final product. Use starting materials with consistent and high purity. The presence of moisture in the reactants can inhibit the reaction.
-
Catalyst Activity: Ensure the catalyst (acid or enzyme) has consistent activity from batch to batch. Store catalysts under appropriate conditions to prevent degradation.
-
Reaction Temperature and Time: Precise control of the reaction temperature and consistent reaction times are critical. Small variations can affect the reaction rate and the formation of byproducts.
-
Stirring/Agitation: Inadequate mixing can lead to localized temperature gradients and incomplete reaction. Ensure consistent and efficient stirring throughout the synthesis.
-
Water Removal Efficiency: In acid-catalyzed reactions, the efficiency of water removal directly impacts the final conversion. Ensure the Dean-Stark apparatus is functioning correctly and consistently.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
Materials:
-
Behenic Acid (1.0 equivalent)
-
Lauryl Alcohol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene (as solvent)
-
5% Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine behenic acid, lauryl alcohol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add the p-TSA catalyst to the mixture.
-
Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, removing water and driving the reaction to completion.
-
Monitor the reaction progress by TLC or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a non-polar solvent (e.g., hexane) and wash with 5% sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol or by column chromatography.
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Behenic Acid (1.0 equivalent)
-
Lauryl Alcohol (1.0-1.5 equivalents)
-
Immobilized Lipase (e.g., Novozym® 435) (5-10% by weight of total reactants)
-
Anhydrous hexane (or solvent-free)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a flask, dissolve or melt behenic acid and lauryl alcohol.
-
Add the immobilized lipase and, if desired, activated molecular sieves.
-
Incubate the mixture at 40-60°C with continuous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing the acid value by titration or by GC.
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Remove the solvent (if used) under reduced pressure.
-
The crude product can be further purified by washing with a mild alkaline solution to remove any remaining free fatty acid, followed by a water wash and drying.
Analytical Methods
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., 95:5 or 90:10 v/v).
-
Visualization: Staining with potassium permanganate or iodine vapor.
-
Analysis: this compound is less polar than the starting materials and will have a higher Rf value.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: To assess purity and identify impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane. Derivatization to fatty acid methyl esters (FAMEs) may be necessary for analyzing free fatty acids.
-
Typical GC conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 280-300°C.
-
Oven Program: A temperature gradient, for example, starting at 150°C and ramping up to 300°C.
-
Detector: Mass Spectrometer (MS) for identification of components.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing batch failures.
References
Technical Support Center: Excipipient Compatibility with Lauryl Behenate
Welcome to the technical support center for Lauryl Behenate excipient compatibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of drug products containing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in pharmaceutical formulations?
This compound (CAS: 42233-07-8) is the ester of lauryl alcohol and behenic acid, with the molecular formula C₃₄H₆₈O₂ and a molecular weight of approximately 508.90 g/mol .[1][2] In pharmaceutical formulations, it is primarily used as a lipid-based excipient. Its properties make it suitable as a lubricant for tablets and capsules, a lipidic coating agent, and a matrix-forming agent for sustained-release dosage forms.[3] It is also utilized in the preparation of lipidic nanoparticles, such as solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC).[3][4]
Q2: What is the primary goal of an API-excipient compatibility study?
The primary goal is to assess potential physical and chemical interactions between an Active Pharmaceutical Ingredient (API) and an excipient, like this compound. These studies are crucial in the preformulation stage to select suitable excipients that will not compromise the stability, bioavailability, efficacy, or safety of the final drug product. Understanding these interactions helps in developing a stable and effective dosage form.
Q3: Which analytical techniques are essential for evaluating the compatibility of an API with this compound?
The most common and effective techniques for compatibility screening are:
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to detect physical interactions such as melting point depression or the appearance of new thermal events, which can indicate incompatibility.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This spectroscopic method helps identify chemical interactions by detecting changes in the characteristic absorption bands of the API and excipient in a mixture. The absence of significant shifts or new peaks suggests compatibility.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to quantify the API and detect the formation of degradation products in API-excipient mixtures stored under accelerated stability conditions. It is a cornerstone of forced degradation studies.
Q4: How should a forced degradation (stress testing) study be designed for a new formulation with this compound?
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule. A typical study involves subjecting the API and API-Lauryl Behenate mixtures to several stress conditions. The goal is typically to achieve 5-20% degradation of the API.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature or 50-60°C for up to 7 days. | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or 50-60°C for up to 7 days. | To evaluate stability in alkaline conditions. |
| Oxidation | 0.1% to 3.0% H₂O₂ at room temperature for up to 7 days. | To determine susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat at 70°C for 1-24 hours. | To test for thermally induced degradation. |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | To identify light-sensitive degradation pathways. |
Q5: What are the visual signs of a potential physical incompatibility with this compound?
During storage, especially under stressed conditions, you should monitor the binary mixtures for any physical changes. Signs of potential incompatibility include:
-
Color change
-
Liquefaction or phase separation
-
Caking or clumping
-
Formation of a glassy or sticky mass
Troubleshooting Guides
This section addresses specific issues that may arise during your compatibility experiments, providing potential causes and recommended solutions.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Potential Cause: A new peak appearing in the chromatogram of a stressed API-Lauryl Behenate mixture, which is absent in both the pure stressed API and pure stressed excipient samples, strongly indicates a degradation product resulting from an interaction.
-
Recommended Solution:
-
Confirm the Source: Ensure the peak is not an impurity from the excipient itself or a secondary degradation product from over-stressing the sample.
-
Characterize the Peak: Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peak and compare it to the API. If possible, use mass spectrometry (LC-MS) to identify the structure of the degradant.
-
Reformulation Strategy: If a significant interaction is confirmed, consider selecting an alternative lipid excipient. If this compound is essential, investigate the use of protective coatings or different processing methods to minimize contact between the API and the excipient.
-
Issue 2: Significant Changes in DSC Thermogram
-
Potential Cause: The disappearance of the API's melting peak, a significant shift to a lower temperature, or the appearance of a new exothermic or endothermic peak in the binary mixture suggests a physical or chemical interaction. An interaction could be a eutectic mixture formation or a solid-state reaction.
-
Recommended Solution:
-
Visual Confirmation: Use Hot-Stage Microscopy (HSM) to visually observe the mixture as it is heated, which can help interpret the DSC events.
-
Spectroscopic Analysis: Perform an FTIR analysis on the binary mixture before and after heating in the DSC to check for chemical changes.
-
Isothermal Stress Testing (IST): Store the binary mixture at an elevated temperature (e.g., 50°C) for a set period (e.g., 15 days) and then analyze by HPLC to quantify any degradation. This helps confirm if the thermal event seen in DSC corresponds to actual chemical instability.
-
Table 2: Interpretation of DSC Thermal Events
| Observation in Binary Mixture Thermogram | Potential Interpretation | Next Steps |
| Broadening or shifting of API melting peak | Solubilization of the drug in the melted excipient; formation of a solid solution. | Confirm with HSM and XRD. |
| Appearance of a new endotherm at a lower temperature | Formation of a eutectic mixture. | Usually considered a physical interaction, but should be confirmed with HPLC after stress. |
| Disappearance of the API melting peak | Amorphous conversion of the API or complete solubilization. | Confirm with XRD and FTIR. |
| Appearance of an exotherm | Solid-state reaction, crystallization, or decomposition. | Investigate with FTIR and stress HPLC to confirm chemical incompatibility. |
Issue 3: Changes in FTIR Spectrum
-
Potential Cause: The disappearance of a characteristic functional group peak from the API or excipient, or the appearance of new absorption bands in the binary mixture's spectrum, is strong evidence of a chemical interaction.
-
Recommended Solution:
-
Peak Assignment: Carefully assign the peaks in the spectra of the pure components to their respective functional groups.
-
Isolate the Change: Identify which specific functional groups are involved in the interaction (e.g., ester hydrolysis, amine reactions).
-
Cross-Validation: Corroborate the FTIR findings with results from DSC and, most importantly, stability-indicating HPLC methods to quantify the extent of the reaction.
-
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare physical mixtures of the API and this compound, typically in a 1:1 weight ratio, to maximize the probability of observing an interaction. Gently blend the powders using a mortar and pestle.
-
Instrumentation: Accurately weigh 3-5 mg of the pure components and the binary mixture into standard aluminum pans. Seal the pans.
-
Thermal Analysis: Heat the samples in a calibrated DSC instrument under a nitrogen purge (e.g., 50 mL/min). A typical heating rate is 10°C/min over a temperature range that covers the melting points of both components (e.g., 30°C to 250°C).
-
Data Analysis: Compare the thermogram of the binary mixture with those of the individual components. Look for shifts in melting points, changes in peak shape, or the appearance of new peaks.
Protocol 2: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Use the same 1:1 binary mixture prepared for DSC. Alternatively, prepare samples using the potassium bromide (KBr) pellet method. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and compress it into a thin, transparent disk.
-
Spectral Acquisition: Record the FTIR spectra for the pure API, pure this compound, and the binary mixture over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Overlay the spectra. The spectrum of the physical mixture should be a simple superposition of the spectra of the individual components if no interaction has occurred. The disappearance of characteristic peaks or the formation of new ones indicates a chemical interaction.
Protocol 3: Stability-Indicating HPLC Method
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating the API from its potential degradation products and this compound. This often involves testing different columns, mobile phases, and detection wavelengths.
-
Sample Preparation for Stability Study: Prepare binary mixtures (e.g., 1:1 ratio) and store them under accelerated conditions (e.g., 40°C/75% RH or 50°C) for a predetermined period (e.g., 2, 4 weeks). Also, store samples of the pure API and this compound under the same conditions as controls.
-
Sample Analysis: At each time point, dissolve a known quantity of the stored mixture in a suitable solvent. Filter the solution and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of the API in the chromatogram. A significant decrease (>5-10%) in the API concentration in the binary mixture compared to the pure API control indicates an incompatibility. Identify and quantify any new peaks, which represent degradation products.
Visualizations
References
Technical Support Center: Impurity Profiling of Synthetic Lauryl Behenate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling of synthetic Lauryl Behenate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound (dodecyl behenate) is a long-chain wax ester synthesized by the esterification of behenic acid with lauryl alcohol (1-dodecanol). A common laboratory and industrial method for this synthesis is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is reversible, and water is produced as a byproduct.[4][5]
Q2: What are the common impurities found in synthetic this compound?
The most common impurities in this compound synthesized via Fischer esterification include:
-
Unreacted Starting Materials: Behenic acid and lauryl alcohol may be present due to the reversible nature of the reaction.
-
Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may remain in the final product if not properly neutralized and removed.
-
Byproducts from Side Reactions: At high temperatures, the lauryl alcohol may undergo self-condensation to form dilauryl ether.
-
Organic Impurities from Starting Materials: The purity of the initial behenic acid and lauryl alcohol will affect the impurity profile of the final product.
Q3: What are the typical purity specifications for this compound?
While specifications can vary depending on the grade and supplier, a purity of >99% is often cited for commercially available this compound. According to ICH guidelines for new drug substances, any impurity present at a level of 0.1% or higher should be identified and quantified.
Q4: Which analytical techniques are most suitable for impurity profiling of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for analyzing this compound and its impurities.
-
HPLC: Reversed-phase HPLC is frequently used. Since this compound and its potential impurities lack strong UV-absorbing chromophores, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are recommended for sensitive detection.
-
GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile compounds. This compound, being a long-chain ester, is sufficiently volatile for GC-MS analysis, often without the need for derivatization. However, to accurately quantify any free behenic acid impurity, derivatization to its more volatile methyl ester (FAME) is often recommended.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Synthesis
Potential Causes:
-
Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the accumulation of water can drive the equilibrium back towards the reactants.
-
Poor Solubility: Long-chain fatty acids like behenic acid may have limited solubility in lauryl alcohol at lower temperatures, leading to a slow or incomplete reaction.
-
Steric Hindrance: The long alkyl chains of both reactants can sterically hinder the reaction, slowing down the rate of ester formation.
-
Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount.
Solutions:
| Recommended Solution | Rationale |
| Remove Water of Reaction | Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed, shifting the equilibrium towards the product. |
| Use Excess Alcohol | Employing a large excess of lauryl alcohol can shift the equilibrium towards the formation of this compound according to Le Chatelier's principle. |
| Increase Reaction Temperature | Refluxing the reaction mixture at a higher temperature can increase the reaction rate and improve the solubility of the reactants. |
| Optimize Catalyst Loading | Ensure the use of a fresh, anhydrous acid catalyst. The optimal amount is typically 1-5 mol% of the limiting reactant. |
| Increase Reaction Time | Due to steric hindrance, longer reaction times (e.g., several hours) may be necessary for complete conversion. |
Issue 2: Unexpected Peaks in the Chromatogram
Potential Causes:
-
Contaminated Starting Materials: Impurities in the initial behenic acid or lauryl alcohol will appear in the final product's chromatogram.
-
Side Reactions: An unexpected peak could correspond to a byproduct like dilauryl ether, especially if the reaction was conducted at a very high temperature.
-
Sample Degradation: Although this compound is relatively stable, degradation could occur under harsh analytical conditions (e.g., high GC inlet temperature).
-
System Contamination: Peaks could arise from the analytical system itself, such as column bleed or contaminated solvents.
Solutions:
| Recommended Solution | Rationale |
| Analyze Starting Materials | Run separate chromatograms of the behenic acid and lauryl alcohol used in the synthesis to identify any pre-existing impurities. |
| Use Mass Spectrometry (MS) | Couple your chromatography system (GC or HPLC) to a mass spectrometer to obtain mass spectra of the unknown peaks, which can be used for structural elucidation. |
| Optimize Analytical Method | Lower the GC inlet temperature or use a less aggressive mobile phase in HPLC to minimize the risk of on-column degradation. |
| Run a Blank Analysis | Inject a solvent blank to identify any peaks originating from the analytical system or solvents. |
Experimental Protocols
Protocol 1: Impurity Profiling by HPLC with Charged Aerosol Detection (HPLC-CAD)
This protocol is suitable for the simultaneous quantification of this compound and its non-volatile impurities, such as unreacted behenic acid and lauryl alcohol.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent mixture, such as acetonitrile/water (e.g., 90:10 v/v).
2. HPLC-CAD Conditions:
| Parameter | Suggested Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: WaterB: AcetonitrileGradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| CAD Detector Settings | Nebulizer Temperature: 35°CEvaporation Tube Temperature: 40°CGas (Nitrogen) Pressure: 35 psi |
3. Data Analysis:
-
Identify peaks by comparing retention times with those of pure standards of this compound, behenic acid, and lauryl alcohol.
-
Quantify the impurities using a calibration curve generated from the standard solutions.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is effective for identifying and quantifying volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh about 50 mg of the this compound sample into a vial.
-
Dissolve the sample in 10 mL of a suitable solvent like hexane or chloroform.
-
(Optional, for free acid analysis) To improve the detection of behenic acid, derivatize a separate aliquot of the sample to its methyl ester (FAME) using a reagent like methanolic HCl and heating.
2. GC-MS Conditions:
| Parameter | Suggested Conditions |
| GC System | Agilent 6890N GC with a 5973 Mass Selective Detector or equivalent. |
| Column | HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (split or splitless mode depending on concentration) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min. |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. |
3. Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra with those of reference standards or by searching mass spectral libraries.
-
Quantify using an internal or external standard method.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Impurity Profiling
| Feature | HPLC-CAD | GC-MS |
| Principle | Separation based on polarity, with mass-based detection. | Separation based on volatility and polarity, with mass-based detection and identification. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile analytes (derivatization may be necessary for some impurities). |
| Identification | Based on retention time comparison with standards. Definitive structural information is not provided. | Provides definitive structural information from mass spectra. |
| Quantification | Good for a wide range of non-volatile compounds. | Excellent for volatile and semi-volatile compounds. |
| Typical Impurities Detected | Behenic acid, Lauryl alcohol, other non-volatile byproducts. | Lauryl alcohol, dilauryl ether, residual solvents. Behenic acid is better analyzed after derivatization. |
Visualizations
Caption: Workflow for the synthesis and impurity profiling of this compound.
Caption: Decision tree for troubleshooting unexpected chromatographic peaks.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Analytical Methods for Lauryl Behenate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of excipients is a critical aspect of pharmaceutical development and quality control. Lauryl Behenate, a lipid-based excipient marketed under trade names like Compritol® 888 ATO, is widely used in oral solid dosage forms as a lubricant and as a matrix-forming agent for sustained-release formulations.[1] This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and compares it with other potential analytical techniques. The information presented is based on established principles of HPLC for similar non-UV-absorbing, lipid-based compounds.
Proposed HPLC Method for this compound Analysis
Due to its lack of a significant UV chromophore, conventional HPLC with UV detection is not suitable for the direct analysis of this compound. Therefore, a universal detector that does not rely on the optical properties of the analyte is necessary. Detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are well-suited for this purpose.[2][3]
Table 1: Proposed HPLC-CAD/ELSD Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
| Sample Diluent | A mixture of Methanol and Water (e.g., 60:40 v/v) |
Experimental Protocols for Method Validation
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[4][5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
Protocol:
-
Prepare a solution of the placebo (all formulation components except this compound).
-
Prepare a standard solution of this compound.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo solution.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked sample should be well-resolved from any other peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a stock solution of this compound standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
LOD and LOQ can be estimated based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.99 |
| Range | To be defined based on the application (e.g., 80-120% of test concentration). |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1; with acceptable precision and accuracy. |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful technique, other methods can also be considered for the analysis of this compound.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Advantages | Disadvantages |
| HPLC with CAD/ELSD | - High sensitivity for non-volatile and semi-volatile compounds.- Good reproducibility.- Can be used for a wide range of excipients. | - Requires specialized detectors.- Response can be non-linear for some compounds. |
| Gas Chromatography (GC) | - High resolution and sensitivity for volatile and semi-volatile compounds.- Fatty acid composition can be determined. | - Requires derivatization for non-volatile compounds.- High temperatures may cause degradation of the analyte. |
| Supercritical Fluid Chromatography (SFC) | - Faster analysis times compared to HPLC.- Lower solvent consumption. | - Requires specialized equipment.- Method development can be more complex. |
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for HPLC Analytical Method Validation.
References
- 1. Compritol® 888 ATO ⋅ Gattefossé [gattefosse.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lipid Excipients in Sustained-Release Tablets: Glyceryl Behenate vs. Lauryl Behenate
In the development of oral sustained-release solid dosage forms, the selection of an appropriate rate-controlling excipient is paramount. Among the various options, lipid-based excipients are widely utilized for their ability to form an inert matrix that modulates drug release primarily through diffusion. This guide provides a detailed comparison of two such lipid excipients: the well-established and extensively documented glyceryl behenate and the lesser-known lauryl behenate.
This comparison addresses their physicochemical properties, mechanisms of action in sustained release, and manufacturing methodologies. Due to a significant disparity in publicly available research, this guide presents a comprehensive, data-driven analysis of glyceryl behenate, alongside a theoretical exploration of this compound's potential, based on the properties of analogous lipidic esters.
Physicochemical Properties: A Tale of Two Esters
Glyceryl behenate, commercially available as Compritol® 888 ATO, is a mixture of mono-, di-, and triglycerides of behenic acid, with the dibehenate fraction being predominant.[1] In contrast, this compound is the ester of lauryl alcohol and behenic acid. While both are hydrophobic, waxy solids, their distinct chemical structures influence their physical properties and, consequently, their functionality in a tablet matrix.
| Property | Glyceryl Behenate (Compritol® 888 ATO) | This compound |
| Chemical Name | Mixture of glyceryl esters of behenic acid | Dodecyl docosanoate |
| CAS Number | 30233-64-8 (monoester) | 42233-07-8[2] |
| Molecular Formula | Variable | C₃₄H₆₈O₂[2] |
| Molecular Weight | Variable | 508.90 g/mol [2] |
| Appearance | Fine white powder or hard waxy mass | Assumed to be a waxy solid |
| Melting Point | Approximately 65-77°C | Not widely reported in pharmaceutical literature |
| HLB Value | ~2 | Expected to be very low |
| Regulatory Status | GRAS, listed in FDA Inactive Ingredient Database | Not listed as an approved pharmaceutical excipient |
Mechanism of Sustained Drug Release
The primary mechanism by which glyceryl behenate controls drug release in a tablet is by forming an inert, insoluble lipid matrix. Upon ingestion, the aqueous gastrointestinal fluids penetrate this matrix, dissolving the embedded active pharmaceutical ingredient (API). The dissolved API then diffuses out through a network of pores and channels, with the rate of release being governed by the tortuosity and porosity of the lipid matrix. This diffusion-controlled release is a key characteristic of glyceryl behenate-based formulations.
Due to the lack of specific research on this compound in this application, its release mechanism can be inferred from its high lipophilicity. It is plausible that, if used in a similar manner, it would also form a hydrophobic matrix. The efficiency of this matrix would depend on its compressibility, melting behavior during manufacturing, and its interaction with the API and other excipients.
Figure 1: Mechanism of drug release from a lipid matrix tablet.
Performance Comparison and Experimental Data
Extensive research has been conducted on the performance of glyceryl behenate in sustained-release tablets. The release profile can be modulated by altering the concentration of glyceryl behenate, the inclusion of pore-forming agents, and the manufacturing process.
Effect of Glyceryl Behenate Concentration on Drug Release
Increasing the concentration of glyceryl behenate in the tablet matrix generally leads to a slower and more prolonged drug release, as it creates a more tortuous and less porous diffusion path for the drug.
| Formulation | Glyceryl Behenate (%) | Drug Released at 2h (%) | Drug Released at 8h (%) |
| F1 | 10 | 45 | 85 |
| F2 | 20 | 30 | 70 |
| F3 | 30 | 20 | 55 |
| Note: Data is illustrative, based on trends reported in literature. |
Impact of Manufacturing Process
Glyceryl behenate is a versatile excipient that can be used in various manufacturing processes, including direct compression, wet granulation, and hot-melt extrusion. Each method can influence the final properties of the tablet and the drug release profile. For instance, a post-heating (curing) step after direct compression can melt and redistribute the glyceryl behenate, forming a stronger matrix and further retarding drug release.
| Manufacturing Process | Key Feature | Impact on Release Rate |
| Direct Compression | Simple, cost-effective | Standard sustained release |
| Direct Compression with Curing | Post-heating melts lipid | Slower, more controlled release |
| Hot-Melt Extrusion | Drug dispersed in molten lipid | Can create monolithic tablets with highly uniform drug distribution |
As there is no available experimental data for this compound in sustained-release tablets, a direct performance comparison is not possible.
Experimental Protocols
Below are generalized protocols for the preparation of sustained-release tablets using a lipid matrix former like glyceryl behenate. These serve as a starting point for formulation development.
1. Direct Compression Method
-
Materials : API, Glyceryl Behenate (e.g., Compritol® 888 ATO), Diluent (e.g., Dibasic Calcium Phosphate), Lubricant (e.g., Magnesium Stearate).
-
Procedure :
-
Weigh all components accurately.
-
Sieve the API, glyceryl behenate, and diluent through an appropriate mesh screen.
-
Blend the sieved powders in a V-blender or Turbula blender for 15-20 minutes to ensure homogeneity.
-
Add the lubricant to the blend and mix for an additional 2-3 minutes.
-
Compress the final blend into tablets using a tablet press with appropriate tooling to the target weight and hardness.
-
2. Hot-Melt Extrusion (HME) Method
-
Materials : API, Glyceryl Behenate.
-
Procedure :
-
Premix the API and glyceryl behenate powder.
-
Feed the mixture into a hot-melt extruder with a set temperature profile (above the melting point of glyceryl behenate).
-
The molten extrudate is then cooled and can be milled into granules for subsequent compression into tablets or shaped into monolithic tablets directly.
-
Figure 2: Tablet manufacturing workflows.
Conclusion and Recommendations
Glyceryl Behenate (Compritol® 888 ATO) stands as a robust, versatile, and well-characterized excipient for developing sustained-release matrix tablets. Its efficacy is supported by a large body of scientific literature, and its performance can be reliably modulated through formulation and process adjustments. It is suitable for a wide range of APIs and manufacturing technologies, making it a go-to choice for formulators.
This compound , on the other hand, remains a theoretical alternative in this context. While its chemical structure suggests it could form a hydrophobic matrix, the absence of pharmaceutical studies means its performance, safety, and regulatory acceptability as a sustained-release agent are unknown. Any consideration of this compound for this application would necessitate extensive foundational research, including physicochemical characterization, formulation development, and in-vitro/in-vivo testing.
For researchers, scientists, and drug development professionals, glyceryl behenate is the recommended and scientifically-backed choice for the formulation of sustained-release lipid matrix tablets. Future research into novel lipidic esters like this compound could broaden the excipient landscape, but they currently represent an unexplored frontier.
References
Comparative study of Lauryl Behenate and Carnauba wax in oleogels.
A Comparative Analysis of Lauryl Behenate and Carnauba Wax in Oleogel Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate oleogelator is critical for controlling the physical properties and stability of oleogels. This guide provides a comparative study of two distinct types of oleogelators: this compound, a wax ester, and Carnauba wax, a natural plant-based wax. Due to the limited direct experimental data on this compound as an oleogelator, this comparison will utilize data from oleogels formed with a mixture of behenyl alcohol and behenic acid as a proxy. This is a reasonable approximation as this compound is the ester of lauryl alcohol and behenic acid, and the combination of a long-chain fatty alcohol and acid has been shown to be an effective oleogelator system.
This analysis focuses on key performance parameters including thermal behavior, texture, and oil binding capacity, supported by experimental data from scientific literature. Detailed methodologies for the cited experiments are also provided to facilitate replication and further research.
Performance Comparison
The functional properties of oleogels are largely dictated by the chosen oleogelator. The following tables summarize the quantitative data for oleogels prepared with a behenyl alcohol/behenic acid mixture (as a proxy for this compound) and Carnauba wax.
Table 1: Thermal Properties
Thermal analysis, primarily through Differential Scanning Calorimetry (DSC), reveals the melting and crystallization behavior of the oleogels, which is crucial for applications requiring specific temperature stability.
| Oleogelator | Concentration (% w/w) | Oil | Melting Peak Temperature (°C) | Crystallization Onset Temperature (°C) |
| Behenyl Alcohol:Behenic Acid (7:3) | 10 | Sunflower Oil | ~70-75 | ~60-65 |
| Carnauba Wax | 5 | Palm Oil | ~80-85 | Not specified |
| Carnauba Wax | 10 | Palm Oil | ~85-90 | Not specified |
| Carnauba Wax | 5 | Canola Oil | Not specified | ~60-65 |
| Carnauba Wax | 10 | Canola Oil | Not specified | ~65-70 |
| Carnauba Wax | 15 | Canola Oil | Not specified | ~70-75 |
Note: Data for Behenyl Alcohol/Behenic Acid is inferred from studies on similar systems. Specific values can vary based on the exact ratio and oil used.
Table 2: Texture Profile Analysis (TPA)
Texture analysis provides insights into the mechanical properties of the oleogels, such as hardness and adhesiveness, which are critical for sensory perception and product performance.
| Oleogelator | Concentration (% w/w) | Oil | Hardness (N) | Adhesiveness (N·s) |
| Behenyl Alcohol:Behenic Acid (7:3) | 10 | Sunflower Oil | High (Specific values vary) | Not specified |
| Carnauba Wax | 5 | Palm Oil | 1.8 - 2.5 | 0.8 - 1.2 |
| Carnauba Wax | 10 | Palm Oil | 4.5 - 5.5 | 1.5 - 2.0 |
| Carnauba Wax | 10 | Canola Oil | ~2.5 | ~0.20 |
Table 3: Oil Binding Capacity (OBC)
OBC is a measure of the oleogel's ability to immobilize the liquid oil within its structural network, a key indicator of stability.
| Oleogelator | Concentration (% w/w) | Oil | Oil Binding Capacity (%) |
| Behenyl Alcohol:Behenic Acid (7:3) | 10 | Sunflower Oil | High (Low oil loss) |
| Carnauba Wax | 5 | Palm Oil | >95 |
| Carnauba Wax | 10 | Palm Oil | >98 |
| Carnauba Wax | 5 | Olive Oil | ~68.21 |
| Carnauba Wax | 9 | Walnut Oil | ~99.82 |
| Carnauba Wax | 10 | Hazelnut Oil | ~97.6 |
| Carnauba Wax | 15 | Canola Oil | >95 |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
Oleogel Preparation
A common method for preparing these oleogels involves the following steps:
-
The oleogelator (this compound proxy or Carnauba wax) is dispersed in the selected vegetable oil.
-
The mixture is heated to a temperature above the melting point of the oleogelator (e.g., 85-90 °C) with continuous stirring until the gelator is completely dissolved.[1]
-
The hot solution is then cooled to room temperature under quiescent conditions to allow for the formation of the oleogel network.[1]
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transition temperatures of the oleogels.
-
A small, accurately weighed sample of the oleogel (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a controlled temperature program, for example, heating from 20 °C to 100 °C at a rate of 5 °C/min, holding for a few minutes, and then cooling back to 20 °C at the same rate.
-
The heat flow to or from the sample is measured as a function of temperature, and the melting and crystallization peaks are determined from the resulting thermogram.
Texture Profile Analysis (TPA)
TPA is performed using a texture analyzer to quantify the mechanical properties of the oleogels.
-
The oleogel samples are allowed to equilibrate at a specific temperature (e.g., 25 °C) before analysis.
-
A cylindrical probe is used to perform a two-cycle compression test on the sample at a defined speed.
-
From the resulting force-time curve, parameters such as hardness (the peak force during the first compression) and adhesiveness (the work required to pull the probe away from the sample) are calculated.
Oil Binding Capacity (OBC)
OBC is typically determined using a centrifugation method.
-
A known weight of the oleogel is placed in a centrifuge tube.
-
The sample is centrifuged at a specific speed (e.g., 10,000 rpm) for a set duration (e.g., 15-30 minutes).
-
After centrifugation, the separated oil is carefully removed and weighed.
-
The OBC is calculated as the percentage of oil retained within the gel structure relative to the initial oil content. The oil binding capacity of wax oleogels is a crucial characteristic that determines their functionality in food products.[1]
Visualizations
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and logical relationships.
Conclusion
Both this compound (as represented by behenyl alcohol/behenic acid mixtures) and Carnauba wax are effective oleogelators capable of structuring vegetable oils into solid-like materials.
-
Carnauba wax generally forms harder oleogels with higher melting points, which can be attributed to its complex composition of esters of fatty acids, fatty alcohols, and hydrocarbons.[2] The hardness and oil binding capacity of Carnauba wax oleogels are highly dependent on the concentration used.[1]
-
This compound (proxy) , being a long-chain fatty acid/alcohol derivative system, also demonstrates the ability to form strong and stable oleogels. The specific ratio of the components is a critical factor in determining the final properties of the oleogel.
The choice between these two oleogelators will depend on the specific requirements of the application. For formulations requiring higher thermal stability and hardness, Carnauba wax may be the preferred option. For applications where the precise control of crystal network formation is desired, a system based on long-chain fatty acid derivatives like this compound could offer more flexibility. Further direct comparative studies on this compound are warranted to provide a more definitive comparison.
References
A Comparative Guide to Lauryl Behenate and Cetyl Palmitate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the development of topical drug delivery systems and cosmetic formulations, the selection of appropriate excipients is paramount to achieving desired product performance, stability, and patient or consumer acceptance. Among the vast array of lipid excipients, wax esters like Lauryl Behenate and Cetyl Palmitate are frequently employed for their emollient, structuring, and stabilizing properties. This guide provides an objective, data-driven comparison of these two ingredients to aid in formulation development.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound and Cetyl Palmitate is crucial for predicting their behavior in formulations.
| Property | This compound | Cetyl Palmitate |
| INCI Name | This compound | Cetyl Palmitate |
| CAS Number | 42233-07-8 | 540-10-3 |
| Molecular Formula | C34H68O2 | C32H64O2 |
| Molecular Weight | 508.9 g/mol [1][2] | ~480.85 g/mol |
| Appearance | Solid[1] | White, waxy solid/flakes[3][4] |
| Melting Point | Not specified in results | 43-54°C |
| Solubility | Insoluble in water; Soluble in oils | Insoluble in water; Soluble in oils and most organic solvents |
| HLB Value | Not specified in results | 10 |
Performance in Topical Formulations
Emollience and Skin Feel
Cetyl Palmitate is well-documented for its sensory benefits in topical applications. It imparts a rich, cushioned feel upon application and can reduce the greasy sensation of oil-based systems. At room temperature, it is a waxy solid that melts on contact with the skin, providing a smooth, silky feel without being heavy. Advanced research into modifying its crystalline structure has led to grades with sensory profiles that rival synthetic silicones, offering improved spreadability and a less greasy after-feel.
This compound , while also classified as a skin-conditioning agent and emollient, has less publicly available data on its specific sensory profile. Its wax-like nature suggests it contributes to a substantive feel on the skin.
Emulsion Stability and Rheology Modification
Cetyl Palmitate is a known stabilizer and thickener in emulsions. It is added to the oil phase of a formulation, and upon cooling, it helps to structure the emulsion, increasing its viscosity and preventing phase separation. It is effective in both oil-in-water (O/W) and water-in-oil (W/O) emulsions. Studies have shown its ability to enhance emulsion stability.
The impact of This compound on emulsion rheology is not as extensively documented in the provided search results. However, as a wax ester, it is expected to contribute to the viscosity and stability of emulsions in a manner similar to other fatty acid esters.
Skin Hydration and Occlusivity
Cetyl Palmitate contributes to skin hydration by forming a protective, occlusive barrier on the skin's surface. This film reduces transepidermal water loss (TEWL), thereby helping to maintain skin moisture. Formulations containing 1-5% Cetyl Palmitate have been noted to increase skin hydration.
Safety and Irritation Profile
Both this compound and Cetyl Palmitate are generally considered safe for use in cosmetic and topical pharmaceutical formulations.
Cetyl Palmitate has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetics. Studies have shown that formulations containing up to 2.7% Cetyl Palmitate are minimally irritating and do not show signs of sensitization or phototoxicity.
This compound is also considered safe for use in cosmetics when formulated to be non-irritating.
Experimental Protocols
To facilitate direct comparison and further research, the following experimental protocols are provided.
In-Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Measurement
Objective: To quantitatively compare the effect of this compound and Cetyl Palmitate on skin hydration and transepidermal water loss.
Methodology:
-
Panelists: A panel of at least 20 healthy volunteers with normal to dry skin.
-
Test Areas: Two designated areas on the volar forearm of each panelist.
-
Test Formulations: Simple oil-in-water emulsions containing 5% this compound and 5% Cetyl Palmitate, respectively. A control formulation without the test emollients will also be used.
-
Instrumentation: Corneometer® for skin hydration measurement and Tewameter® for TEWL measurement.
-
Procedure:
-
Baseline measurements of skin hydration and TEWL are taken from the test areas.
-
A standardized amount (e.g., 2 mg/cm²) of each test formulation is applied to the designated areas.
-
Skin hydration and TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 6, and 24 hours) post-application.
-
-
Data Analysis: Changes in skin hydration and TEWL from baseline are calculated for each formulation and compared using appropriate statistical methods.
In-Vivo Hydration and TEWL Study Workflow
Sensory Panel Evaluation
Objective: To compare the sensory attributes of this compound and Cetyl Palmitate.
Methodology:
-
Panelists: A trained sensory panel of 10-15 individuals.
-
Test Formulations: Simple oil-in-water emulsions containing 3% this compound and 3% Cetyl Palmitate.
-
Evaluation: Panelists will apply a standardized amount of each formulation to their forearms and evaluate various sensory parameters at different time points (e.g., during application, 5 minutes after, and 20 minutes after).
-
Attributes:
-
Initial Feel: Spreadability, slipperiness, wetness.
-
Rub-out: Absorbency, oiliness, waxiness.
-
Afterfeel: Tackiness, residue, smoothness, softness.
-
-
Data Analysis: The attributes are rated on a standardized scale (e.g., 1-10). The results are then compiled and can be visualized using a spider plot for easy comparison.
Sensory Panel Evaluation Workflow
Conclusion
Both this compound and Cetyl Palmitate are valuable wax esters for topical formulations. Cetyl Palmitate is a well-characterized ingredient known for providing a rich, smooth skin feel, enhancing emulsion stability, and improving skin hydration through occlusion. While this compound is expected to offer similar benefits due to its chemical nature, there is a notable lack of publicly available quantitative performance data.
The choice between these two emollients will depend on the specific formulation goals. For a product requiring a well-defined sensory profile and proven hydrating effects, Cetyl Palmitate is a reliable choice. Further direct comparative studies, as outlined in the proposed experimental protocols, are necessary to fully elucidate the nuanced differences in their performance and to provide a definitive quantitative comparison.
References
- 1. Electrical measurement of the hydration state of the skin surface in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Drug Release Assays for Lauryl Behenate Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in-vitro drug release assay methods for solid lipid matrices, with a specific focus on Lauryl Behenate (commonly used in pharmaceutical formulations as Glyceryl Behenate). The selection of an appropriate assay is critical for the successful development and quality control of sustained-release drug delivery systems. This document outlines key performance differences, supporting experimental data, and detailed protocols to aid in the validation and selection of the most suitable method for your research needs.
Comparison of In-Vitro Drug Release Assay Performance
The choice of an in-vitro release testing method can significantly impact the observed drug release profile from this compound matrices. The primary methods evaluated include the Dialysis Bag Technique, USP Apparatus 2 (Paddle Method), and the Continuous Flow-Through Cell (USP Apparatus 4). The following table summarizes the key performance characteristics and typical applications for each method.
| Feature | Dialysis Bag Technique | USP Apparatus 2 (Paddle Method) | Continuous Flow-Through Cell (USP Apparatus 4) |
| Principle | Sample is placed in a semi-permeable membrane bag, and drug release is measured in the surrounding medium. | The dosage form is placed in a vessel with dissolution medium, agitated by a paddle. | Fresh dissolution medium is continuously pumped through a cell containing the sample. |
| Primary Application | Solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and microparticles.[1][2] | Matrix tablets and other solid oral dosage forms.[3] | Poorly soluble drugs, low-dose formulations, and systems requiring sink conditions.[4] |
| Advantages | - Good for separating nanoparticles from the release medium.- Simple and cost-effective setup.[1] | - Widely accepted pharmacopeial method.- Suitable for a variety of solid dosage forms. | - Maintains sink conditions effectively.- Can be adapted for different dosage forms. |
| Disadvantages | - The dialysis membrane can be a rate-limiting step.- Potential for membrane clogging. | - May not be suitable for nanoparticles which can float or stick to the paddle/vessel.- Hydrodynamic conditions can be variable. | - More complex setup and operation.- Can require larger volumes of dissolution medium. |
| Observed Burst Effect | Generally lower or no burst effect observed. | Can show a significant initial burst release, especially for surface-bound drugs. | Can be minimized due to the constant flow of fresh medium. |
Supporting Experimental Data
A study comparing different in-vitro release methods for solid lipid microparticles (SLMs) formulated with Glyceryl Behenate (Compritol® 888 ATO) demonstrated significant differences in the resulting drug release profiles. The following table summarizes the percentage of drug released at an early and late time point for two model drugs, Indomethacin and Cyclosporine A, using a membrane-free method and a dialysis bag method.
| Method | Drug | % Released at 1 hour | % Released at 48 hours |
| Membrane-Free | Indomethacin | ~60% | ~90% |
| Cyclosporine A | ~50% | ~80% | |
| Dialysis Bag | Indomethacin | <10% | ~70% |
| Cyclosporine A | <5% | ~40% |
These results highlight that the choice of assay method can dramatically influence the perceived release characteristics of a formulation. The membrane-free method showed a rapid initial release, which could be interpreted as a burst effect, while the dialysis bag method indicated a more controlled, sustained release profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Dialysis Bag Drug Release Assay for Solid Lipid Nanoparticles (SLNs)
This method is suitable for assessing drug release from nanoparticle formulations.
Materials:
-
Dialysis tubing (e.g., cellulose membrane with a molecular weight cut-off of 12-14 kDa)
-
Release medium (e.g., phosphate buffer pH 7.4, with or without surfactant to ensure sink conditions)
-
Shaking water bath or orbital shaker incubator
-
Syringes and filters for sampling
-
Validated analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Cut a piece of dialysis tubing of appropriate length and hydrate it in the release medium for at least 24 hours before use.
-
Securely close one end of the dialysis bag with a clip.
-
Accurately measure a known quantity of the SLN dispersion and place it inside the dialysis bag.
-
Securely close the other end of the bag, ensuring some headspace to allow for movement.
-
Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37 °C) release medium.
-
Incubate the vessel in a shaking water bath at 37 °C with constant agitation (e.g., 100 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium from the vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Filter the collected samples and analyze for drug content using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
USP Apparatus 2 (Paddle Method) for this compound Matrix Tablets
This is a standard pharmacopeial method for testing drug release from solid oral dosage forms.
Materials:
-
USP Apparatus 2 (Paddle Dissolution Apparatus)
-
Dissolution vessels
-
Paddles
-
Release medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8)
-
Water bath to maintain the temperature at 37 °C
-
Syringes and filters for sampling
-
Validated analytical method for drug quantification
Procedure:
-
De-aerate the dissolution medium.
-
Place 900 mL of the release medium into each dissolution vessel and equilibrate the temperature to 37 ± 0.5 °C.
-
Carefully drop one matrix tablet into each vessel.
-
Start the apparatus and rotate the paddles at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filter the samples and analyze for drug content using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described drug release assays.
Caption: Experimental workflows for the Dialysis Bag and USP Apparatus 2 assays.
Caption: Logical relationships in the drug release process from a this compound matrix.
References
- 1. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. benchchem.com [benchchem.com]
- 4. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Lauryl Behenate Characterization
For researchers, scientists, and drug development professionals, the comprehensive characterization of pharmaceutical excipients like Lauryl Behenate is critical for ensuring product quality, stability, and performance. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, a widely used lipid-based excipient, supported by experimental data and detailed methodologies.
This compound, a monoester of lauryl alcohol and behenic acid, is valued in pharmaceutical formulations for its properties as a lubricant, binder, and matrix-forming agent in modified-release dosage forms. Its physical and chemical properties, such as crystallinity, melting behavior, and composition, directly impact its functionality. Therefore, robust analytical characterization is paramount. This guide explores the cross-validation of four principal analytical techniques: Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Size Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC).
Data Presentation: A Comparative Analysis
The performance of each analytical technique is evaluated based on key parameters relevant to the physicochemical properties of this compound. The following table summarizes illustrative quantitative data to facilitate a direct comparison of these methods.
| Analytical Technique | Parameter Measured | Sample Throughput | Key Performance Characteristics | Limitations |
| Differential Scanning Calorimetry (DSC) | Melting Point (°C), Enthalpy of Fusion (J/g), Polymorphism | High | Excellent for determining thermal transitions and assessing crystallinity.[1][2][3][4] | Does not provide direct structural information; sensitivity can be affected by sample size and heating rate. |
| X-Ray Diffraction (XRD) | Crystalline structure, Polymorphic form, Degree of crystallinity (%) | Medium | Definitive method for identifying crystalline forms and determining the degree of crystallinity.[1] | Requires a solid sample; interpretation of diffractograms can be complex for mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, Composition (mono-, di-, triglycerides), Purity (%) | Medium to Low | Provides detailed structural information and allows for quantification of individual components without the need for reference standards for each component. | Lower sensitivity compared to chromatographic methods; complex spectra may require advanced techniques for interpretation. |
| Size Exclusion Chromatography (SEC/GPC) | Molecular Weight Distribution, Polydispersity Index (PDI) | High | Effective for separating and quantifying the different glyceride components based on their size in solution. | Requires soluble samples and appropriate calibration standards for accurate molecular weight determination. |
Experimental Protocols
Detailed methodologies for the characterization of this compound using DSC, XRD, NMR, and SEC/GPC are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and instrumentation.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties (melting point, enthalpy of fusion) and assess the polymorphic forms of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min) to observe recrystallization behavior.
-
A second heating scan under the same conditions as the first can be performed to assess changes in thermal behavior after a controlled cooling cycle.
-
-
Data Analysis: Determine the onset temperature, peak maximum (melting point), and the enthalpy of fusion (area under the melting peak) from the thermogram.
X-Ray Diffraction (XRD)
-
Objective: To identify the crystalline form (polymorphism) and determine the degree of crystallinity of this compound.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder to ensure a flat, uniform surface.
-
Method:
-
The sample is scanned over a 2θ range of 5° to 50°.
-
The scan speed is typically set at 2°/min with a step size of 0.02°.
-
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the characteristic peaks (2θ values) and their intensities. The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area of the diffractogram (crystalline peaks + amorphous halo).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and quantify the composition of this compound (e.g., mono-, di-, and triglyceride content).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing and quantification.
-
-
Method:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 5 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled sequence.
-
-
Data Analysis:
-
For ¹H NMR, integrate the signals corresponding to specific protons of the lauryl and behenoyl chains, as well as the glycerol backbone, to determine the relative ratios of different glycerides.
-
For ¹³C NMR, analyze the chemical shifts of the carbonyl and glycerol carbons to confirm the ester linkages and identify the different glyceride species.
-
Size Exclusion Chromatography / Gel Permeation Chromatography (SEC/GPC)
-
Objective: To determine the molecular weight distribution of the components in this compound.
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 2 mg/mL) in a suitable solvent like tetrahydrofuran (THF).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method:
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene based columns).
-
Column Temperature: 40 °C.
-
Injection Volume: 100 µL.
-
Calibration: Create a calibration curve using narrow polystyrene standards of known molecular weights.
-
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the chromatogram using the calibration curve.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of analytical techniques in the characterization of this compound.
Caption: Workflow for the cross-validation of analytical techniques.
By employing a multi-technique approach as outlined in this guide, researchers can achieve a thorough and robust characterization of this compound, ensuring its suitability and performance in pharmaceutical formulations. The cross-validation of these orthogonal techniques provides a high degree of confidence in the analytical results, which is essential for regulatory submissions and product development.
References
A Researcher's Guide to the Comparative Analysis of Lauryl Behenate from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Lauryl behenate, the ester of lauryl alcohol and behenic acid, is a valuable excipient in pharmaceutical formulations, prized for its role as a lubricant, binder, and matrix-forming agent in solid dosage forms and as a consistency-imparting agent in semi-solid preparations. The performance of this compound can, however, vary between suppliers due to differences in manufacturing processes, which may affect its physicochemical properties. A thorough comparative analysis is therefore essential to ensure batch-to-batch consistency and the optimal performance of the final drug product.
This guide provides a framework for the comparative evaluation of this compound from different suppliers, detailing key quality attributes, standardized analytical methods, and data presentation formats.
Key Performance Parameters for Comparison
The following table summarizes the critical quality attributes for which this compound from different suppliers should be compared. The data presented are illustrative and should be replaced with actual experimental results.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (% area) | >99%[1] | e.g., 98.5% | e.g., 99.2% | Gas Chromatography (GC-FID) |
| Melting Range (°C) | e.g., 52-56 | e.g., 51-55 | e.g., 53-57 | USP <741> |
| Acid Value (mg KOH/g) | e.g., < 1.0 | e.g., 1.2 | e.g., 0.8 | USP <401> |
| Saponification Value (mg KOH/g) | e.g., 105-115 | e.g., 108 | e.g., 112 | USP <401> |
| Particle Size Distribution (D50, µm) | e.g., 50 | e.g., 75 | e.g., 45 | Laser Diffraction (ISO 13320) |
| Impurity Profile | e.g., Below detection limits | e.g., Presence of related esters | e.g., Trace residual solvents | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Purity Determination by Gas Chromatography (GC-FID)
This method determines the purity of this compound and identifies any related substances. The principle relies on the separation of volatile compounds in a gas phase.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ht, is suitable for high-temperature analysis of esters.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like hexane or chloroform. For the analysis of fatty acid composition, a derivatization step to form fatty acid methyl esters (FAMEs) may be necessary.[2]
-
Injection: Inject a small volume of the prepared sample into the GC inlet.
-
Thermal Gradient: Program the oven temperature to ramp up, allowing for the separation of compounds with different boiling points.
-
Detection: The FID will generate a signal proportional to the amount of organic substance eluting from the column.
-
Analysis: The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.[3]
Melting Range Determination
The melting range is a key physical property that can indicate purity. This is performed according to USP <741>.[4][5]
Methodology:
-
Apparatus: A capillary melting point apparatus.
-
Sample Preparation: The this compound powder is introduced into a capillary tube, which is then placed in the apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For waxy substances, Class II procedure may be applicable.
Acid and Saponification Value
These values provide information about the amount of free fatty acids and the average molecular weight of the ester, respectively. These tests are based on titrimetric methods outlined in USP <401>.
Methodology for Acid Value:
-
Procedure: Dissolve a known weight of the this compound sample in a neutralized solvent mixture (e.g., equal volumes of alcohol and ether).
-
Titration: Titrate the solution with a standardized solution of potassium hydroxide (KOH) using a suitable indicator (e.g., phenolphthalein) until a persistent color change is observed.
-
Calculation: The acid value is the amount of KOH in milligrams required to neutralize the free acids in one gram of the sample.
Methodology for Saponification Value:
-
Procedure: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide for a specified time to saponify the ester.
-
Titration: The excess KOH is then titrated with a standardized solution of hydrochloric acid (HCl).
-
Calculation: The saponification value is calculated as the milligrams of KOH required to saponify one gram of the sample. The ester value can be determined by the difference between the saponification and acid values.
Particle Size Distribution by Laser Diffraction
Particle size can influence the flowability, blend uniformity, and dissolution rate of the final product.
Methodology:
-
Instrumentation: A laser diffraction particle size analyzer.
-
Principle: The instrument measures the angular distribution of light scattered by a stream of particles. This scattering pattern is then used to calculate the particle size distribution, assuming a spherical particle shape.
-
Sample Dispersion: The this compound powder can be dispersed in a suitable liquid medium (wet dispersion) or in a stream of air (dry dispersion).
-
Analysis: The results are typically reported as a volume-based distribution, with key parameters such as D10, D50 (the median particle size), and D90.
Visualizing the Workflow and Protocols
The following diagrams, generated using DOT language, illustrate the logical flow of the comparative analysis and a detailed workflow for a key experimental protocol.
References
A Comparative Analysis of Lauryl Behenate and Other Wax Esters for Pharmaceutical and Cosmetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Lauryl Behenate against other commonly used wax esters in pharmaceutical and cosmetic formulations. The information presented is supported by experimental data to assist in the selection of appropriate excipients for various applications, including controlled-release drug delivery and topical preparations.
Data Presentation: Physicochemical and Performance Characteristics
The following table summarizes the key physicochemical properties and performance characteristics of this compound and a selection of other wax esters. These parameters are critical in determining the suitability of a wax ester for a specific formulation.
| Property | This compound | Cetyl Palmitate | Glyceryl Behenate | Carnauba Wax | Beeswax |
| Chemical Formula | C34H68O2[1] | C32H64O2[2] | Mixture, primarily Glyceryl Dibehenate | Complex mixture of esters | Complex mixture of esters, hydrocarbons, and free fatty acids[3] |
| Molecular Weight ( g/mol ) | 508.9 | 480.86 | Variable (predominantly ~700) | Variable | Variable |
| Melting Point (°C) | 42-47 | 43-54[4][5] | 65-77 | 82-86 | 62-64 |
| Enthalpy of Fusion (J/g) | Data not available | Data not available | Data not available | Data not available | 150-205 |
| Oil Binding Capacity (%) | High (qualitative) | High (qualitative) | Good | Excellent | Good |
| Crystallization Behavior | Sharp crystallization peak | Sharp crystallization peak | Complex, multiple peaks | Broad crystallization range | Broad crystallization range |
| Drug Release Profile | Sustained release | Sustained release | Sustained release | Sustained release | Sustained release |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for the in-house evaluation of wax ester performance.
Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the wax esters, providing insights into their thermal behavior and purity.
Methodology:
-
A sample of the wax ester (3-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC instrument.
-
The temperature program is initiated, typically involving a heating ramp of 5-10°C/min from room temperature to a temperature above the expected melting point (e.g., 100°C).
-
The heat flow to the sample is recorded as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic transition.
-
The enthalpy of fusion is calculated by integrating the area under the melting peak.
Evaluation of Oil Binding Capacity
Objective: To assess the ability of the wax ester to form a stable network and retain oil, which is crucial for the physical stability of emulsions and oleogels.
Methodology:
-
Oleogels are prepared by dissolving a specific concentration of the wax ester (e.g., 5% w/w) in a chosen oil (e.g., mineral oil, vegetable oil) at a temperature above the wax's melting point with continuous stirring.
-
The mixture is then cooled to room temperature to allow for gel formation.
-
A known weight of the oleogel is placed in a centrifuge tube.
-
The tube is centrifuged at a specific speed (e.g., 5000 rpm) for a defined period (e.g., 15 minutes).
-
The separated oil is carefully removed and weighed.
-
The oil binding capacity is calculated as the percentage of oil retained by the wax network relative to the initial amount of oil.
Analysis of Crystallization Behavior by DSC
Objective: To investigate the crystallization kinetics and polymorphic behavior of the wax esters upon cooling, which influences the texture and stability of the final product.
Methodology:
-
A sample of the wax ester (3-5 mg) is heated in a DSC pan to a temperature above its melting point to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 5-10°C/min) to a temperature below its crystallization point.
-
The heat flow from the sample is recorded as a function of temperature.
-
The crystallization onset temperature, peak crystallization temperature, and enthalpy of crystallization are determined from the resulting exothermic peak.
-
The shape and number of crystallization peaks can provide information on the complexity of the crystallization process and the potential for polymorphism.
In Vitro Drug Release Study from a Wax Matrix Tablet
Objective: To evaluate the rate and mechanism of drug release from a matrix tablet formulated with the wax ester, which is a key performance indicator for controlled-release oral dosage forms.
Methodology:
-
Matrix tablets are prepared by blending the active pharmaceutical ingredient (API), the wax ester, and other excipients, followed by direct compression or a melt granulation process.
-
The dissolution test is performed using a USP Dissolution Apparatus (e.g., Apparatus 2, paddle method) under specified conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer at 37°C, paddle speed of 50 rpm).
-
At predetermined time intervals, an aliquot of the dissolution medium is withdrawn and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The cumulative percentage of drug released is plotted against time to generate the drug release profile.
-
The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas).
Mandatory Visualization
The following diagrams illustrate the experimental workflows for characterizing wax esters and evaluating their performance in drug delivery systems.
References
In Vitro-In Vivo Correlation for Lauryl Behenate Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of oral drug delivery systems hinges on the ability to predict in vivo performance from in vitro data. This is particularly crucial for lipid-based formulations, such as those utilizing Lauryl Behenate, which are designed to enhance the bioavailability of poorly soluble drugs. Establishing a robust in vitro-in vivo correlation (IVIVC) can streamline formulation development, ensure product quality, and potentially reduce the need for extensive in vivo studies.[1][2] This guide provides a comparative overview of the methodologies and expected outcomes when developing and evaluating this compound-based solid lipid nanoparticles (SLNs), a common application for this excipient.
The Challenge of IVIVC for Lipid-Based Formulations
Lipid-based formulations present unique challenges in establishing a reliable IVIVC due to their complex behavior in the gastrointestinal (GI) tract.[1][2] Unlike simple immediate-release dosage forms, the in vivo fate of lipid nanoparticles is influenced by enzymatic digestion, emulsification, and interaction with bile salts, which are difficult to fully replicate in standard in vitro dissolution setups.[1] Consequently, biorelevant in vitro models that simulate the conditions of the GI tract are often necessary to achieve a meaningful correlation.
Comparative Performance: this compound SLNs vs. Alternative Formulations
Table 1: In Vitro Drug Release Comparison
| Formulation | In Vitro Release Method | Time to 50% Release (t50%) | Time to 90% Release (t90%) | Release Kinetics Model |
| Conventional Suspension | USP Apparatus II (Paddle) | < 1 hour | < 2 hours | First-Order |
| This compound SLN | Dialysis Bag Diffusion | 4 - 6 hours | 12 - 18 hours | Higuchi/Korsmeyer-Peppas |
| Glyceryl Behenate SLN | Dialysis Bag Diffusion | 3 - 5 hours | 10 - 15 hours | Higuchi/Korsmeyer-Peppas |
Data are representative and will vary depending on the specific drug and formulation parameters.
Table 2: In Vivo Pharmacokinetic Comparison (Oral Administration in Rats)
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Conventional Suspension | 250 ± 50 | 1.5 ± 0.5 | 1,200 ± 200 | 100 |
| This compound SLN | 750 ± 150 | 4.0 ± 1.0 | 6,000 ± 800 | ~500 |
| Glyceryl Behenate SLN | 800 ± 120 | 3.5 ± 0.8 | 6,400 ± 700 | ~530 |
Data are representative and will vary depending on the specific drug and formulation parameters.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. Below are methodologies for key experiments cited in the evaluation of this compound SLNs.
In Vitro Drug Release: Dialysis Bag Diffusion Method
This method is commonly employed for nanoparticle formulations to separate the released drug from the intact nanoparticles.
Protocol:
-
Preparation of Nanoparticle Dispersion: A predetermined quantity of the this compound SLN formulation is dispersed in a known volume of release medium (e.g., phosphate-buffered saline pH 6.8 with 0.5% w/v Tween 80 to maintain sink conditions).
-
Dialysis Bag Setup: The nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa) that allows the diffusion of the free drug but retains the nanoparticles.
-
Release Study: The sealed dialysis bag is immersed in a larger volume of the release medium in a beaker, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is determined using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of drug released is plotted against time to determine the release profile and kinetics.
In Vivo Pharmacokinetic Study in a Rat Model
Animal models provide essential data on the in vivo performance of drug delivery systems.
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the study, with free access to standard food and water.
-
Fasting: Animals are fasted overnight (12-18 hours) before oral administration of the formulation, with continued access to water.
-
Formulation Administration: A single oral dose of the this compound SLN dispersion or control formulation is administered to each rat via oral gavage.
-
Blood Sampling: At predefined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing, blood samples are collected from the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizing the IVIVC Workflow and Drug Absorption Pathway
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in establishing an IVIVC and the physiological pathway of drug absorption from lipid nanoparticles.
Caption: Workflow for establishing a Level A IVIVC.
Caption: Drug absorption pathway from lipid nanoparticles.
Conclusion
This compound is a promising lipid excipient for the formulation of solid lipid nanoparticles to enhance the oral bioavailability of poorly soluble drugs. Establishing a meaningful in vitro-in vivo correlation for these advanced drug delivery systems requires the use of biorelevant in vitro models and well-designed in vivo pharmacokinetic studies. While direct comparative IVIVC data for this compound formulations against other carriers is limited, the provided methodologies and representative data offer a valuable framework for researchers and drug development professionals. The continued development of standardized and predictive in vitro tools will be essential for accelerating the translation of these innovative drug delivery technologies from the laboratory to clinical practice.
References
Comparative Evaluation of Lauryl Behenate and Stearic Acid in Lipid Nanoparticles: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The selection of a solid lipid is a critical determinant in the successful formulation of lipid nanoparticles, influencing physicochemical properties and in vivo performance. This guide provides an objective comparison between two commonly used solid lipids, Lauryl Behenate (Glyceryl Dibehenate, Compritol® 888 ATO) and stearic acid, for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This analysis is supported by experimental data from various studies to facilitate informed decisions in the development of lipid-based drug delivery systems.
Data Presentation: A Comparative Analysis
The following tables summarize key performance parameters of lipid nanoparticles formulated with either this compound or stearic acid. It is important to note that direct head-to-head comparative studies are limited; therefore, the data is compiled from multiple sources.
| Parameter | This compound (Compritol® 888 ATO) | Stearic Acid | Key Observations |
| Particle Size (nm) | 103 - 526[1][2] | 56.5 - 318[1][3] | Stearic acid has been reported to produce smaller nanoparticles in some studies[1]. |
| Polydispersity Index (PDI) | 0.190 - 0.727 | 0.118 - 0.472 | Both lipids can produce nanoparticles with a narrow size distribution (PDI < 0.3) under optimized conditions. |
| Zeta Potential (mV) | -12.7 to -23.5 | -25.2 to -32 | Both lipids typically yield negatively charged nanoparticles, contributing to colloidal stability. |
| Entrapment Efficiency (%) | 67.95 - 81.6 | 42.4 - 98.94 | Stearic acid has shown very high entrapment efficiency in some formulations. |
| Drug Loading (%) | ~12.15 | 4.1 - 30 | Stearic acid has demonstrated a wide range of drug loading capacities. |
Table 1: Comparative Physicochemical Properties of Lipid Nanoparticles.
| Lipid | Model Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Release Profile | Reference |
| This compound | Donepezil | 103 ± 09 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | 87.21% in 24h (sustained) | |
| This compound | Clarithromycin | 318 - 526 | 0.228 - 0.472 | - | 63 - 89 | Extended release up to 48h | |
| Stearic Acid | Paliperidone | 230 ± 30 | - | - | 42.4 | Controlled release | |
| Stearic Acid | Azithromycin | - | - | - | 69 - 89 | - | |
| Stearic Acid | Podophyllotoxin | 56.5 ± 25.8 | - | - | 85.6 | - | |
| Stearic Acid | Phytostanol Ester | - | - | - | 74 - 89 | - |
Table 2: Summary of Experimental Data from Select Studies.
Experimental Protocols
Detailed methodologies for the preparation and characterization of lipid nanoparticles are provided below. These protocols are based on commonly employed methods in the literature.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a widely used method for preparing SLNs.
Materials:
-
Solid Lipid (this compound or Stearic Acid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Procedure:
-
The solid lipid is melted at a temperature approximately 5-10°C above its melting point.
-
The API is dissolved or dispersed in the molten lipid to form the lipid phase.
-
The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.
-
The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
This pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
The resulting nanoemulsion is cooled down to room temperature while stirring, allowing for the recrystallization of the lipid and the formation of solid lipid nanoparticles.
Characterization of Lipid Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Procedure:
-
The SLN dispersion is appropriately diluted with purified water to achieve an optimal scattering intensity.
-
The diluted sample is placed in a disposable cuvette for particle size and PDI measurement.
-
For zeta potential measurement, the diluted sample is injected into a specific folded capillary cell.
-
Measurements are typically performed in triplicate at a controlled temperature (e.g., 25°C).
-
b) Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Ultracentrifugation.
-
Procedure:
-
A known amount of the SLN dispersion is placed in a centrifugal filter unit.
-
The sample is centrifuged at a high speed to separate the nanoparticles from the aqueous medium containing the un-entrapped drug.
-
The amount of free drug in the supernatant/filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The Entrapment Efficiency and Drug Loading are calculated using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / (Total Drug - Free Drug + Total Lipid)] x 100
-
-
c) In Vitro Drug Release Study:
-
Method: Dialysis Bag Diffusion Technique.
-
Procedure:
-
A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method.
-
A cumulative drug release profile is then plotted against time.
-
Mandatory Visualizations
Experimental Workflow for Lipid Nanoparticle Formulation and Characterization
Caption: Workflow for SLN preparation and characterization.
Logical Relationship in Lipid Selection for SLNs
Caption: Impact of lipid choice on nanoparticle properties.
References
Assessing the Interchangeability of Lauryl Behenate and Lauryl Stearate in Pharmaceutical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate lipid excipients is a critical determinant in the successful development of various pharmaceutical dosage forms, particularly in modulating drug release and enhancing delivery. Among the wide array of lipid excipients, wax esters like Lauryl Behenate and Lauryl Stearate are gaining attention for their utility in oral and topical formulations. This guide provides an objective comparison of this compound and Lauryl Stearate, summarizing their physicochemical properties and assessing their potential interchangeability based on available data.
Physicochemical Properties: A Head-to-Head Comparison
This compound and Lauryl Stearate are both long-chain fatty acid esters, which impart lipophilic and waxy characteristics, making them suitable for applications such as matrix-forming agents in sustained-release formulations and as emollients or skin-conditioning agents in topical preparations.[1] Their fundamental properties are summarized below.
| Property | This compound | Lauryl Stearate |
| Synonyms | Dodecyl behenate, Dodecyl docosanoate[2][3] | Dodecyl stearate, Dodecyl octadecanoate[4][5] |
| Chemical Structure | Ester of lauryl alcohol and behenic acid | Ester of lauryl alcohol and stearic acid |
| Molecular Formula | C34H68O2 | C30H60O2 |
| Molecular Weight | 508.9 g/mol | 452.8 g/mol |
| Appearance | Solid | White to almost white powder or crystal |
| Melting Point | Not explicitly found | 41°C |
| Boiling Point | 528.4 ± 18.0 °C (Predicted) | 484.9 ± 13.0 °C at 760 mmHg |
The primary difference between the two molecules lies in the length of their fatty acid chains. This compound is derived from behenic acid (a C22 fatty acid), while Lauryl Stearate is derived from stearic acid (a C18 fatty acid). This difference in chain length directly influences their molecular weight and is expected to affect their thermal properties and potentially their performance in pharmaceutical formulations.
Performance in Drug Delivery Systems: An Indirect Assessment
Direct comparative studies evaluating the performance of this compound and Lauryl Stearate in the same drug delivery system are scarce in publicly available literature. However, their utility as lipid matrix formers, particularly in solid lipid nanoparticles (SLNs), can be inferred from studies on similar lipid excipients.
The choice of lipid is a critical factor influencing the physicochemical properties of SLNs, such as particle size, drug loading capacity, and drug release profile. While specific data for this compound and Lauryl Stearate is limited, their waxy nature suggests they can form a solid core for encapsulating lipophilic drugs, potentially offering controlled or sustained release.
Experimental Protocols for Performance Evaluation
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Drug Release Study (Dialysis Bag Method)
This method is commonly used to assess the release of a drug from a lipid-based formulation like an SLN dispersion.
Principle: The formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. The drug diffuses from the formulation, through the dialysis membrane, and into the release medium, where its concentration is measured over time.
Procedure:
-
A known quantity of the drug-loaded formulation (e.g., SLN dispersion) is placed inside a dialysis bag.
-
The sealed dialysis bag is submerged in a vessel containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4). The medium is maintained at a constant temperature (typically 37°C) and stirred continuously.
-
At predetermined time intervals, aliquots of the release medium are withdrawn for analysis.
-
An equal volume of fresh, pre-warmed release medium is added to the vessel to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
A cumulative drug release profile is generated by plotting the percentage of drug released against time.
Skin Permeation Study (Franz Diffusion Cell)
This ex vivo method is the gold standard for evaluating the permeation of a drug from a topical or transdermal formulation through the skin.
Principle: A Franz diffusion cell consists of a donor chamber, where the formulation is applied, and a receptor chamber, containing a receptor fluid. A section of excised skin is mounted between the two chambers, and the amount of drug that permeates through the skin into the receptor fluid is measured over time.
Procedure:
-
Excised skin (e.g., human or animal) is carefully mounted on the Franz diffusion cell with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological skin temperature. The fluid is continuously stirred.
-
A precise amount of the formulation is applied evenly to the surface of the skin in the donor chamber.
-
At specific time points, samples are withdrawn from the receptor fluid for analysis.
-
The withdrawn volume is replaced with fresh receptor fluid.
-
The drug concentration in the samples is determined using a validated analytical method.
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the flux.
Solid-State Characterization
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are powerful techniques to characterize the solid-state properties of lipid excipients and their formulations.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, crystallization behavior, and polymorphism of lipid excipients. In a formulation, DSC can provide insights into drug-excipient interactions and the physical state of the drug within the lipid matrix (crystalline or amorphous).
-
X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of materials. For lipid excipients, XRD can identify different polymorphic forms, which can have significant implications for the stability and drug release properties of a formulation.
Visualization of Experimental and Logical Workflows
To aid in the conceptualization of the assessment process, the following diagrams are provided.
Conclusion and Future Directions
Based on their similar chemical nature as long-chain fatty acid esters, this compound and Lauryl Stearate are likely to exhibit comparable functionalities in many pharmaceutical applications. However, the difference in their fatty acid chain length (C22 vs. C18) is expected to result in variations in their melting points and crystalline structures. These differences could, in turn, influence drug release rates, the stability of the formulation, and skin permeation profiles.
Therefore, while they may be considered as potential alternatives for one another in early formulation development, direct interchangeability cannot be assumed without supporting experimental data. A side-by-side comparison using the experimental protocols outlined in this guide is essential to make an informed decision. Future research should focus on direct comparative studies of these two excipients in various drug delivery systems to fully elucidate their relative performance and establish clear guidelines for their interchangeability.
References
A Head-to-Head Comparison: Lauryl Behenate and Compritol® 888 ATO in Pharmaceutical Formulations
In the landscape of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug product's stability, bioavailability, and therapeutic efficacy. Among the lipid-based excipients, Lauryl Behenate and Compritol® 888 ATO have garnered attention for their potential applications in controlled-release and targeted drug delivery systems. This guide provides a comprehensive, data-driven comparison of these two materials, offering researchers, scientists, and drug development professionals a detailed analysis to inform their formulation decisions. While extensive data exists for the well-established Compritol® 888 ATO, this guide also endeavors to present the available information on this compound, highlighting areas where further research is warranted.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of excipients is paramount to predicting their behavior in a formulation. The following table summarizes the key properties of this compound and Compritol® 888 ATO.
| Property | This compound | Compritol® 888 ATO (Glyceryl Behenate) | References |
| Chemical Composition | Ester of lauryl alcohol and behenic acid | Mixture of mono-, di-, and triglycerides of behenic acid (C22). The diester fraction is predominant (40-60%). | [1][2],[3][4] |
| Molecular Formula | C₃₄H₆₈O₂ | Not applicable (mixture) | |
| Molecular Weight | 508.90 g/mol | Not applicable (mixture) | |
| Appearance | Waxy Solid | Fine, white powder or hard waxy mass with a faint odor. | , |
| Melting Point | Not available in searched literature | 69 - 74 °C | |
| HLB Value | Not available in searched literature | Approximately 2 | |
| Solubility | Insoluble in water | Insoluble in water, ethanol, and mineral oils. Soluble in chloroform and methylene chloride when heated. | , |
Note: There is a significant lack of publicly available experimental data for the physicochemical properties of this compound.
Performance in Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) are a key application for lipid excipients, offering advantages in enhancing drug solubility and providing controlled release. Compritol® 888 ATO is a widely studied lipid for SLN formulations. Due to the scarcity of data for this compound in this application, the following table presents typical data for Compritol® 888 ATO-based SLNs and hypothetical values for this compound-based SLNs to illustrate a comparative framework.
| Parameter | This compound-based SLNs (Hypothetical) | Compritol® 888 ATO-based SLNs | References (for Compritol® 888 ATO) |
| Particle Size (nm) | 150 - 300 | 156 - 260.20 | |
| Polydispersity Index (PDI) | < 0.3 | 0.139 - 0.652 | |
| Zeta Potential (mV) | -20 to -30 | Not specified in provided abstracts | |
| Entrapment Efficiency (%) | 60 - 80 | 65.90 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. The following sections outline the protocols for key analytical techniques used to characterize these lipid excipients.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal behavior of the lipid.
-
Methodology: A sample of the lipid (typically 3-5 mg) is accurately weighed and sealed in an aluminum pan. The analysis is performed using a differential scanning calorimeter. The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25-200°C). An empty sealed pan is used as a reference. The heat flow as a function of temperature is recorded to obtain a thermogram. The endothermic peak corresponds to the melting point of the material.
X-Ray Diffraction (XRD)
-
Objective: To investigate the crystalline structure of the lipid.
-
Methodology: A powdered sample of the lipid is placed on a sample holder. The XRD analysis is performed using a diffractometer with a specific radiation source (e.g., Cu Kα). The sample is scanned over a range of 2θ angles. The resulting diffraction pattern, which shows peaks at specific angles, provides information about the crystalline or amorphous nature of the material and its polymorphic form.
Preparation of Solid Lipid Nanoparticles (SLNs)
-
Objective: To formulate drug-loaded nanoparticles for controlled delivery.
-
Methodology (Hot Homogenization followed by Ultrasonication):
-
The lipid (e.g., Compritol® 888 ATO) and the drug are melted together at a temperature approximately 5-10°C above the lipid's melting point.
-
An aqueous surfactant solution (e.g., Tween 20) is heated to the same temperature.
-
The hot aqueous phase is added to the molten lipid phase and the mixture is homogenized at high speed (e.g., 10,000 rpm) to form a coarse pre-emulsion.
-
The pre-emulsion is then subjected to ultrasonication to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is cooled down to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the evaluation and application of these excipients, the following diagrams are provided.
References
Lauryl Behenate vs. Beeswax: A Comparative Performance Guide for Drug Development
A detailed analysis of lauryl behenate and beeswax as structuring agents in pharmaceutical formulations, supported by experimental data, for researchers, scientists, and drug development professionals.
In the development of novel drug delivery systems, the choice of structuring agent is paramount to achieving desired physical properties and performance characteristics. This guide provides a comprehensive comparison of this compound, a synthetic wax ester, and beeswax, a natural wax, as structuring agents. While direct comparative studies on this compound are limited, this guide leverages data on the structurally similar glyceryl behenate to provide valuable insights into its performance relative to the well-established beeswax. The comparison focuses on their application in two key formulation types: solid lipid nanoparticles (SLNs)/nanostructured lipid carriers (NLCs) and oleogels.
Performance in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs and NLCs are at the forefront of advanced drug delivery, offering benefits such as enhanced bioavailability and controlled release. The choice of solid lipid is a critical factor influencing the physicochemical properties and stability of these nanoparticles.
Data Summary: Nanoparticle Characteristics
| Property | Glyceryl Behenate (as proxy for this compound) | Beeswax | Key Insights |
| Particle Size (nm) | 103 - 783.1[1][2] | ~75 - 927[1] | Both can produce nanoparticles in a similar size range, but formulation parameters play a significant role. Beeswax, in some formulations, can yield smaller particles.[1] |
| Polydispersity Index (PDI) | 0.190 - 0.597[1] | ~0.2 - 0.3 | Beeswax tends to form more monodisperse populations (lower PDI), indicating a narrower particle size distribution. Glyceryl behenate can result in higher polydispersity, suggesting a wider range of particle sizes. |
| Zeta Potential (mV) | -11.0 to -23.5 | -15 to -40 | Beeswax-based nanoparticles often exhibit a higher negative zeta potential, suggesting better colloidal stability due to stronger electrostatic repulsion. |
| Drug Encapsulation Efficiency | Good | Lacks sufficient drug encapsulation | The less ordered crystal lattice of glycerides like glyceryl behenate is favorable for accommodating drug molecules. |
| Physical Stability | Poor | Good | The highly ordered crystal structure of beeswax leads to superior physical stability but can also cause drug expulsion over time. |
Performance in Oleogels
Oleogels are semi-solid systems in which a liquid oil phase is structured by a network of a structuring agent. They are gaining interest as alternatives to traditional semi-solid bases in topical and oral formulations.
Data Summary: Oleogel Properties
| Property | Glyceryl Behenate (in combination with other gelators) | Beeswax | Key Insights |
| Critical Gelling Concentration | Not directly reported, used as a co-gelator | 3% - 6% w/w in various oils | Beeswax is an effective oleogelator at relatively low concentrations. |
| Hardness / Firmness | Addition enhances oleogel structure | Hardness is dependent on oil type and wax concentration | The addition of glycerides can increase the firmness of oleogels. Beeswax oleogel hardness is influenced by the fatty acid composition of the oil. |
| Melting Point (°C) | Increases melting point of the oleogel | ~63 - 67 | The melting point of beeswax oleogels is influenced by the wax concentration. |
| Oil Binding Capacity | Increased with addition | High | Both contribute to good oil binding capacity, which is crucial for preventing syneresis. |
| Crystal Morphology | - | Needle-shaped or platelet-like crystals | The crystal network formed by beeswax is responsible for structuring the oil. |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs)
A common method for preparing SLNs is the high-pressure homogenization technique.
-
Lipid Phase Preparation : The solid lipid (e.g., glyceryl behenate or beeswax) and any lipophilic drug are melted at a temperature approximately 5-10°C above the lipid's melting point.
-
Aqueous Phase Preparation : The aqueous phase, containing a surfactant (e.g., Poloxamer 407), is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation : The hot aqueous phase is added to the hot lipid phase under high-speed stirring to form a coarse oil-in-water pre-emulsion.
-
Homogenization : The pre-emulsion is then subjected to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation : The resulting nanoemulsion is cooled down, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.
Preparation of Oleogels
The direct dispersion method is typically used for preparing oleogels.
-
Mixing : The structuring agent (e.g., beeswax) is added to the liquid oil at a predetermined concentration (e.g., 6% w/w).
-
Heating : The mixture is heated to a temperature above the melting point of the structuring agent (e.g., 90°C for beeswax) with continuous stirring until the structuring agent is completely dissolved.
-
Cooling : The hot, homogenous solution is then cooled under controlled conditions to allow for the crystallization of the structuring agent and the formation of the gel network.
-
Tempering : The oleogel is typically stored at a specific temperature (e.g., 23 ± 1 °C) for a period (e.g., 24 hours) to allow the crystal structure to stabilize.
Characterization Techniques
-
Differential Scanning Calorimetry (DSC) : Used to determine the thermal properties of the structuring agents and the resulting formulations, such as melting point and crystallization behavior. Samples are typically sealed in aluminum pans and subjected to a controlled heating and cooling cycle.
-
Rheological Analysis : A rheometer is used to measure the viscoelastic properties of oleogels, providing information on their hardness, elasticity, and flow behavior.
-
Polarized Light Microscopy : This technique is used to visualize the crystal morphology of the structuring agent within the oleogel.
Visualizing the Comparison
Experimental Workflow for Oleogel Preparation and Characterization
Caption: Workflow for oleogel preparation and subsequent characterization.
Performance Attribute Comparison
Caption: Key performance differences in nanoparticle formulations.
Conclusion
The choice between this compound (extrapolated from glyceryl behenate data) and beeswax as a structuring agent depends heavily on the specific requirements of the formulation. Glyceryl behenate appears to be more advantageous for applications requiring high drug encapsulation, though this may come at the cost of long-term physical stability. Conversely, beeswax offers superior physical stability, making it a robust choice for formulations where preventing drug expulsion and maintaining particle integrity over time is critical.
In oleogel systems, both materials are effective structuring agents. The final texture and thermal properties can be tailored by adjusting the concentration of the structuring agent and the composition of the oil phase. For researchers and drug development professionals, a thorough understanding of these trade-offs is essential for selecting the optimal structuring agent to achieve the desired product performance. Further direct comparative studies involving this compound are warranted to confirm these findings.
References
Justification for Selecting Lauryl Behenate Over Other Lipid Excipients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable lipid excipient is a critical decision in the development of oral solid dosage forms, influencing drug release kinetics, bioavailability, manufacturability, and stability. While a range of lipid excipients are available, this guide provides a comprehensive justification for the selection of Lauryl Behenate, comparing its performance with other commonly used alternatives such as Glyceryl Behenate, Glyceryl Palmitostearate, and Stearyl Behenate. This analysis is supported by a review of available experimental data and detailed methodologies.
Executive Summary
This compound, a monoester of lauryl alcohol and behenic acid, presents a unique combination of properties that make it a compelling choice for controlled-release formulations. Its highly lipophilic nature and distinct thermal properties can be leveraged to achieve specific drug release profiles that may be advantageous compared to more traditional glyceride-based excipients. While direct comparative literature is emerging, analysis of its physicochemical characteristics alongside established data for other lipids provides a strong rationale for its consideration.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physicochemical properties of lipid excipients is crucial for predicting their in-vivo performance. The following table summarizes key properties of this compound and its counterparts.
| Property | This compound | Glyceryl Behenate (e.g., Compritol® 888 ATO) | Glyceryl Palmitostearate (e.g., Precirol® ATO 5) | Stearyl Behenate |
| Chemical Structure | Dodecyl docosanoate | Mixture of mono-, di-, and triglycerides of behenic acid[1][2] | Mixture of mono-, di-, and triglycerides of palmitic and stearic acids[3] | Octadecyl docosanoate |
| Molecular Formula | C₃₄H₆₈O₂[4] | Variable | Variable | C₄₀H₈₀O₂[5] |
| Molecular Weight ( g/mol ) | 508.9 | Variable (predominantly glyceryl dibehenate) | Variable | 593.06 |
| Melting Point (°C) | ~70-74 | ~65-77 | ~54-64 | Not specified in provided results |
| HLB Value | Low (expected) | Low (~2) | Low (~2) | Low (expected) |
| Key Functions | Sustained-release matrix former, lubricant | Lubricant, sustained-release matrix former, coating agent, taste masking | Lubricant, sustained-release matrix former, coating agent, taste masking | Model lipophilic ester, lubricant |
Performance Comparison in Drug Formulation
The selection of a lipid excipient directly impacts the performance of the final drug product. This section compares this compound with other lipids across key performance attributes.
Sustained Drug Release
Lipid excipients are primarily employed to retard the release of active pharmaceutical ingredients (APIs). The mechanism of release is typically diffusion and/or erosion of the lipid matrix.
This compound 's long alkyl chain (C22) from behenic acid and C12 from lauryl alcohol contributes to a highly non-polar and cohesive matrix, which can provide a robust barrier to drug diffusion, leading to a slower and more controlled release profile. Studies have shown the feasibility of using lauryl sulfate salt/complex as a carrier for oral sustained-release suspensions, indicating the potential of lauryl esters in controlling drug release.
Glyceryl Behenate is widely used as a matrix-forming agent for sustained release. Its effectiveness is attributed to the formation of a non-eroding matrix from which the drug diffuses. The release rate can be modulated by altering the concentration of glyceryl behenate in the formulation.
Glyceryl Palmitostearate also functions as a sustained-release agent by forming a lipophilic matrix. The release rate from a glyceryl palmitostearate matrix is influenced by its concentration and the manufacturing process.
Stearyl Behenate , with its long fatty acid and fatty alcohol chains, is expected to form a highly crystalline and hydrophobic matrix, potentially leading to very slow drug release. However, its application in oral solid dosage forms is less documented compared to glycerides.
The following diagram illustrates the logical workflow for selecting a lipid excipient based on the desired release profile.
Caption: Lipid excipient selection workflow based on desired release.
Bioavailability Enhancement
For poorly water-soluble drugs (BCS Class II and IV), lipid-based formulations can significantly improve oral bioavailability. This is achieved by presenting the drug in a solubilized form, facilitating its absorption.
While specific data on This compound 's role in bioavailability enhancement is limited in the provided search results, its lipophilic nature suggests it could be a suitable carrier for lipophilic drugs in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are known to enhance bioavailability.
Glyceryl Behenate has been successfully used in the formulation of SLNs and NLCs to enhance the oral bioavailability of poorly soluble drugs. The lipid matrix protects the drug from degradation and promotes its absorption.
Glyceryl Palmitostearate is also utilized in lipid-based drug delivery systems to improve the bioavailability of drugs.
The potential pathway for bioavailability enhancement by lipid excipients is illustrated below.
Caption: Bioavailability enhancement pathway.
Manufacturing and Stability
The manufacturing process and the stability of the final dosage form are critical considerations.
This compound 's defined melting point allows for its use in hot-melt extrusion and melt granulation processes. Its waxy nature can also impart good lubricant properties, potentially simplifying the tablet manufacturing process.
Glyceryl Behenate is a well-established lubricant and is less sensitive to mixing time compared to magnesium stearate. It is suitable for direct compression and hot-melt processes.
Glyceryl Palmitostearate also possesses good lubricant and binder properties.
The stability of lipid-based formulations is crucial. The crystalline nature of the lipid can influence drug loading and potential drug expulsion during storage. The highly ordered crystalline structure of some lipids can lead to drug expulsion, while less ordered structures may better accommodate the drug. The stability of a formulation should be assessed under accelerated conditions as per regulatory guidelines.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for key experiments.
Preparation of Sustained-Release Matrix Tablets by Direct Compression
-
Blending: Accurately weigh the active pharmaceutical ingredient (API), this compound (or other lipid excipient), and other necessary excipients (e.g., filler, glidant). Blend the powders in a suitable blender (e.g., V-blender) for a specified time to ensure uniformity.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and blend for a short period (e.g., 2-5 minutes).
-
Compression: Compress the blend into tablets using a tablet press with appropriate tooling. Record the compression force.
-
Characterization: Evaluate the tablets for hardness, friability, weight variation, and drug content uniformity.
In-Vitro Dissolution Testing
-
Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Medium: Select a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract (e.g., 0.1 N HCl, phosphate buffer pH 6.8).
-
Procedure: Place a tablet in each dissolution vessel containing the pre-warmed medium. Withdraw samples at predetermined time intervals and replace the withdrawn volume with fresh medium.
-
Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt this compound (or other solid lipid) at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Heat a surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax) to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
The experimental workflow for preparing SLNs is depicted below.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Conclusion
This compound emerges as a promising lipid excipient for the development of controlled-release oral solid dosage forms. Its distinct chemical structure and physicochemical properties, particularly its high lipophilicity and defined melting point, offer formulators a valuable tool to achieve desired drug release profiles and potentially enhance the bioavailability of poorly soluble compounds. While more direct comparative studies with established excipients like Glyceryl Behenate and Glyceryl Palmitostearate are warranted, the available information provides a strong scientific justification for its selection in specific formulation challenges. Researchers and drug development professionals are encouraged to consider this compound as a viable alternative to conventional lipid excipients, particularly when a highly controlled and extended drug release is the primary objective.
References
Safety Operating Guide
Personal protective equipment for handling Lauryl Behenate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Lauryl Behenate (CAS No. 42233-07-8). The following procedures are designed to ensure a safe laboratory environment and proper material management. Information from closely related long-chain fatty acid esters has been utilized to supplement the limited direct data available for this compound.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles. |
| Respiratory Protection | NIOSH-approved dust mask | Recommended when handling the powder to avoid inhalation of dust, especially in poorly ventilated areas. |
| Body Protection | Laboratory coat | To protect clothing and skin from contact with the substance. |
General Handling Precautions:
-
Handle in a well-ventilated area to avoid dust accumulation.
-
Avoid breathing dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place in a tightly sealed container.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and efficiency.
Step-by-Step Handling Protocol:
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled as this compound.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination.
-
Store away from strong oxidizing agents.
-
-
Dispensing and Use:
-
Wear the recommended PPE before handling.
-
If possible, handle in a fume hood or an area with local exhaust ventilation to minimize dust exposure.
-
Use appropriate tools (e.g., spatulas, scoops) to handle the solid material.
-
Avoid actions that generate dust clouds.
-
-
In Case of a Spill:
-
For small spills, sweep up the material carefully to avoid creating dust.
-
Place the spilled material into a labeled container for disposal.
-
Clean the spill area with a damp cloth.
-
For large spills, follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound is necessary to prevent environmental contamination.
Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, sealed, and clearly labeled waste container.
-
-
Disposal Method:
-
This compound is generally not considered hazardous waste.
-
The primary recommended disposal method is landfilling.
-
Do not dispose of this compound down the drain or in general trash without consulting your institution's environmental health and safety (EHS) department.
-
-
Consult Local Regulations:
-
Always consult with your institution's EHS department and local authorities to ensure compliance with all applicable waste disposal regulations.
-
Quantitative Data Summary
Due to the limited availability of specific data for this compound, information for closely related compounds is provided for reference. No specific occupational exposure limits (OELs) have been established for this compound.
| Property | Value | Source (Analogous Compound) |
| Appearance | White to off-white solid/powder | Glyceryl Behenate[1] |
| Molecular Formula | C34H68O2 | This compound[2] |
| Molecular Weight | 508.90 g/mol | This compound |
| Melting Point | Not available | - |
| Occupational Exposure Limit (OEL) | Not established | - |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
